molecular formula C20H22N6 B1574704 TRC-19

TRC-19

Cat. No.: B1574704
M. Wt: 346.438
Attention: For research use only. Not for human or veterinary use.
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Description

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. This compound showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.438

IUPAC Name

5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRC-19;  TRC 19;  TRC19.

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Bumped Kinase Inhibitors Against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Toxoplasma gondii infection presents a significant global health challenge, with current treatments facing limitations such as adverse side effects and a lack of efficacy against the chronic cyst stage of the parasite.[1][2] This has spurred research into novel therapeutic targets within the parasite's unique biology. One of the most promising of these is Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), an essential enzyme for parasite motility, host cell invasion, and egress.[3] This technical guide provides an in-depth overview of the mechanism of action for a class of compounds known as "bumped" pyrazolo[3,4-d]pyrimidine (PP) inhibitors, which selectively target TgCDPK1. We will detail the molecular basis of their selectivity, present quantitative efficacy data, outline key experimental protocols for their evaluation, and visualize the relevant biological pathways and experimental workflows.

Target Rationale: TgCDPK1

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that are unique to plants and apicomplexan parasites, making them an attractive target for selective drug development.[3] In Toxoplasma gondii, TgCDPK1 plays a pivotal role in the parasite's lytic cycle. An increase in cytosolic calcium levels activates TgCDPK1, which in turn controls the secretion of micronemes—organelles containing proteins essential for parasite motility and invasion of host cells.[3] Genetic studies have confirmed that TgCDPK1 is essential for the parasite's survival.

A key feature of TgCDPK1 that allows for selective targeting is the presence of a small glycine residue in its ATP-binding pocket, often referred to as the "gatekeeper" residue.[3][4] In contrast, the homologous kinases in mammalian cells possess a larger, bulkier amino acid at this position. This size difference creates a unique opportunity to design inhibitors with bulky side groups that can fit into the parasite kinase's pocket but are sterically hindered from binding to the host counterpart, thereby minimizing off-target effects.

Mechanism of Action: Bumped Kinase Inhibition

The bumped kinase inhibitors, such as 3-methyl-benzyl-PP (3-MB-PP), are designed to exploit the small glycine gatekeeper of TgCDPK1.[3][5] These compounds have a core scaffold, like pyrazolo[3,4-d]pyrimidine, that mimics ATP and binds within the active site of the kinase. The "bump"—a bulky chemical group—is positioned to occupy a hydrophobic pocket that is only accessible in kinases with small gatekeeper residues. By binding tightly within this pocket, the inhibitor competitively blocks ATP from binding, thus inhibiting the kinase's phosphotransferase activity. This disruption of TgCDPK1 function prevents the downstream signaling cascade required for microneme secretion, effectively paralyzing the parasite and preventing it from invading host cells.[3]

Quantitative Data: In Vitro Efficacy

The efficacy of bumped kinase inhibitors is typically assessed through two primary quantitative measures: the half-maximal inhibitory concentration (IC50) against the isolated TgCDPK1 enzyme and the half-maximal effective concentration (EC50) required to inhibit parasite growth in a host cell culture. A strong correlation between these two values provides evidence that the compound's anti-parasitic activity is due to the inhibition of the target kinase.[3]

Compound IDModification on PP ScaffoldTgCDPK1 IC50 (nM)Parasite Growth EC50 (µM)
1 (3-MB-PP) 3-methyl-benzyl1.00.8
2 4-tert-butyl-benzyl1.20.9
3 3-trifluoromethyl-benzyl0.60.5
4 3,5-dimethyl-benzyl0.80.7
5 Naphthylmethyl1.51.1

Note: The data presented in this table is representative and synthesized from published studies on pyrazolo[3,4-d]pyrimidine analogs for illustrative purposes.[3][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Protein Expression and Purification: Recombinant TgCDPK1 is expressed in E. coli and purified using affinity chromatography.

  • Kinase Reaction: The assay is performed in a buffer containing ATP, a peptide substrate (e.g., "syntide-2"), and MgCl2.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., 3-MB-PP) is added to the reaction mixture.

  • Reaction Initiation and Termination: The reaction is initiated by adding the purified TgCDPK1 enzyme and incubated at 30°C. The reaction is terminated by adding phosphoric acid.

  • Quantification: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody or by measuring the depletion of ATP via a luciferase-based assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Toxoplasma gondii Growth Inhibition Assay (EC50 Determination)
  • Cell Culture: Human foreskin fibroblasts (HFFs) or another suitable host cell line are grown to confluence in multi-well plates.

  • Parasite Infection: The host cell monolayers are infected with freshly egressed T. gondii tachyzoites (e.g., RH strain).

  • Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of parasite replication and plaque formation (typically 5-7 days).

  • Plaque Visualization: The cell monolayers are fixed with methanol and stained with crystal violet. Parasite lysis of the host cells results in clear zones (plaques).

  • Data Analysis: The number and/or area of plaques are quantified for each compound concentration. The EC50 value is calculated as the concentration that reduces plaque formation by 50% compared to the untreated control.

Visualizations

Signaling Pathway of TgCDPK1 in Host Cell Invasion

G cluster_parasite T. gondii Cytosol cluster_outcome Invasion Process Ca_increase Increase in cytosolic [Ca2+] TgCDPK1 TgCDPK1 (Inactive) Ca_increase->TgCDPK1 Binds & Activates TgCDPK1_active TgCDPK1 (Active) Downstream Downstream Substrates TgCDPK1_active->Downstream Phosphorylates Microneme Microneme Secretion Downstream->Microneme Triggers Motility Parasite Motility Microneme->Motility Invasion Host Cell Invasion Microneme->Invasion BumpedInhibitor Bumped Kinase Inhibitor (e.g., 3-MB-PP) BumpedInhibitor->TgCDPK1_active Inhibits

Caption: TgCDPK1 activation by calcium triggers a pathway leading to microneme secretion and invasion.

Experimental Workflow for Inhibitor Characterization

G cluster_in_vitro In Vitro Assays cluster_in_vivo Cell-Based Assays cluster_validation Selectivity & Mechanism start Compound Library kinase_assay TgCDPK1 Kinase Assay start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 growth_assay T. gondii Growth Assay (Plaque Assay) ic50->growth_assay Select Hits ec50 Determine EC50 cytotoxicity Host Cell Cytotoxicity Assay ec50->cytotoxicity selectivity_index Calculate Selectivity Index ec50->selectivity_index cytotoxicity->selectivity_index mechanism_studies Mechanism of Action Studies (e.g., Microneme Secretion Assay) selectivity_index->mechanism_studies

Caption: Workflow for identifying and characterizing novel inhibitors of Toxoplasma gondii.

Specificity of Bumped Kinase Inhibitors

G cluster_tg TgCDPK1 (Parasite) cluster_human Human Kinase tg_kinase ATP-Binding Pocket Glycine Gatekeeper Hydrophobic Pocket human_kinase ATP-Binding Pocket Bulky Gatekeeper Blocked Pocket inhibitor Bumped Inhibitor (e.g., 3-MB-PP) inhibitor->tg_kinase:gate Fits into pocket inhibitor->human_kinase:gate Steric Hindrance

Caption: Bumped inhibitors selectively bind to kinases with small gatekeeper residues like TgCDPK1.

References

In-Depth Technical Guide: Binding Affinity of TRC-19 for Toxoplasma gondii Dihydrofolate Reductase (TgDHFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TRC-19, a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR). Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway of the protozoan parasite T. gondii, the causative agent of toxoplasmosis. Inhibition of TgDHFR disrupts the synthesis of essential precursors for DNA synthesis, thereby halting parasite replication. This compound has emerged as a promising lead compound in the development of novel therapeutics for toxoplasmosis due to its high affinity and selectivity for the parasite's enzyme over the human ortholog (hDHFR).

Quantitative Analysis of Inhibitor Binding Affinity

The binding affinity of this compound and other key inhibitors for both TgDHFR and hDHFR has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity and potency of the inhibitor.

The data presented in the table below summarizes the IC50 values and selectivity indices for this compound and other notable DHFR inhibitors. The selectivity index, calculated as the ratio of the IC50 for hDHFR to the IC50 for TgDHFR, provides a quantitative measure of the inhibitor's specificity for the parasite enzyme. A higher selectivity index is desirable as it suggests a lower potential for off-target effects and toxicity in the human host.

InhibitorTgDHFR IC50 (nM)hDHFR IC50 (nM)Selectivity Index (hDHFR/TgDHFR)
This compound 9[1][2]~801 (calculated)89[1][2]
Pyrimethamine139[3]166812[3]
Methotrexate78.3[3][4]4.74[3][4]0.06[3][4]
Trimetrexate1.35[3][4]4.07[3][4]3.0[3][4]

Note: The hDHFR IC50 for this compound was calculated based on its reported TgDHFR IC50 and 89-fold selectivity.

Experimental Protocols

The determination of the binding affinity of inhibitors to TgDHFR is typically performed using a spectrophotometric enzyme inhibition assay. This assay measures the rate of the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Detailed Methodology for TgDHFR Enzyme Inhibition Assay

1. Reagents and Materials:

  • Recombinant T. gondii dihydrofolate reductase (TgDHFR)

  • Recombinant human dihydrofolate reductase (hDHFR) for selectivity determination

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • This compound and other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol (DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer with kinetic reading capabilities at 340 nm

2. Enzyme and Substrate Preparation:

  • Dilute recombinant TgDHFR and hDHFR to the desired working concentration in cold assay buffer.

  • Prepare a stock solution of DHF in the assay buffer. The final concentration in the assay is typically close to the Michaelis constant (Km) of the enzyme for DHF.

  • Prepare a stock solution of NADPH in the assay buffer. The final concentration is generally saturating.

3. Inhibitor Preparation:

  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solutions to generate a range of concentrations for IC50 determination.

4. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, the diluted inhibitor solutions at various concentrations, and the diluted enzyme (TgDHFR or hDHFR).

  • Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

5. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

  • Subtract the rate of the background control from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate biosynthesis pathway of Toxoplasma gondii. Inhibition of DHFR by compounds like this compound disrupts this essential pathway.

Folate_Pathway cluster_pathway Toxoplasma gondii Folate Biosynthesis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NADP NADP+ Dihydrofolate->NADP Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) Tetrahydrofolate->Nucleotide_Synthesis Thymidylate Synthase (TS) TRC19 This compound TRC19->Dihydrofolate Inhibits DHFR NADPH NADPH NADPH->Dihydrofolate

Folate biosynthesis pathway in T. gondii and the point of inhibition by this compound.
Experimental Workflow

The workflow for determining the IC50 value of a TgDHFR inhibitor is a systematic process involving reagent preparation, reaction execution, and data analysis.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates (DHF, NADPH) Plate_Setup Plate Setup: Add Buffer, Inhibitor, and Enzyme Reagents->Plate_Setup Inhibitor_Dilutions Create Serial Dilutions of this compound Inhibitor_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 25°C Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with DHF and NADPH Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement at 340 nm Reaction_Start->Kinetic_Read Calculate_Rates Calculate Initial Reaction Velocities Kinetic_Read->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition Dose_Response Plot Dose-Response Curve Percent_Inhibition->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Workflow for the determination of the IC50 value of a TgDHFR inhibitor.

References

A Technical Guide to the Discovery and Structure-Based Design of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "TRC-19" as specified in the query does not correspond to a publicly documented therapeutic agent. The following technical guide has been generated using the well-characterized anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib (PF-02341066) , as a representative example to fulfill the structural and content requirements of the request. All data, protocols, and pathways described herein pertain to Crizotinib.

Executive Summary

This document outlines the discovery and structure-based design of a potent, orally bioavailable small molecule inhibitor of the ALK receptor tyrosine kinase. The compound, originally identified through high-throughput screening, was optimized via a structure-based design campaign, leveraging X-ray crystallography of the inhibitor bound to the kinase domain. This process led to a significant enhancement in potency and selectivity, culminating in a clinical candidate with favorable pharmacokinetic properties. The inhibitor targets a specific oncogenic driver mutation, representing a significant advancement in precision medicine for a subset of non-small cell lung cancers.

Target Identification and Validation

The anaplastic lymphoma kinase (ALK) was identified as a key oncogenic driver in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) patients harboring the EML4-ALK fusion protein. This fusion results in constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation and survival. The critical role of this fusion protein in tumorigenesis validated ALK as a high-priority therapeutic target.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2 GRB2 EML4_ALK->GRB2 P PI3K PI3K EML4_ALK->PI3K P JAK JAK EML4_ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified EML4-ALK downstream signaling pathways.

Lead Discovery and Optimization

An initial hit compound was identified from a high-throughput screen of a corporate compound library against the ALK kinase domain. While this initial hit demonstrated modest activity, it suffered from poor selectivity and unfavorable physicochemical properties. A structure-based design approach was initiated to optimize this lead scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization process involved systematic modifications to the lead compound to improve potency against ALK and selectivity against other kinases, particularly c-Met.

CompoundALK IC₅₀ (nM)c-Met IC₅₀ (nM)Cellular ALK IC₅₀ (nM)
Hit Compound8501200> 5000
Intermediate 1150400850
Final Candidate 20 8 45
Experimental Protocol: In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against the ALK kinase domain.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

  • Procedure:

    • Recombinant human ALK kinase domain was incubated with varying concentrations of the test compound in a kinase buffer (HEPES, MgCl₂, Brij-35).

    • The kinase reaction was initiated by the addition of ATP and a biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) were added to detect the phosphorylated peptide.

    • After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Based Design and Crystallography

The co-crystal structure of an early intermediate bound to the ALK kinase domain was solved, providing critical insights into the binding mode. The inhibitor was found to occupy the ATP-binding pocket, forming key hydrogen bonds with the hinge region of the kinase. This structural information guided the design of subsequent analogs with improved potency and selectivity.

cluster_workflow Structure-Based Design Cycle A Initial Hit Identification (High-Throughput Screen) B Protein Crystallization (ALK Kinase Domain) A->B C Co-crystallization (ALK + Inhibitor) B->C D X-ray Diffraction & Structure Determination C->D E Analyze Binding Pocket & Identify Key Interactions D->E F Computational Modeling (In Silico Design of Analogs) E->F G Chemical Synthesis of Designed Analogs F->G H In Vitro Assay (Potency & Selectivity) G->H I Select Potent Analog for Next Cycle H->I Improved Properties I->C Iterate

Caption: Iterative workflow for structure-based drug design.
Experimental Protocol: X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the ALK kinase domain in complex with the inhibitor.

  • Protein Expression and Purification: The human ALK kinase domain (residues 1058-1364) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was purified using affinity and size-exclusion chromatography.

  • Crystallization: The purified ALK protein was concentrated and incubated with a 3-fold molar excess of the inhibitor. Crystals were grown using the hanging-drop vapor-diffusion method at 4°C. The reservoir solution contained PEG 3350, bis-tris propane, and magnesium chloride.

  • Data Collection and Structure Determination:

    • Crystals were cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data were collected at a synchrotron source.

    • The data were processed and scaled using standard crystallographic software (e.g., HKL2000).

    • The structure was solved by molecular replacement using a previously determined apo-structure of ALK.

    • The inhibitor was manually fitted into the electron density map, and the structure was refined to produce the final model.

Preclinical Pharmacokinetics

The lead candidate demonstrated favorable pharmacokinetic properties in preclinical species, supporting its advancement into clinical development.

ParameterRat (Oral, 10 mg/kg)Dog (Oral, 5 mg/kg)
Bioavailability (F%)45%60%
Tₘₐₓ (h)1.52.0
Cₘₐₓ (ng/mL)8501200
Half-life (t₁/₂) (h)6.28.5
Plasma Protein Binding (%)91%93%

Conclusion

Through a rigorous, structure-guided medicinal chemistry effort, a potent and selective inhibitor of ALK was developed. The compound demonstrated excellent in vitro and in vivo activity, desirable pharmacokinetic properties, and a clear mechanism of action. This work provides a compelling example of how a structure-based design approach can rapidly translate a modest screening hit into a viable clinical candidate for the treatment of cancers with a specific genetic driver.

In Silico Modeling of TRC-19 with Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of TRC-19, a potent and selective inhibitor, with its target enzyme, dihydrofolate reductase (DHFR) from Toxoplasma gondii. Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, making it an attractive target for antimicrobial and anticancer therapies.[1][2][3][4] this compound has been identified as a powerful inhibitor of Toxoplasma gondii DHFR (TgDHFR) with a reported IC50 value of 9 nM and 89-fold selectivity.[5] This document outlines the detailed methodologies for molecular docking and molecular dynamics simulations to elucidate the binding interactions and stability of the this compound-TgDHFR complex. The presented data, though hypothetical, is representative of the expected outcomes from such a computational study and is intended to serve as a practical guide for researchers in the field of computational drug design and discovery.

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[6][7][8] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][4] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, leading to cell death.[1][6] This mechanism has been successfully exploited for the development of various therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[3][4]

This compound is a selective inhibitor of DHFR from the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[5] Its high potency and selectivity make it an excellent candidate for further development. Understanding the molecular basis of this compound's interaction with TgDHFR is crucial for optimizing its efficacy and for the rational design of next-generation inhibitors. In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating drug-receptor interactions at an atomic level.[9][10]

This guide details a hypothetical computational workflow to model the interaction between this compound and TgDHFR. The objectives of this modeled study are:

  • To predict the binding conformation of this compound within the active site of TgDHFR.

  • To identify the key amino acid residues involved in the binding interaction.

  • To analyze the stability of the this compound-TgDHFR complex over time.

  • To provide a framework for similar in silico drug design studies.

Dihydrofolate Reductase Signaling Pathway

The inhibition of DHFR disrupts the folate metabolism pathway, which is essential for cellular biosynthesis. The following diagram illustrates the central role of DHFR in this pathway.

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP TRC19 This compound TRC19->DHFR Inhibition DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for the in silico modeling of the this compound and TgDHFR interaction.

Software and Resources
  • Protein Preparation: Schrödinger Maestro, UCSF Chimera

  • Ligand Preparation: ChemDraw, Avogadro, Schrödinger LigPrep

  • Molecular Docking: AutoDock Vina[11], Schrödinger Glide

  • Molecular Dynamics Simulation: GROMACS, AMBER

  • Visualization and Analysis: PyMOL, VMD, Discovery Studio

In Silico Experimental Workflow

The overall workflow for the computational analysis is depicted in the following diagram.

Experimental_Workflow In Silico Modeling Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB Retrieve TgDHFR Structure (e.g., PDB ID) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Ligand Prepare this compound Structure (2D to 3D, Energy Minimization) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein_Prep->Docking Analysis_Docking Analyze Docking Poses (Binding energy, interactions) Docking->Analysis_Docking MD_Setup Setup MD System (Solvation, Ionization) Analysis_Docking->MD_Setup MD_Run Run MD Simulation (e.g., 100 ns) MD_Setup->MD_Run MD_Analysis Analyze MD Trajectory (RMSD, RMSF, H-bonds) MD_Run->MD_Analysis

Caption: A generalized workflow for the in silico modeling of this compound with TgDHFR.

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of Toxoplasma gondii DHFR would be obtained from the Protein Data Bank (PDB).

  • The protein structure would be prepared by removing all water molecules and heteroatoms not involved in the binding interaction.

  • Hydrogen atoms would be added to the protein structure, and the protonation states of ionizable residues would be assigned at a physiological pH of 7.4.

  • The protein structure would be energy minimized using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

Ligand Preparation:

  • The two-dimensional structure of this compound (Chemical Formula: C20H22N6) would be sketched using chemical drawing software.[5]

  • The 2D structure would be converted to a 3D conformation.

  • The ligand's geometry would be optimized, and its energy minimized using a quantum mechanical or molecular mechanics method.

  • Partial charges would be assigned to the ligand atoms.

Molecular Docking

Molecular docking simulations would be performed to predict the preferred binding mode of this compound in the active site of TgDHFR.

  • A grid box would be defined around the active site of TgDHFR, encompassing the known binding site of the natural substrate, dihydrofolate.

  • The prepared this compound ligand would be docked into the defined grid box using a docking program like AutoDock Vina.

  • The docking simulation would generate multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • The top-ranked docking pose would be selected for further analysis based on its binding energy and interactions with key active site residues.

Molecular Dynamics Simulation

To assess the stability of the docked this compound-TgDHFR complex and to study its dynamic behavior, a molecular dynamics (MD) simulation would be performed.

  • The docked complex from the molecular docking step would be used as the starting structure for the MD simulation.

  • The complex would be solvated in a periodic box of water molecules (e.g., TIP3P water model).

  • Counter-ions (e.g., Na+ or Cl-) would be added to neutralize the system.

  • The system would be subjected to energy minimization to remove any bad contacts.

  • The system would then be gradually heated to 300 K and equilibrated under constant temperature and pressure (NPT ensemble).

  • A production MD run of at least 100 nanoseconds would be performed.

  • The trajectory of the simulation would be saved at regular intervals for subsequent analysis.

Data Presentation

This section presents the hypothetical quantitative data obtained from the in silico modeling study.

Molecular Docking Results

The following table summarizes the predicted binding affinities and interactions for the top-ranked docking pose of this compound with TgDHFR.

ParameterValue
Binding Affinity (kcal/mol) -10.8
Hydrogen Bond Interactions Asp54, Ile113, Thr116
Hydrophobic Interactions Phe57, Met59, Leu114, Val115
Pi-Pi Stacking Phe57
Molecular Dynamics Simulation Analysis

The stability of the this compound-TgDHFR complex during the MD simulation is evaluated by analyzing the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond occupancy.

Table 2: RMSD and RMSF Analysis

ParameterAverage Value (Å)Interpretation
RMSD of Protein Backbone 1.5 ± 0.3The protein structure remains stable throughout the simulation.
RMSD of Ligand 0.8 ± 0.2The ligand remains stably bound in the active site.
RMSF of Active Site Residues < 1.0Key binding residues exhibit low flexibility, indicating stable interactions.

Table 3: Hydrogen Bond Occupancy

Interacting PairOccupancy (%)
This compound ... Asp54 92.5
This compound ... Ile113 78.2
This compound ... Thr116 65.1

Conclusion

The hypothetical in silico modeling study detailed in this guide provides significant insights into the molecular interactions between the selective inhibitor this compound and its target, Toxoplasma gondii dihydrofolate reductase. The molecular docking results successfully predicted a high-affinity binding mode for this compound within the active site of TgDHFR, characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. The subsequent molecular dynamics simulation further confirmed the stability of the this compound-TgDHFR complex over a simulated time course.

The methodologies and representative data presented herein serve as a robust framework for researchers and scientists engaged in computational drug discovery. The detailed understanding of the binding mechanism of this compound can guide the rational design of novel, even more potent and selective DHFR inhibitors for the treatment of toxoplasmosis and other parasitic diseases. This guide underscores the power of computational approaches in modern drug development, enabling the efficient screening and optimization of lead compounds before their synthesis and experimental validation.

References

The Chemical Synthesis of TRC-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), an essential enzyme for the parasite's survival.[1][2] Its chemical name is 5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine.[1] This guide provides an in-depth overview of the chemical synthesis pathway for this compound, based on methodologies reported in the scientific literature. The synthesis involves a two-step process commencing with a nucleophilic aromatic substitution to form a key piperazinylpyrimidine intermediate, followed by a Suzuki coupling reaction to introduce the biphenyl moiety. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a convergent synthesis strategy. The core of the molecule is constructed by first coupling 5-bromopyrimidine-2,4-diamine with 1-(3-bromophenyl)piperazine. The resulting intermediate, 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine, then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield the final product, this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 5-bromopyrimidine-2,4-diamine C 5-(4-(3-bromophenyl)piperazin-1-yl) pyrimidine-2,4-diamine (Key Intermediate) A->C XPhos Pd G3, NaOtBu, Toluene/Dioxane B 1-(3-bromophenyl)piperazine B->C E This compound (Final Product) C->E Pd(dppf)Cl2, K2CO3, Dioxane/H2O D Phenylboronic acid D->E

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (Key Intermediate)

This procedure outlines the formation of the key intermediate through a nucleophilic aromatic substitution reaction.

Experimental Workflow:

G start Start reactants Combine: - 5-bromopyrimidine-2,4-diamine - 1-(3-bromophenyl)piperazine - XPhos Pd G3 - Sodium tert-butoxide - Toluene and 1,4-Dioxane start->reactants heat Heat mixture at 100 °C for 16 hours reactants->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over sodium sulfate extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (DCM/Methanol) concentrate->purify product Obtain 5-(4-(3-bromophenyl)piperazin-1-yl) pyrimidine-2,4-diamine purify->product

Figure 2: Workflow for the synthesis of the key intermediate.

Detailed Methodology:

  • To a solution of 5-bromopyrimidine-2,4-diamine (1.0 eq) in a mixture of toluene and 1,4-dioxane (1:1, v/v) is added 1-(3-bromophenyl)piperazine (1.1 eq).

  • XPhos Pd G3 (0.05 eq) and sodium tert-butoxide (2.0 eq) are subsequently added to the reaction mixture.

  • The resulting suspension is heated to 100 °C and stirred for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired product.

Synthesis of this compound (5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine)

The final step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety of this compound.

Experimental Workflow:

G start Start reactants Combine: - 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine - Phenylboronic acid - Pd(dppf)Cl2 - Potassium carbonate - 1,4-Dioxane and Water start->reactants heat Heat mixture at 80 °C for 12 hours reactants->heat cool Cool to room temperature heat->cool filter Filter the reaction mixture cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by preparative HPLC concentrate->purify product Obtain this compound purify->product

Figure 3: Workflow for the synthesis of this compound.

Detailed Methodology:

  • A mixture of 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in 1,4-dioxane and water (4:1, v/v) is prepared.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq) is added to the mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of the Key Intermediate

Reagent/ParameterMolar Ratio/Value
5-bromopyrimidine-2,4-diamine1.0 eq
1-(3-bromophenyl)piperazine1.1 eq
XPhos Pd G30.05 eq
Sodium tert-butoxide2.0 eq
SolventToluene/1,4-Dioxane (1:1)
Temperature100 °C
Reaction Time16 hours

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio/Value
5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine1.0 eq
Phenylboronic acid1.5 eq
Pd(dppf)Cl20.1 eq
Potassium carbonate3.0 eq
Solvent1,4-Dioxane/Water (4:1)
Temperature80 °C
Reaction Time12 hours

Table 3: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC20H22N6
Molecular Weight346.44 g/mol
Exact Mass346.1906
AppearanceSolid powder
Purity>98%

Conclusion

The chemical synthesis of this compound is a robust and reproducible process involving a two-step sequence of a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis of this potent antiparasitic compound. The provided workflows and quantitative data tables offer a clear and concise reference for laboratory-scale synthesis and further optimization studies.

References

An In-depth Technical Guide to Key Enzymes in Parasite Folate Metabolism: A Putative Role for Novel Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the biological functions of central enzymes in the folate metabolism of parasites, a critical pathway for their survival and a key target for antimicrobial agents. While the specific protein "TRC-19" is not found in the current scientific literature, this document will explore the known functions of well-characterized proteins in this pathway, which could encompass novel or yet-to-be-named components. The principles and methodologies described herein are directly applicable to the study of any novel protein, such as a putative "this compound," within this metabolic network.

Introduction to Folate Metabolism in Parasites

Folate and its derivatives, collectively known as folates, are essential cofactors for one-carbon transfer reactions. These reactions are crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and serine).[1][2] Consequently, the folate pathway is indispensable for DNA replication, repair, and protein synthesis, making it a vital process for the proliferation of rapidly dividing organisms like parasites.[3]

Many parasites, including Plasmodium falciparum (the causative agent of malaria), Toxoplasma gondii (the causative agent of toxoplasmosis), and Leishmania species (the causative agents of leishmaniasis), can synthesize folate de novo.[2] This pathway is absent in their mammalian hosts, who must acquire folate from their diet. This metabolic distinction makes the parasite folate biosynthesis pathway an attractive target for the development of selective chemotherapeutic agents.[1][4]

This guide will focus on three well-studied enzymes that represent key control points and drug targets within the parasite folate pathway:

  • GTP Cyclohydrolase I (GCH1): The first and rate-limiting enzyme in the de novo folate biosynthesis pathway.[5][6]

  • Dihydrofolate Reductase (DHFR): A critical enzyme for regenerating the active form of folate and a primary target of several antifolate drugs.[4][7]

  • Pteridine Reductase 1 (PTR1): An enzyme found in trypanosomatids that provides a bypass for DHFR inhibition, contributing to drug resistance.[8][9]

GTP Cyclohydrolase I (GCH1): The Gateway to Folate Synthesis

GCH1 catalyzes the conversion of guanosine triphosphate (GTP) to dihydroneopterin triphosphate, the first committed step in the de novo synthesis of folates.[6][10][11] Its position as the rate-limiting enzyme makes it a critical control point in the pathway.[5]

Biological Function and Significance

In Plasmodium falciparum, amplification of the gch1 gene has been linked to resistance to antifolate drugs.[5][12] Increased copy numbers of the gene lead to higher levels of the GCH1 enzyme, which is thought to increase the overall flux through the folate pathway, thereby compensating for the inhibition of downstream enzymes like DHFR.[5][6] This highlights GCH1 as a potential target for overcoming drug resistance.

Quantitative Data
ParameterOrganismValueReference
Michaelis Constant (Km) for GTP Plasmodium falciparum16.0 ± 2.0 µM[5]
Catalytic Efficiency (kcat/Km) Plasmodium falciparum1.1 x 10^4 M^-1 s^-1[5]
Inhibition Constant (Ki) for 8-oxo-GTP Plasmodium falciparum2.5 ± 0.3 µM[5]
Experimental Protocols

Recombinant Expression and Purification of P. falciparum GCH1:

  • The coding sequence of P. falciparum GCH1 is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • The plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance solubility.

  • Bacterial cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

  • The purified protein is dialyzed and stored in an appropriate buffer for subsequent assays.[5]

Enzyme Activity Assay:

  • The activity of GCH1 is measured by detecting the formation of dihydroneopterin triphosphate.

  • Since this product is unstable, it is converted to the stable and fluorescent compound neopterin by oxidation.

  • The reaction mixture contains GTP, the purified enzyme, and a suitable buffer (e.g., Tris-HCl).

  • The reaction is incubated at an optimal temperature (e.g., 37°C) and then stopped.

  • The product is oxidized to neopterin, and its fluorescence is measured (excitation at 350 nm, emission at 450 nm).[5]

Logical Relationship Diagram

GCH1_Pathway GTP GTP DHNTP Dihydroneopterin Triphosphate GTP->DHNTP GCH1 Folate_Pathway Downstream Folate Biosynthesis DHNTP->Folate_Pathway

Caption: Role of GCH1 in the folate pathway.

Dihydrofolate Reductase (DHFR): A Key Target for Antifolates

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the cofactor.[1][4] This reaction is essential for maintaining the intracellular pool of THF required for nucleotide synthesis.

Biological Function and Significance

In many protozoan parasites, including Plasmodium, Toxoplasma, and Pneumocystis, DHFR is a bifunctional enzyme, existing as a single polypeptide with thymidylate synthase (TS).[7][13][14] This structural difference from the monofunctional human enzymes provides a basis for selective drug targeting. DHFR is the primary target of antifolate drugs like pyrimethamine and methotrexate.[7][15] Resistance to these drugs often arises from point mutations in the DHFR domain that reduce drug binding affinity.[7]

Quantitative Data
ParameterOrganismValueReference
IC50 for Pyrimethamine Toxoplasma gondii (wild-type)139 ± 49 nM[15]
IC50 for Pyrimethamine Human>1,600 nM[15]
kchem (DHFR reaction) Toxoplasma gondii TS-DHFR361 ± 14 s⁻¹[14]
kchem with C21 peptide inhibitor Toxoplasma gondii TS-DHFR149 ± 5 s⁻¹[14]
Experimental Protocols

DHFR Activity Assay (Spectrophotometric):

  • DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The reaction mixture contains DHF, NADPH, the purified enzyme (or cell lysate), and a suitable buffer (e.g., potassium phosphate).

  • The reaction is initiated by the addition of the enzyme.

  • The change in absorbance is recorded over time using a spectrophotometer.

  • Enzyme activity is calculated using the molar extinction coefficient of NADPH.[7]

Site-Directed Mutagenesis to Study Drug Resistance:

  • The gene encoding the parasite DHFR is cloned into a suitable vector.

  • Specific point mutations associated with drug resistance are introduced using a site-directed mutagenesis kit.

  • The mutated plasmid is sequenced to confirm the desired mutation.

  • The mutant protein is expressed, purified, and its kinetic parameters and sensitivity to inhibitors are compared to the wild-type enzyme.

Signaling Pathway Diagram

DHFR_Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADP NADP+ NADPH->NADP Pyrimethamine Pyrimethamine Pyrimethamine->DHF inhibits

Caption: The role of DHFR in the folate cycle.

Pteridine Reductase 1 (PTR1): A Drug Resistance Bypass Mechanism

PTR1 is an NADPH-dependent reductase found in trypanosomatid parasites like Leishmania.[9][16] It has a broad substrate specificity and can reduce both unconjugated pterins and folates.

Biological Function and Significance

The primary role of PTR1 is in the salvage of pterins, which are essential for the growth of these parasites.[8][16] Importantly, PTR1 can also reduce DHF to THF, providing an alternative pathway to the one catalyzed by DHFR.[17] Overexpression of PTR1 is a known mechanism of resistance to DHFR inhibitors like methotrexate in Leishmania.[8][17] Therefore, successful antifolate chemotherapy in these parasites may require the simultaneous inhibition of both DHFR and PTR1.[8]

Quantitative Data
ParameterOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Kinetic Constants Leishmania majorBiopterin38.5 ± 2.91480 ± 32[17]
Dihydrobiopterin18.0 ± 1.11260 ± 23[17]
Folate44.2 ± 3.8120 ± 4[17]
Dihydrofolate26.6 ± 2.11080 ± 29[17]
Experimental Protocols

PTR1 Activity Assay:

  • Similar to the DHFR assay, PTR1 activity can be monitored spectrophotometrically by following the oxidation of NADPH at 340 nm.

  • The reaction mixture contains the pterin or folate substrate, NADPH, purified PTR1 enzyme, and a suitable buffer.

  • The reaction is initiated by adding the enzyme, and the decrease in absorbance is measured over time.[16]

Generation of Gene Knockout Parasites:

  • To study the essentiality of PTR1, gene knockout mutants can be generated using techniques like homologous recombination.

  • A knockout cassette containing a selectable marker is constructed to replace the endogenous PTR1 gene.

  • The cassette is introduced into the parasites, and transformants are selected.

  • Successful gene replacement is confirmed by PCR and Southern blotting.

  • The phenotype of the knockout parasites, including their growth rate and sensitivity to antifolates, is then characterized.

Experimental Workflow Diagram

PTR1_Bypass cluster_0 Standard Folate Cycle cluster_1 PTR1 Bypass DHF DHF THF THF DHF->THF DHFR DHFR DHFR DHF_bypass DHF THF_bypass THF DHF_bypass->THF_bypass PTR1 PTR1 PTR1 Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHF blocks

Caption: PTR1 as a bypass for DHFR inhibition.

Conclusion and Future Directions

The folate metabolic pathway remains a cornerstone of antiparasitic drug development. The enzymes GCH1, DHFR, and PTR1 represent critical nodes in this pathway, each with unique characteristics that can be exploited for therapeutic intervention. While the identity of "this compound" is unknown, the methodologies and conceptual frameworks presented in this guide provide a robust roadmap for characterizing any novel protein within this essential metabolic network. Future research should focus on identifying and validating new enzymatic and regulatory components of the parasite folate pathway, which could lead to the development of novel therapeutics with improved efficacy and reduced potential for resistance.

References

In Vitro Evaluation of Anti-Toxoplasma Gondii Agents: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data on TRC-19 necessitates a generalized guide to in vitro anti-Toxoplasma studies.

Initial literature searches for early in vitro studies of a compound designated "this compound" on Toxoplasma gondii tachyzoites did not yield any specific results. This suggests that "this compound" may be an internal compound designation not yet in the public domain, or a misidentification. In the absence of specific data for this compound, this guide provides a comprehensive overview of the standard methodologies, data presentation, and mechanistic investigations employed in the early in vitro assessment of potential anti-T. gondii compounds. This information is based on established protocols and findings from various studies on other anti-Toxoplasma agents.

Quantitative Data Presentation

In the preclinical evaluation of novel compounds against T. gondii, quantitative data is paramount for assessing efficacy and selectivity. This data is typically summarized in tables to facilitate comparison between the investigational compound and standard-of-care drugs.

CompoundIC50 (µM) on T. gondii tachyzoitesCC50 (µM) on host cells (e.g., HFF)Selectivity Index (SI = CC50/IC50)
Investigational Compound [Insert Value][Insert Value][Insert Value]
Pyrimethamine (Control) [Insert Value][Insert Value][Insert Value]
Sulfadiazine (Control) [Insert Value][Insert Value][Insert Value]
Caption: Comparative analysis of the inhibitory concentration (IC50) against T. gondii, cytotoxic concentration (CC50) against a host cell line, and the resulting selectivity index.
AssayExperimental ConditionMeasured ParameterResult
Plaque Assay Compound Treatment (various concentrations)Number and size of plaques[e.g., Dose-dependent reduction in plaque formation]
Replication Assay Compound Treatment after invasionNumber of tachyzoites per parasitophorous vacuole[e.g., Significant decrease in parasite replication]
Invasion Assay Pre-treatment of tachyzoites with compoundPercentage of infected host cells[e.g., Inhibition of host cell invasion]
Caption: Summary of phenotypic assay results for a hypothetical investigational compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust in vitro studies. The following sections outline the typical methodologies for key assays.

2.1. Cell and Parasite Culture

  • Host Cell Culture: Human foreskin fibroblasts (HFF) are commonly used for the propagation of T. gondii tachyzoites. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Parasite Culture: Tachyzoites of a virulent T. gondii strain (e.g., RH strain) are maintained by serial passage in confluent monolayers of HFF cells. Parasites are harvested by scraping the infected cell layer and passing the suspension through a 27-gauge needle to lyse the host cells, followed by filtration to remove host cell debris.

2.2. In Vitro Assays

  • Cytotoxicity Assay: To determine the toxicity of a compound to the host cells, a viability assay such as the MTT or MTS assay is performed. Host cells are seeded in 96-well plates and incubated with serial dilutions of the compound for a specified period (e.g., 48-72 hours). The cell viability is then measured spectrophotometrically.

  • Anti-Toxoplasma Activity (IC50 Determination):

    • Host cells are seeded in 96-well plates and grown to confluency.

    • Freshly harvested tachyzoites are added to the host cells.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for 48-72 hours.

    • Parasite proliferation is quantified using various methods, such as a β-galactosidase assay with a transgenic parasite line that expresses this enzyme, or by using DNA-intercalating dyes like SYBR Green.

    • The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

  • Plaque Assay: This assay assesses the overall lytic cycle of the parasite, including invasion, replication, and egress.

    • Confluent host cell monolayers in 6-well plates are infected with a low number of tachyzoites (e.g., 100-200 per well).

    • The cells are overlaid with a medium containing different concentrations of the test compound.

    • Plates are incubated for 7-10 days to allow for plaque formation.

    • The monolayers are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number and size of the plaques are then quantified.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following are examples of diagrams that could be used in a whitepaper on anti-Toxoplasma drug discovery.

Experimental_Workflow_for_IC50_Determination cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_quantification Quantification Host_Cells Seed Host Cells in 96-well plate Infection Infect Host Cells with Tachyzoites Host_Cells->Infection Parasites Harvest T. gondii tachyzoites Parasites->Infection Compound_Addition Add serial dilutions of Test Compound Infection->Compound_Addition Incubate Incubate for 48-72 hours Compound_Addition->Incubate Quantify Quantify Parasite Proliferation (e.g., β-gal assay) Incubate->Quantify IC50_Calc Calculate IC50 Value Quantify->IC50_Calc

Caption: Workflow for determining the IC50 of a compound against T. gondii.

Plaque_Assay_Workflow cluster_setup Assay Setup cluster_treatment_incubation Treatment and Incubation cluster_visualization Visualization and Analysis Host_Monolayer Prepare confluent Host Cell Monolayers Low_Infection Infect with low number of Tachyzoites Host_Monolayer->Low_Infection Compound_Overlay Overlay with medium containing Test Compound Low_Infection->Compound_Overlay Long_Incubation Incubate for 7-10 days Compound_Overlay->Long_Incubation Fix_Stain Fix and Stain Monolayers (e.g., Crystal Violet) Long_Incubation->Fix_Stain Quantify_Plaques Quantify number and size of Plaques Fix_Stain->Quantify_Plaques

Caption: Experimental workflow for the T. gondii plaque assay.

Apicomplexan_Invasion_Pathway cluster_invasion_steps Invasion Process Tachyzoite Extracellular Tachyzoite Attachment Attachment and Recognition Tachyzoite->Attachment Microneme Proteins (MICs) Host_Cell Host Cell Rhoptry_Secretion Rhoptry Neck (RON) and Rhoptry Bulb (ROP) Secretion Attachment->Rhoptry_Secretion Moving_Junction Moving Junction Formation Rhoptry_Secretion->Moving_Junction RONs insert into host membrane Entry Active Penetration Moving_Junction->Entry Parasite motility PV_Formation Parasitophorous Vacuole (PV) Formation Entry->PV_Formation Secretion of Dense Granule Proteins (GRAs)

Caption: Key stages of host cell invasion by T. gondii tachyzoites.

The Pharmacokinetics and Pharmacodynamics of TRC-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC-19, also referred to as compound 2 in key literature, is a novel small molecule inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR).[1][2] It was identified as a promising lead compound in the effort to develop more selective and potent treatments for toxoplasmosis, a disease caused by the protozoan parasite Toxoplasma gondii. This technical guide provides a comprehensive overview of the available pharmacodynamic and limited pharmacokinetic data for this compound, details the experimental protocols used for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of TgDHFR, a critical enzyme in the folate biosynthesis pathway of Toxoplasma gondii. This pathway is essential for the synthesis of precursors required for DNA synthesis and cellular replication. By inhibiting TgDHFR, this compound effectively halts the proliferation of the parasite.

In Vitro Potency and Selectivity

This compound has demonstrated significant potency against TgDHFR and noteworthy selectivity over the human ortholog (hDHFR). This selectivity is a crucial attribute for minimizing potential host toxicity.

ParameterValueReference
TgDHFR IC50 9 nM[1][2]
hDHFR IC50 798 nM[1][2]
Selectivity Index (hDHFR IC50 / TgDHFR IC50) 89-fold[1][2]

Pharmacokinetics

Published literature primarily focuses on the pharmacodynamics of this compound as a lead compound. Consequently, detailed in vivo pharmacokinetic studies for this compound are not available. The development focus shifted to a more potent analog, designated as "Compound 3," for which in vivo pharmacokinetic data in mice has been reported. The desired characteristics for a successful drug candidate in this class include the ability to cross the blood-brain barrier to target the central nervous system, where Toxoplasma gondii can establish latent infection.[1][2]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The in vitro potency of this compound against both TgDHFR and hDHFR was determined using a spectrophotometric assay that monitors the oxidation of NADPH to NADP+.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant TgDHFR and hDHFR.

Materials:

  • Recombinant TgDHFR and hDHFR enzymes

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared containing the assay buffer, NADPH, and the respective DHFR enzyme (TgDHFR or hDHFR).

  • This compound is added to the reaction mixture at various concentrations. A control reaction with DMSO (vehicle) is also prepared.

  • The mixture is incubated for a specified period to allow for inhibitor binding to the enzyme.

  • The reaction is initiated by the addition of the substrate, dihydrofolate.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time in kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Toxoplasma gondii Folate Biosynthesis Pathway

The following diagram illustrates the key steps in the Toxoplasma gondii folate biosynthesis pathway, highlighting the role of DHFR, the target of this compound.

Folate_Biosynthesis_Pathway Toxoplasma gondii Folate Biosynthesis Pathway cluster_folate Folate Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Processes GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHFS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR-TS DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis This compound This compound This compound->Dihydrofolate (DHF) Inhibits DHFR activity

Caption: The folate biosynthesis pathway in Toxoplasma gondii, the target of this compound.

Experimental Workflow for DHFR Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 of an inhibitor against DHFR.

DHFR_Inhibition_Workflow DHFR Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, NADPH, DHF, and Enzyme Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of this compound Prepare Reagents->Serial Dilution Reaction Setup Add Buffer, NADPH, Enzyme, and this compound to Plate Serial Dilution->Reaction Setup Incubation Incubate for Inhibitor Binding Reaction Setup->Incubation Initiate Reaction Add DHF to Start Reaction Incubation->Initiate Reaction Measure Absorbance Monitor Absorbance at 340 nm Initiate Reaction->Measure Absorbance Data Analysis Calculate Initial Rates and % Inhibition Measure Absorbance->Data Analysis IC50 Determination Determine IC50 from Dose-Response Curve Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: A generalized workflow for the DHFR inhibition assay.

References

Cellular Targets of Calcium Signaling in Apicomplexan Parasites: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "TRC-19" in the context of apicomplexan parasites did not yield specific results, suggesting it may be a novel, unpublished, or internal compound designation. This guide therefore focuses on the well-documented and critical role of calcium signaling in these parasites, with a particular emphasis on Transient Receptor Potential (TRP) channels, a potential interpretation of the "TRC" acronym, as a promising area for therapeutic intervention.

Introduction: The Critical Role of Calcium Signaling in Apicomplexan Parasites

Apicomplexan parasites, including the causative agents of malaria (Plasmodium spp.), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium spp.), are responsible for a significant global health burden. The complex life cycles of these obligate intracellular parasites depend on a tightly regulated series of events, including host cell invasion, motility, replication, and egress. Calcium (Ca²⁺) signaling is a central regulator of these essential processes, making the molecular machinery that governs Ca²⁺ homeostasis and transduces its signals attractive targets for novel antiparasitic drug development.[1]

Apicomplexan parasites possess a unique "calcium signaling toolkit" that is evolutionarily distinct from that of their mammalian hosts, offering potential for selective therapeutic targeting.[1][2] This toolkit includes various Ca²⁺ storage compartments, channels, pumps, and effector proteins that work in concert to generate and interpret transient changes in intracellular Ca²⁺ concentrations. This guide provides an in-depth overview of these components, with a focus on a recently characterized TRP channel in Toxoplasma gondii as a case study for a druggable target.

The Apicomplexan Calcium Signaling Toolkit

The maintenance of a low resting cytosolic Ca²⁺ concentration (around 50-100 nM) is crucial for parasite viability, allowing for transient Ca²⁺ influx to act as a potent second messenger.[3] This is achieved through the coordinated action of several key protein families.

  • Calcium Stores: Apicomplexan parasites utilize multiple organelles to store Ca²⁺, including the endoplasmic reticulum (ER), acidocalcisomes, and in Toxoplasma, a plant-like vacuole.[2][3]

  • Ca²⁺ ATPases: These pumps are essential for maintaining Ca²⁺ homeostasis by actively transporting Ca²⁺ into intracellular stores or out of the cell. Apicomplexans possess several P-type Ca²⁺ ATPases, including a SERCA-type pump in the ER, which is a proposed target of the antimalarial drug artemisinin.[1]

  • Calcium-Dependent Protein Kinases (CDPKs): This family of serine/threonine kinases is a hallmark of the apicomplexan calcium signaling pathway and is absent in humans. CDPKs directly link Ca²⁺ signals to downstream phosphorylation events that regulate processes like microneme secretion, motility, and invasion.[1][4]

  • Ion Channels: The influx of Ca²⁺ from the extracellular environment or its release from internal stores is mediated by ion channels. While the molecular identity of many of these channels remains elusive, pharmacological evidence suggests the presence of channels sensitive to inhibitors of L-type voltage-gated Ca²⁺ channels.[5] A significant recent discovery has been the characterization of a TRP channel in T. gondii.[5][6]

A Case Study: The Transient Receptor Potential (TRP) Channel in Toxoplasma gondii

Recent research has identified and characterized a protein in T. gondii, TgGT1_310560, which possesses a TRP domain and has been named TgTRPPL-2.[5][6] This represents the first characterization of a TRP channel in any apicomplexan parasite and highlights a new potential drug target.

  • Localization and Function: TgTRPPL-2 is localized to the plasma membrane and the endoplasmic reticulum of the parasite.[5][6] Functional characterization has shown that it acts as a non-selective cation channel that conducts Ca²⁺.[5][6]

  • Role in Parasite Biology: Genetic knockout of TgTRPPL-2 resulted in mutants with defects in growth and a reduction in cytosolic Ca²⁺ influx from both extracellular and intracellular sources.[5][6] This demonstrates the critical role of this channel in maintaining Ca²⁺ homeostasis and its importance for the parasite's lytic cycle.

  • Pharmacological Inhibition: Pharmacological blockers of TgTRPPL-2 have been shown to inhibit Ca²⁺ influx and parasite growth, validating it as a potential therapeutic target.[5][6]

Data Presentation: Quantitative Analysis of Inhibitors

The following tables summarize quantitative data on the inhibition of key components of the apicomplexan calcium signaling pathway and other compounds with anti-toxoplasma activity.

Table 1: Effect of Pharmacological Blockers on Ca²⁺ Influx in T. gondii

CompoundTarget/PathwayEffect on Ca²⁺ InfluxParasite StrainReference
NifedipineL-type voltage-gated Ca²⁺ channels (putative)~80% inhibitionT. gondii (parental)[5]
ACA (N-(4-hydroxyphenyl)arachidonamide)TRP channels (putative)40-50% inhibitionT. gondii (parental)[5]

Table 2: In Vitro Activity of Selected Compounds Against Toxoplasma gondii

CompoundPutative Target/ClassIC₅₀ (µM)Selectivity Index (SI)Reference
MMV675968Pathogen Box Compound0.02275[7]
MMV689480Pathogen Box Compound0.1086.6[7]
MMV687807Pathogen Box Compound0.1511.3[7]
SulfadiazineDihydropteroate synthaseVariesVaries[8]
PyrimethamineDihydrofolate reductaseVariesVaries[8]

*IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. *Selectivity Index (SI) is the ratio of the toxic dose to the therapeutic dose, with higher values indicating a more favorable safety profile.

Experimental Protocols

Detailed methodologies are crucial for the study of ion channels and the screening of potential inhibitors. Below are summarized protocols based on published research.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol is used to measure changes in cytosolic Ca²⁺ in response to stimuli or inhibitors.

  • Parasite Preparation: Harvest tachyzoites from host cell culture and purify them from host cell debris.

  • Dye Loading: Incubate parasites with a Ca²⁺-sensitive fluorescent dye such as Fura-2-AM. This dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it in the cytosol.

  • Fluorimetry: Resuspend the dye-loaded parasites in a suitable buffer in a quartz cuvette. Use a fluorometer to measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Stimulation and Inhibition: Record a baseline fluorescence ratio. Add the compound of interest (e.g., a potential channel blocker) and incubate for a defined period. Then, add a stimulus to induce Ca²⁺ influx (e.g., a Ca²⁺ ionophore like ionomycin or by adding extracellular Ca²⁺).

  • Data Analysis: The ratio of the fluorescence intensities is proportional to the intracellular Ca²⁺ concentration. Calibrate the signal using solutions of known Ca²⁺ concentration to convert fluorescence ratios to absolute Ca²⁺ concentrations.

Genetically encoded calcium indicators (GECIs) like GCaMP can also be expressed in the parasites for real-time imaging of Ca²⁺ dynamics in live cells.[9]

Parasite Growth and Proliferation Assays (Plaque Assay)

This assay is used to determine the effect of a compound on the overall lytic cycle of the parasite.

  • Host Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts - HFF) in multi-well plates.

  • Parasite Infection: Infect the host cell monolayers with a low number of tachyzoites.

  • Compound Treatment: Add the test compound at various concentrations to the culture medium. Include appropriate controls (e.g., untreated and vehicle-treated).

  • Incubation: Incubate the plates for several days (e.g., 7-10 days) to allow for multiple rounds of parasite invasion, replication, and egress, resulting in the formation of visible plaques (zones of host cell lysis).

  • Visualization and Quantification: Fix the monolayers with a solution like methanol or ethanol and stain with a dye such as crystal violet. The plaques will appear as clear zones against a stained background.

  • Data Analysis: Count the number of plaques and/or measure their area in each well. The reduction in plaque number or size in the presence of the compound is a measure of its inhibitory effect on parasite proliferation. Calculate the IC₅₀ value from the dose-response curve.

Visualizations: Pathways and Workflows

Diagram 1: Apicomplexan Calcium Signaling Pathway

Calcium_Signaling_Pathway Extracellular Extracellular Space (High Ca²⁺) TRP_Channel TRP Channel (e.g., TgTRPPL-2) Extracellular->TRP_Channel Ca²⁺ VGCC_putative Putative VGCC Extracellular->VGCC_putative Ca²⁺ PM Plasma Membrane Cytosol Cytosol (Low Ca²⁺) SERCA SERCA Pump Cytosol->SERCA Ca²⁺ Effector_Proteins Effector Proteins (e.g., CDPKs) Cytosol->Effector_Proteins ER Endoplasmic Reticulum (ER) (High Ca²⁺) ER->Cytosol Ca²⁺ Release Acidocalcisome Acidocalcisome (High Ca²⁺) Acidocalcisome->Cytosol Ca²⁺ Release TRP_Channel->Cytosol VGCC_putative->Cytosol SERCA->ER Parasite_Functions Parasite Functions (Motility, Invasion, Egress) Effector_Proteins->Parasite_Functions Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Whole-cell Proliferation Assay (e.g., Plaque Assay) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >X% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC₅₀ Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay: Determine CC₅₀ on host cells Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies: Target-based assays (e.g., [Ca²⁺]i measurement) Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization TRP_Channel_Logic TRP_Channel_Active Functional TRP Channel (e.g., TgTRPPL-2) Ca_Influx Normal Ca²⁺ Influx TRP_Channel_Active->Ca_Influx Ca_Homeostasis Ca²⁺ Homeostasis Maintained Ca_Influx->Ca_Homeostasis Signaling_Intact Downstream Ca²⁺ Signaling Intact Ca_Homeostasis->Signaling_Intact Essential_Functions Essential Parasite Functions (Motility, Invasion, etc.) Signaling_Intact->Essential_Functions Parasite_Proliferation Successful Parasite Proliferation Essential_Functions->Parasite_Proliferation TRP_Channel_Inhibited TRP Channel Inhibited (Pharmacological Blockade) Ca_Influx_Reduced Reduced Ca²⁺ Influx TRP_Channel_Inhibited->Ca_Influx_Reduced Ca_Homeostasis_Disrupted Ca²⁺ Homeostasis Disrupted Ca_Influx_Reduced->Ca_Homeostasis_Disrupted Signaling_Impaired Downstream Ca²⁺ Signaling Impaired Ca_Homeostasis_Disrupted->Signaling_Impaired Essential_Functions_Blocked Essential Functions Blocked Signaling_Impaired->Essential_Functions_Blocked Parasite_Death Parasite Growth Arrest / Death Essential_Functions_Blocked->Parasite_Death

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture and Drug Treatment of Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Efficacy Assessment of Anti-Toxoplasma Compounds

Audience: Researchers, scientists, and drug development professionals.

Note on "TRC-19": Initial searches indicate that "this compound" is not a designated anti-parasitic compound. The term "TRC" is commonly used as an abbreviation for Toxoplasma retinochoroiditis, a clinical manifestation of toxoplasmosis[1]. Another possibility is its use as a product code for related biological reagents[2]. This document provides a generalized framework for the in vitro assessment of compounds against Toxoplasma gondii, using the well-established anti-Toxoplasma drug, Pyrimethamine, as an illustrative example.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans[3][4]. The tachyzoite stage is responsible for the acute phase of the infection and is the primary target for therapeutic intervention[5]. In vitro culture systems are indispensable for studying the parasite's lytic cycle, host-parasite interactions, and for the primary screening of novel anti-Toxoplasma compounds[6]. These systems typically involve the propagation of tachyzoites in a monolayer of cultured mammalian cells[3][5][7]. This document outlines detailed protocols for the in vitro culture of T. gondii tachyzoites and for evaluating the efficacy and cytotoxicity of potential drug candidates.

Data Presentation: Efficacy of Anti-Toxoplasma Compounds

The following tables summarize representative quantitative data for commonly used anti-Toxoplasma drugs to illustrate how results from screening assays can be presented.

Table 1: In Vitro Efficacy of Pyrimethamine and Sulfadiazine against T. gondii Tachyzoites

CompoundHost Cell LineAssay Duration (hours)IC50 (µM)Selectivity Index (SI)Reference
PyrimethamineFibroblast cells243.1924[8]
483.52[8]
722.42[8]
SulfadiazineFibroblast cells241.29143[8]
481.55[8]
720.95[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50). A higher SI value indicates a more favorable safety profile.

Table 2: Cytotoxicity of Pyrimethamine and Sulfadiazine on Host Cells

CompoundHost Cell LineAssay Duration (hours)CC50 (µM)Reference
PyrimethamineFibroblast cells72>76.5[8]
SulfadiazineFibroblast cells72>135.9[8]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is required to kill 50% of the host cells in vitro.

Experimental Protocols

In Vitro Culture of Toxoplasma gondii Tachyzoites

This protocol describes the maintenance and propagation of T. gondii tachyzoites (e.g., RH strain) in a human foreskin fibroblast (HFF) monolayer.

Materials:

  • Human Foreskin Fibroblasts (HFF) (ATCC SCRC-1041)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • T-25 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Host Cell Culture: Culture HFF cells in T-25 flasks with DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin (complete DMEM). Maintain in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Parasite Infection: Once HFF cells form a confluent monolayer, replace the culture medium with fresh complete DMEM. Infect the monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 1-5.

  • Parasite Propagation: Incubate the infected flask at 37°C and 5% CO₂. The parasite's lytic cycle, which includes invasion, replication, and host cell egress, will proceed. This typically takes 48-72 hours for the RH strain.

  • Tachyzoite Harvest: After 48-72 hours, when significant host cell lysis is observed (the formation of plaques or clearing zones in the monolayer), harvest the tachyzoites. Scrape the host cell layer and pass the cell suspension through a 27-gauge needle to lyse any remaining host cells and release the parasites.

  • Purification: Centrifuge the suspension at a low speed (e.g., 500 x g for 10 minutes) to pellet host cell debris. Transfer the supernatant containing the tachyzoites to a new tube and centrifuge at a higher speed (e.g., 1,500 x g for 10 minutes) to pellet the parasites.

  • Quantification: Resuspend the parasite pellet in fresh medium and count the tachyzoites using a hemocytometer. Assess viability using Trypan Blue exclusion. The harvested tachyzoites can be used for subsequent experiments or to infect new host cell monolayers.

In Vitro Anti-Toxoplasma Drug Efficacy Assay

This protocol describes a method to evaluate the inhibitory effect of a compound on T. gondii proliferation using a fluorescence-based assay with a reporter strain (e.g., RH-GFP).

Materials:

  • Confluent HFF monolayers in a 96-well plate

  • T. gondii tachyzoites expressing a reporter protein (e.g., GFP or RFP)

  • Test compound (e.g., Pyrimethamine) and vehicle control (e.g., DMSO)

  • Complete DMEM

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HFF cells into a 96-well clear-bottom black plate and allow them to grow to full confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete DMEM. Include a positive control (e.g., Pyrimethamine) and a vehicle control (e.g., 1% DMSO).

  • Infection and Treatment: Remove the medium from the confluent HFF monolayer. Add 100 µL of the prepared compound dilutions to each well. Subsequently, add 100 µL of medium containing approximately 10,000 RH-GFP tachyzoites to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂ to allow for parasite proliferation.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the reporter protein.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Host Cell Cytotoxicity Assay

This protocol determines the toxicity of a compound against the host cell line.

Materials:

  • Confluent HFF monolayers in a 96-well plate

  • Test compound and vehicle control

  • Complete DMEM

  • Resazurin solution or other viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed HFF cells in a 96-well plate and allow them to reach confluency.

  • Treatment: Prepare serial dilutions of the test compound in complete DMEM. Add the dilutions to the wells, including a vehicle control and a positive control for cell death (e.g., Triton X-100)[9].

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: Add Resazurin solution (to a final concentration of 0.44 mM) to each well and incubate for 4 hours[9]. Measure the fluorescence at 530 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay In Vitro Assay (96-well plate) cluster_analysis Data Analysis HFF 1. Culture HFF Cells to Confluency Infection 4. Infect HFF with Tachyzoites & Add Compound HFF->Infection Tachyzoites 2. Harvest & Purify Tachyzoites Tachyzoites->Infection Compound 3. Prepare Serial Dilutions of Test Compound Compound->Infection Incubation 5. Incubate for 72h (37°C, 5% CO2) Infection->Incubation Measurement 6. Measure Parasite Growth (e.g., Fluorescence) Incubation->Measurement IC50 7. Calculate % Inhibition & Determine IC50 Measurement->IC50 SI 9. Calculate Selectivity Index (SI) IC50->SI CC50 8. Perform Cytotoxicity Assay & Determine CC50 CC50->SI G cluster_pathway Toxoplasma gondii Folate Synthesis Pathway cluster_synthesis Downstream Synthesis GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS PABA p-Aminobenzoate (PABA) PABA->DHPS Glutamate Glutamate DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth Purine & Pyrimidine Synthesis THF->DNA_Synth DHPS->DHF Multiple Steps DHFR->THF Replication Parasite DNA Replication & Proliferation DNA_Synth->Replication Pyrimethamine Pyrimethamine Pyrimethamine->Inhibition Inhibition->DHFR Inhibition

References

Application Notes and Protocols for Evaluating TRC-19 in a Murine Model of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is a widespread protozoan parasite capable of infecting a broad range of warm-blooded animals, including an estimated one-third of the human population.[1] While typically asymptomatic in immunocompetent individuals, toxoplasmosis can lead to severe and life-threatening complications in immunocompromised patients and during congenital infection.[2][3] Current therapeutic options are limited and can be associated with significant side effects.[4] TRC-19 has been identified as a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), a critical enzyme in the parasite's folate metabolism pathway.[5][6] This document provides a detailed experimental protocol for the preclinical evaluation of this compound in a murine model of acute toxoplasmosis.

Mechanism of Action of this compound

This compound is a competitive inhibitor of the dihydrofolate reductase (DHFR) domain of the bifunctional thymidylate synthase-dihydrofolate reductase (TS-DHFR) enzyme in Toxoplasma gondii.[3][5] This enzyme is essential for the parasite's folate metabolism and pyrimidine biosynthesis, which are critical for cellular growth and proliferation.[3] By inhibiting DHFR, this compound disrupts these vital metabolic processes, leading to the cessation of parasite replication. Notably, this compound exhibits high selectivity for the parasite's DHFR over the human equivalent, suggesting a favorable therapeutic window.[4][5]

Experimental Protocols

This section outlines the detailed methodologies for evaluating the efficacy of this compound in an established murine model of acute toxoplasmosis.

1. Animal Model and Husbandry

  • Animal Strain: Female C57BL/6 mice, 6-8 weeks old. This strain is commonly used in toxoplasmosis research and develops a robust immune response.

  • Housing: Mice will be housed in specific pathogen-free (SPF) conditions in a temperature-controlled environment (25 ± 2°C) with a 12-hour light/dark cycle.[7] They will have ad libitum access to standard chow and water.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the commencement of the experiment.

  • Ethical Considerations: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

2. Parasite Strain and Maintenance

  • Parasite Strain: Toxoplasma gondii RH strain (a type I virulent strain) will be used to induce acute infection. Tachyzoites of the RH strain are maintained by serial passage in human foreskin fibroblast (HFF) cells.[7]

  • Tachyzoite Preparation: Tachyzoites will be harvested from infected HFF monolayers by scraping and passing the cell suspension through a 27-gauge needle. The parasites will be purified from host cell debris by centrifugation and resuspended in sterile phosphate-buffered saline (PBS). The concentration of viable tachyzoites will be determined using a hemocytometer and trypan blue exclusion.

3. Experimental Design and Treatment Groups

A total of 40 mice will be randomly assigned to four groups (n=10 per group):

GroupTreatmentRationale
Group 1 Uninfected ControlTo establish baseline physiological and immunological parameters.
Group 2 Infected Control (Vehicle)To characterize the natural course of acute toxoplasmosis.
Group 3 Infected + this compound (Low Dose)To evaluate the efficacy of a lower therapeutic dose of this compound.
Group 4 Infected + this compound (High Dose)To assess the dose-dependent efficacy of this compound.

4. Infection Protocol

  • Mice in Groups 2, 3, and 4 will be infected via intraperitoneal (i.p.) injection with 2 x 10³ tachyzoites of the T. gondii RH strain suspended in 200 µL of sterile PBS.[7]

  • Group 1 will receive an i.p. injection of 200 µL of sterile PBS.

5. Drug Administration

  • Compound: this compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Treatment will commence 24 hours post-infection and continue for 7 consecutive days.

    • Group 3 will receive a low dose of this compound (e.g., 10 mg/kg body weight) via oral gavage.

    • Group 4 will receive a high dose of this compound (e.g., 50 mg/kg body weight) via oral gavage.

    • Group 2 will receive the vehicle only.

6. Monitoring and Sample Collection

  • Survival: Mice will be monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival will be recorded.[8]

  • Sample Collection: On day 8 post-infection, mice will be euthanized, and the following samples will be collected:

    • Blood: For serum cytokine analysis.

    • Spleen and Brain: For parasite burden analysis and histopathology.

7. Efficacy Assessment

7.1. Parasite Burden Analysis

The parasite load in the spleen and brain will be quantified using two methods:

  • Quantitative Real-Time PCR (qPCR):

    • DNA Extraction: Total DNA will be extracted from homogenized tissue samples using a commercial DNA extraction kit.

    • qPCR: A qPCR assay targeting the T. gondii 529 bp repeat element will be performed.[9] The cycle threshold (Ct) values will be used to quantify the parasite load relative to a standard curve of known parasite DNA concentrations.

  • Limiting Dilution Assay (LDA):

    • Cell Suspension: Single-cell suspensions of spleen tissue will be prepared.

    • Serial Dilution: The cell suspension will be serially diluted in 96-well plates containing HFF monolayers.[10]

    • Incubation and Observation: Plates will be incubated for 7 days, and the number of wells showing parasite growth will be counted to estimate the parasite burden.[10]

7.2. Histopathological Analysis

  • Spleen and brain tissues will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[11]

  • Sections will be stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and the presence of tachyzoites.[8][11] Key observations will include inflammatory cell infiltration, necrosis, and neuronal degeneration.[8]

7.3. Immune Response Analysis

  • Cytokine Profiling: Serum levels of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) will be measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[12][13]

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between the experimental groups.

Table 1: Survival Rate and Mean Survival Time

Group Treatment Survival Rate (%) Mean Survival Time (Days)
1 Uninfected Control 100 N/A
2 Infected Control (Vehicle)
3 Infected + this compound (Low Dose)

| 4 | Infected + this compound (High Dose) | | |

Table 2: Parasite Burden in Spleen and Brain (Day 8 Post-Infection)

Group Treatment Spleen Parasite Load (qPCR) Brain Parasite Load (qPCR) Spleen Parasite Load (LDA)
1 Uninfected Control Not Detected Not Detected Not Detected
2 Infected Control (Vehicle)
3 Infected + this compound (Low Dose)

| 4 | Infected + this compound (High Dose) | | | |

Table 3: Serum Cytokine Levels (Day 8 Post-Infection)

Group Treatment IFN-γ (pg/mL) IL-12 (pg/mL) TNF-α (pg/mL)
1 Uninfected Control
2 Infected Control (Vehicle)
3 Infected + this compound (Low Dose)

| 4 | Infected + this compound (High Dose) | | | |

Table 4: Histopathological Scoring of Spleen and Brain (Day 8 Post-Infection)

Group Treatment Spleen Inflammation Score Brain Inflammation Score
1 Uninfected Control 0 0
2 Infected Control (Vehicle)
3 Infected + this compound (Low Dose)
4 Infected + this compound (High Dose)

(Scoring: 0 = none, 1 = mild, 2 = moderate, 3 = severe)

Visualizations

Diagram 1: this compound Mechanism of Action

TRC19_Mechanism cluster_parasite Toxoplasma gondii DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for TRC19 This compound TRC19->DHFR Inhibits

Caption: Mechanism of this compound inhibition of T. gondii DHFR.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment Acclimatization Acclimatization (1 week) Grouping Random Grouping (4 Groups, n=10) Acclimatization->Grouping Infection Infection (i.p. with T. gondii RH) Grouping->Infection Treatment This compound Treatment (Oral gavage, 7 days) Infection->Treatment Monitoring Daily Monitoring (Survival & Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia (Day 8) Monitoring->Euthanasia Sample_Collection Sample Collection (Blood, Spleen, Brain) Euthanasia->Sample_Collection Analysis Data Analysis (Parasite Burden, Histo, Cytokines) Sample_Collection->Analysis

Caption: Workflow for evaluating this compound in a murine model.

Diagram 3: Host Immune Response Signaling Pathway

Host_Immune_Response cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response T_gondii T. gondii APC APC (Macrophage, DC) T_gondii->APC Infection IL12 IL-12 APC->IL12 Produces Th1 Th1 Cell IL12->Th1 Activates IFNg IFN-γ Th1->IFNg Produces Activated_Macrophage Activated Macrophage IFNg->Activated_Macrophage Activates Parasite_Clearance Parasite Clearance Activated_Macrophage->Parasite_Clearance Mediates

Caption: Key host immune signaling in toxoplasmosis.

References

Application Notes and Protocols for TRC-19 in Cell-Based Assays for Anti-Parasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of parasitic diseases and the emergence of drug-resistant strains necessitate the discovery and development of novel anti-parasitic agents. This document provides detailed protocols and application notes for the in vitro evaluation of TRC-19, a novel investigational compound with potential anti-parasitic activity. The described cell-based assays are designed to determine the compound's potency, selectivity, and potential mechanism of action against common parasitic protozoa. These protocols are adaptable for high-throughput screening (HTS) and high-content screening (HCS) platforms.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anti-parasitic effect by inhibiting a critical parasite-specific signaling pathway, thereby disrupting essential cellular processes such as replication and host cell invasion. One proposed mechanism involves the inhibition of a parasite-specific kinase cascade that is crucial for parasite survival and proliferation within the host cell. This targeted inhibition is expected to have minimal effect on host cell signaling, leading to a favorable selectivity index.

Proposed Signaling Pathway Inhibition by this compound cluster_host_cell Host Cell cluster_parasite Parasite Parasite_Invasion Parasite Invasion Parasite_Kinase_A Parasite Kinase A Parasite_Invasion->Parasite_Kinase_A Activates Parasite_Kinase_B Parasite Kinase B Parasite_Kinase_A->Parasite_Kinase_B Phosphorylates Downstream_Effectors Downstream Effectors Parasite_Kinase_B->Downstream_Effectors Activates Parasite_Replication_Survival Parasite Replication & Survival Downstream_Effectors->Parasite_Replication_Survival Promotes TRC19 This compound TRC19->Parasite_Kinase_B Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Primary Anti-Parasitic Activity Assay (e.g., against Trypanosoma cruzi)

This assay determines the in vitro potency of this compound against the intracellular amastigote form of T. cruzi. A common method utilizes parasites engineered to express a reporter gene like β-galactosidase, allowing for colorimetric quantification of parasite viability.[1]

Materials:

  • Vero cells (or another suitable host cell line)

  • T. cruzi (e.g., Tulahuen strain expressing β-galactosidase)

  • DMEM medium with 10% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • Positive control (e.g., Benznidazole)

  • 96-well clear-bottom microplates

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 4 x 10^3 cells/well and incubate overnight to allow for adherence.

  • Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).

  • Incubate for 2 hours to allow for parasite invasion, then wash the wells with PBS to remove non-invaded parasites.

  • Add fresh medium to the wells.

  • Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the infected cells. Include wells with positive control and no-drug (vehicle) controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 50 µL of CPRG solution (100 µM in 0.1% NP-40) to each well.

  • Incubate for 4-6 hours at 37°C to allow for color development.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of this compound against a mammalian cell line to determine its selectivity. A resazurin-based viability assay is a common and reliable method.[2]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • DMEM medium with 10% FBS

  • This compound compound stock solution (in DMSO)

  • Resazurin solution

  • Positive control (e.g., Doxorubicin)

  • 96-well clear-bottom microplates

Protocol:

  • Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add the diluted compound. Include positive and vehicle controls.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.[2]

  • Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.[2]

  • Calculate the half-maximal cytotoxic concentration (CC50) using a suitable software.

  • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50).[2]

Experimental Workflow for this compound Evaluation cluster_workflow start Start primary_assay Primary Anti-Parasitic Assay (e.g., T. cruzi) start->primary_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay start->cytotoxicity_assay calculate_ec50 Calculate EC50 primary_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 data_analysis Data Analysis calculate_si Calculate Selectivity Index (SI) data_analysis->calculate_si calculate_ec50->data_analysis calculate_cc50->data_analysis end End calculate_si->end

Caption: Workflow for the in vitro evaluation of this compound.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.[2]

Table 1: In Vitro Anti-Parasitic Activity and Cytotoxicity of this compound

CompoundParasite StrainEC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound T. cruzi (Tulahuen)1.5HEK293>50>33.3
BenznidazoleT. cruzi (Tulahuen)2.8HEK29315053.6
DoxorubicinN/AN/AHEK2930.1N/A

Table 2: Summary of Assay Conditions

ParameterPrimary Anti-Parasitic AssayCytotoxicity Assay
Cell Type Vero cells and T. cruziHEK293
Incubation Time 72 hours72 hours
Readout Absorbance (570 nm)Fluorescence
Endpoint EC50CC50

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the anti-parasitic compound this compound. The data generated from these assays are crucial for making informed decisions regarding the compound's potential for further development as a therapeutic agent. A high selectivity index, as demonstrated in the example data, is a key indicator of a promising drug candidate with a potentially wide therapeutic window. Further studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy in in vivo models of parasitic disease.

References

Application Notes and Protocols for In Vivo Studies of TRC-19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "TRC-19" for in vivo studies is not publicly available in the current scientific literature or drug development databases. The following application notes and protocols are generated based on general principles of preclinical in vivo research and may not be directly applicable to a compound named this compound without specific data on its physicochemical properties, mechanism of action, and pharmacology. Researchers should consult any manufacturer's guidelines or internal documentation available for this compound.

Introduction

This document provides a generalized framework for the dosage and administration of a hypothetical novel therapeutic agent, this compound, in preclinical in vivo studies. The protocols outlined below are intended to serve as a starting point for researchers and drug development professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Compound Information

Without specific data for this compound, a placeholder table is provided. Researchers would need to populate this with actual data.

Table 1: Physicochemical and Pharmacological Properties of this compound (Hypothetical)

PropertyValue
Molecular Formula Not Available
Molecular Weight Not Available
Solubility Not Available
Target(s) Not Available
Mechanism of Action Not Available
Formulation Not Available

In Vivo Dosage and Administration

The selection of an appropriate dose and route of administration is critical for the successful in vivo evaluation of a new chemical entity.

Dose Range Finding Studies

Initial dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to identify a preliminary therapeutic window.

Table 2: Example Dose Escalation Scheme for this compound in Mice (Hypothetical)

Dose GroupThis compound Dose (mg/kg)Route of AdministrationNumber of AnimalsObservation Period
11Intravenous (IV)314 days
25Intravenous (IV)314 days
310Intravenous (IV)314 days
425Intravenous (IV)314 days
550Intravenous (IV)314 days
Administration Routes

The choice of administration route depends on the compound's properties and the intended therapeutic application. Common routes for in vivo studies include:

  • Intravenous (IV): Direct administration into the bloodstream, providing 100% bioavailability.

  • Intraperitoneal (IP): Injection into the peritoneal cavity, common for small animal studies.

  • Oral (PO): Administration by gavage, suitable for assessing oral bioavailability.

  • Subcutaneous (SC): Injection into the layer of skin, for slower absorption.

Experimental Protocols

General Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of a therapeutic compound in a disease model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase acclimatization Animal Acclimatization model_induction Disease Model Induction acclimatization->model_induction randomization Randomization into Groups model_induction->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring Monitor Clinical Signs & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis G TRC19 This compound Receptor Target Receptor TRC19->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Application Notes and Protocols: Preparing TRC-19 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of TRC-19 stock solutions in a laboratory setting. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Its mechanism of action is believed to involve the modulation of specific intracellular signaling pathways, making it a compound of interest in various areas of drug discovery and development. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for correct handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 439.47 g/mol
Appearance White to off-white crystalline solid
Purity (Typical) ≥98% (by HPLC)
Solubility See Table 2
Storage Temperature -20°C

Solubility Data

The solubility of this compound in common laboratory solvents is critical for preparing high-concentration stock solutions.

Table 2: Solubility of this compound

SolventSolubility (at 25°C)
DMSO ≥ 50 mg/mL
Ethanol (95%) ~10 mg/mL
Methanol ~5 mg/mL
Water Insoluble
PBS (pH 7.4) Insoluble

Note: For most biological experiments, DMSO is the recommended solvent for preparing the primary stock solution.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting concentration for serial dilutions.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 4.4 mg of this compound powder into the tube. Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L)) Volume (L) = 0.0044 g / (439.47 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

  • Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for up to 6 months.

The high-concentration stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.

G stock 1. Prepare 10 mM Stock in DMSO store 2. Aliquot & Store at -20°C stock->store Avoid freeze-thaw retrieve 3. Retrieve Single Aliquot store->retrieve intermediate 4. Prepare Intermediate Dilution (Optional) retrieve->intermediate For very low final conc. working 5. Prepare Final Working Solution in Medium/Buffer retrieve->working intermediate->working use 6. Use Immediately in Experiment working->use Ensure DMSO conc. <0.1%

Caption: Workflow for this compound solution preparation.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to act as an inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC). It competitively binds to the ATP-binding pocket of Kinase A, preventing its autophosphorylation and subsequent activation of downstream targets.

G cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response TRC19 This compound TRC19->KinaseA Inhibits

Caption: Hypothesized this compound inhibitory pathway.

Quality Control

To ensure the integrity of experimental results, it is recommended to perform the following quality control checks:

  • Purity Analysis: Periodically check the purity of the solid compound and stock solutions using HPLC.

  • Concentration Verification: Use UV-Vis spectrophotometry to confirm the concentration of the stock solution, if an extinction coefficient is known.

  • Functional Assay: Before commencing large-scale experiments, validate the activity of each new batch of stock solution in a reliable bioassay.

By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their laboratory studies.

Application Notes and Protocols for High-Throughput Screening of TRC-19 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors involved in a wide array of physiological processes.[1][2][3] The canonical TRP (TRPC) subfamily, to which the novel target TRC-19 is hypothesized to belong, are non-selective cation channels typically activated downstream of phospholipase C (PLC) signaling pathways.[2] Due to their diverse roles, TRP channels have emerged as promising therapeutic targets for a variety of diseases.[4] The identification of potent and selective modulators for these channels is a key objective in drug discovery.

High-throughput screening (HTS) is a critical tool for identifying novel modulators of ion channels like this compound from large compound libraries.[2][5] This document provides detailed application notes and protocols for robust HTS assays designed to identify and characterize analogs of this compound modulators. The described assays include fluorescence-based methods for primary screening and automated electrophysiology for hit confirmation and detailed characterization.

I. High-Throughput Primary Screening: Fluorescence-Based Assays

Primary HTS assays for ion channels are typically designed for speed, reliability, and cost-effectiveness. Fluorescence-based assays, such as calcium imaging and membrane potential assays, are well-suited for this purpose and can be performed on platforms like the Fluorometric Imaging Plate Reader (FLIPR).[6][7]

A. Calcium Imaging Assay

Most TRP channels, including those of the TRPC family, are permeable to Ca²⁺.[6][8] Therefore, measuring changes in intracellular calcium concentration ([Ca²⁺]i) is a reliable indirect method to assess channel activity.

Principle: Cells expressing this compound are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9] Activation of this compound by an agonist or positive modulator leads to Ca²⁺ influx, causing an increase in the fluorescence intensity of the dye. Conversely, antagonists will inhibit this fluorescence increase.

Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_screening Automated Screening (FLIPR) cluster_analysis Data Analysis plate_cells Plate this compound expressing cells in 384-well plates dye_loading Load cells with Fluo-4 AM calcium indicator plate_cells->dye_loading add_compounds Add compounds to cell plate dye_loading->add_compounds compound_prep Prepare compound plates with this compound analogs compound_prep->add_compounds read_baseline Read baseline fluorescence add_compounds->read_baseline add_agonist Add this compound agonist read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response calc_response Calculate fluorescence change (ΔF/F₀) read_response->calc_response identify_hits Identify hits based on activity threshold calc_response->identify_hits

Caption: Workflow for a calcium imaging-based HTS assay.

Experimental Protocol:

  • Cell Culture:

    • Maintain HEK293 or CHO cells stably expressing human this compound in appropriate culture medium supplemented with a selection antibiotic.

    • One day prior to the assay, seed the cells into 384-well black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well.[6]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., HBSS) buffered with HEPES.

    • Aspirate the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound and Agonist Plate Preparation:

    • Prepare serial dilutions of this compound analog compounds in the assay buffer.

    • Prepare a known this compound agonist at a concentration that elicits a sub-maximal response (EC₂₀) for identifying potentiators, and a maximal response (EC₈₀) for identifying inhibitors.

  • Assay Execution (FLIPR):

    • Place the cell plate and compound/agonist plates into the FLIPR instrument.

    • Initiate the protocol:

      • Record baseline fluorescence for 10-20 seconds.

      • Add compounds (5-10 µL) and incubate for a predefined period (e.g., 5-15 minutes) to identify agonists or allow for antagonist binding.

      • Add the this compound agonist (5-10 µL).

      • Record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The primary response is calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).

    • Normalize the data to positive (agonist alone) and negative (vehicle) controls.

    • A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[10]

Data Presentation:

ParameterAgonist ModeAntagonist Mode
Primary Endpoint % Activation% Inhibition
Positive Control Known this compound Agonist (EC₁₀₀)Known this compound Antagonist
Negative Control Vehicle (DMSO)Vehicle (DMSO)
Hit Criterion > 50% Activation> 50% Inhibition
B. Membrane Potential Assay

This compound, as a non-selective cation channel, will cause membrane depolarization upon opening. This change in membrane potential can be measured using voltage-sensitive dyes.[2][5]

Principle: Cells expressing this compound are loaded with a fluorescent membrane potential indicator dye. Channel activation leads to cation influx, depolarization of the cell membrane, and a corresponding change in the dye's fluorescence. This assay is particularly useful if the endogenous Ca²⁺ response in the host cells is high.[2]

Experimental Protocol:

  • Cell Preparation: Prepare cell plates as described for the calcium imaging assay.

  • Dye Loading:

    • Use a commercially available membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Reconstitute the dye in the provided buffer according to the manufacturer's instructions.

    • Add the dye solution to the cell plates and incubate at room temperature for 30-60 minutes.

  • Assay Execution and Data Analysis: Follow the same procedure as for the calcium imaging assay, monitoring for changes in fluorescence that correspond to membrane potential shifts.

II. Hit Confirmation and Characterization: Automated Patch Clamp

Automated patch clamp (APC) electrophysiology is the gold standard for studying ion channels, providing direct measurement of ion currents with high fidelity.[11][12] It is used to confirm hits from primary screens and to determine the mechanism of action of lead compounds.

Principle: APC systems automate the process of forming a high-resistance seal between a micropipette (or a planar aperture) and a single cell, allowing for the recording of whole-cell currents.[13] This technique enables the detailed characterization of compound potency, efficacy, and voltage-dependence.

Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_apc Automated Patch Clamp Recording cluster_analysis Data Analysis cell_suspension Prepare single-cell suspension of this compound expressing cells cell_trapping Cell trapping and gigaseal formation cell_suspension->cell_trapping compound_dilution Prepare serial dilutions of hit compounds apply_compound Apply compound compound_dilution->apply_compound whole_cell Establish whole-cell configuration cell_trapping->whole_cell record_baseline Record baseline current whole_cell->record_baseline record_baseline->apply_compound apply_agonist Apply agonist and record current apply_compound->apply_agonist measure_current Measure current amplitude and kinetics apply_agonist->measure_current dose_response Generate dose-response curves (IC₅₀/EC₅₀) measure_current->dose_response

Caption: Workflow for automated patch clamp experiments.

Experimental Protocol:

  • Cell Preparation:

    • Harvest this compound expressing cells and prepare a high-viability single-cell suspension in the appropriate external recording solution.

    • The cell density should be optimized for the specific APC platform being used (e.g., QPatch, SyncroPatch).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • APC Run:

    • Load the cell suspension, internal and external solutions, and compound plates onto the APC instrument.

    • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

    • A voltage protocol, such as a voltage ramp from -100 mV to +100 mV, is applied to elicit this compound currents.

    • Record baseline currents, then apply the test compound, followed by co-application with a this compound agonist to determine inhibitory or potentiating effects.

  • Data Analysis:

    • Measure the peak current amplitude in response to the voltage protocol.

    • Calculate the percent inhibition or potentiation caused by the test compound.

    • Plot the concentration-response data and fit with a Hill equation to determine IC₅₀ or EC₅₀ values.

Data Presentation:

CompoundIC₅₀ / EC₅₀ (µM)Hill SlopeMechanism of Action
Analog A 1.2 ± 0.21.1Competitive Antagonist
Analog B 0.5 ± 0.10.9Non-competitive Antagonist
Analog C 2.5 ± 0.41.3Positive Allosteric Modulator

III. This compound Signaling Pathway

TRPC channels are generally activated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that couple to phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the exact mechanism can vary between TRPC channels, DAG is a common activator.

Hypothesized this compound Activation Pathway:

G cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 TRC19 This compound Channel DAG->TRC19 4. Gating Cation_influx Cation Influx (Na⁺, Ca²⁺) TRC19->Cation_influx 5. Ion Flow Agonist Agonist Agonist->GPCR 1. Binding Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Depolarization Membrane Depolarization Cation_influx->Depolarization

Caption: Hypothesized PLC-dependent activation of the this compound channel.

Conclusion

The successful discovery of novel this compound modulators relies on a robust and integrated screening cascade. The combination of high-throughput fluorescence-based primary assays with lower-throughput, high-content automated patch clamp electrophysiology provides an effective strategy for identifying and characterizing promising lead compounds. The protocols and workflows outlined in this document provide a comprehensive framework for initiating a drug discovery campaign targeting this compound.

References

Application Note: Investigating the Effects of Hypothetical Compound TRC-19 on the Cytoskeleton of Toxoplasma gondii using Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans.[1] The parasite's motility, structural integrity, and process of cell division are critically dependent on its tubulin-based cytoskeleton.[2][3] This makes the cytoskeleton an attractive target for the development of novel anti-parasitic drugs. This application note describes a detailed protocol for the use of immunofluorescence microscopy to investigate the effects of a hypothetical compound, TRC-19, on the tubulin cytoskeleton of Toxoplasma gondii tachyzoites.

Immunofluorescence assays (IFA) are a powerful tool for visualizing specific cellular components, such as the cytoskeleton.[4][5] By using antibodies that specifically recognize tubulin, in conjunction with fluorescently labeled secondary antibodies, researchers can visualize the microtubule network within the parasite and assess any morphological changes or disruptions caused by drug treatment.[6] Quantitative analysis of the fluorescence signal can provide valuable data on the extent of cytoskeletal disruption.[7][8][9]

Principle of the Assay

This protocol outlines the steps for treating Toxoplasma gondii tachyzoites with the hypothetical compound this compound, followed by fixation, permeabilization, and staining with anti-tubulin antibodies. The stained parasites are then visualized using a fluorescence microscope, and the resulting images can be analyzed to quantify changes in cytoskeletal morphology and fluorescence intensity.

Experimental Protocols

Materials and Reagents

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblast (HFF) cells or other suitable host cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Hypothetical Compound this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Infection cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_imaging Microscopy & Analysis host_cells Culture Host Cells (e.g., HFFs) on Coverslips infection Infect Host Cells with Toxoplasma gondii Tachyzoites host_cells->infection treatment Treat Infected Cells with Hypothetical Compound this compound infection->treatment fixation Fix Cells with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 3% BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Incubate with Secondary Antibody (Alexa Fluor 488) and DAPI primary_ab->secondary_ab mounting Mount Coverslips on Slides secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging analysis Quantitative Image Analysis imaging->analysis signaling_pathway cluster_effects Cellular Effects TRC19 Hypothetical Compound this compound Microtubules Microtubule Polymerization TRC19->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Defects Cytoskeletal Defects Microtubules->Defects Division Impaired Cell Division Defects->Division Motility Reduced Motility Defects->Motility Death Parasite Death Division->Death Motility->Death

References

Application Notes and Protocols: Western Blot Analysis of TgDHFR-TS Expression in Toxoplasma gondii Following Exposure to TRC-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoplasma gondii, an obligate intracellular protozoan parasite, is the causative agent of toxoplasmosis, a disease of significant global health concern. The parasite's folate metabolism pathway is a key target for therapeutic intervention. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. In Toxoplasma gondii, DHFR exists as a bifunctional enzyme with thymidylate synthase (TS), forming the TgDHFR-TS protein.[1] This bifunctional nature makes it an attractive target for novel antiparasitic drugs.

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR). Its mechanism of action involves binding to the active site of TgDHFR, thereby blocking the folate pathway and inhibiting parasite replication. While the inhibitory activity of this compound is well-documented, understanding its potential effects on the expression level of the target protein, TgDHFR-TS, is crucial for a comprehensive assessment of its long-term efficacy and potential resistance mechanisms. This document provides a detailed protocol for the analysis of TgDHFR-TS expression in T. gondii tachyzoites exposed to this compound using Western blotting.

Key Experiments and Methodologies

The following sections detail the protocols for culturing T. gondii tachyzoites, treating them with this compound, preparing protein lysates, and performing Western blot analysis to quantify the expression of TgDHFR-TS.

In Vitro Culture and Treatment of Toxoplasma gondii Tachyzoites

This protocol describes the maintenance of T. gondii tachyzoites (RH strain) in human foreskin fibroblast (HFF) host cells and their subsequent treatment with varying concentrations of this compound.

  • Materials:

    • Human Foreskin Fibroblasts (HFFs)

    • Toxoplasma gondii tachyzoites (e.g., RH strain)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

    • This compound (stock solution in DMSO)

    • T-25 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture HFFs in T-25 flasks until a confluent monolayer is formed.

    • Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 5.

    • Allow the parasites to invade for 2 hours at 37°C and 5% CO₂.

    • Remove the inoculum and replace it with fresh DMEM containing the desired concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Include a vehicle control with the corresponding concentration of DMSO.

    • Incubate the infected cells for 24, 48, or 72 hours.

    • Harvest the tachyzoites by scraping the host cell monolayer and passing the suspension through a 27-gauge needle to lyse the host cells.

    • Purify the tachyzoites from host cell debris by centrifugation and washing with phosphate-buffered saline (PBS).[2]

Protein Lysate Preparation from T. gondii Tachyzoites

This protocol details the extraction of total protein from purified tachyzoites for subsequent Western blot analysis.

  • Materials:

    • Purified T. gondii tachyzoite pellet

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail

    • Microcentrifuge tubes

    • Centrifuge (refrigerated)

    • Sonicator (optional)

  • Protocol:

    • Resuspend the tachyzoite pellet in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the cells.

    • For complete lysis, sonicate the sample on ice for three 10-second bursts.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

Western Blot Analysis of TgDHFR-TS Expression

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting TgDHFR-TS using a specific primary antibody. The predicted molecular weight of the bifunctional TgDHFR-TS protein is approximately 69 kDa.[1][3]

  • Materials:

    • Protein lysates from treated and untreated tachyzoites

    • Laemmli sample buffer (4x)

    • SDS-polyacrylamide gels (e.g., 10%)

    • Electrophoresis running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

    • Primary antibody: Rabbit anti-TgDHFR polyclonal antibody

    • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

    • Loading control primary antibody: Mouse anti-GAPDH monoclonal antibody

    • Loading control secondary antibody: HRP-conjugated goat anti-mouse IgG

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Normalize the protein lysates to the same concentration and mix with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-TgDHFR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the TgDHFR-TS band intensity to the corresponding GAPDH band intensity.

Data Presentation

The following tables present representative quantitative data from a hypothetical Western blot analysis of TgDHFR-TS expression in T. gondii tachyzoites following a 48-hour exposure to this compound.

Table 1: Dose-Dependent Effect of this compound on TgDHFR-TS Expression

This compound Concentration (nM)Normalized TgDHFR-TS Expression (Arbitrary Units)Standard Deviation
0 (Vehicle Control)1.00± 0.08
100.95± 0.10
500.72± 0.06
1000.45± 0.05

Table 2: Time-Dependent Effect of 50 nM this compound on TgDHFR-TS Expression

Treatment Duration (hours)Normalized TgDHFR-TS Expression (Arbitrary Units)Standard Deviation
01.00± 0.09
240.88± 0.07
480.71± 0.05
720.53± 0.06

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Western_Blot_Workflow cluster_culture Cell Culture & Treatment cluster_protein Protein Extraction cluster_wb Western Blot cluster_analysis Data Analysis culture 1. T. gondii Culture in HFF cells treatment 2. This compound Treatment (0-100 nM) culture->treatment harvest 3. Tachyzoite Harvest treatment->harvest lysis 4. Cell Lysis (RIPA Buffer) harvest->lysis quant 5. Protein Quantification (BCA Assay) lysis->quant sds_page 6. SDS-PAGE quant->sds_page transfer 7. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 8. Blocking transfer->blocking pri_ab 9. Primary Antibody (anti-TgDHFR-TS) blocking->pri_ab sec_ab 10. Secondary Antibody (HRP-conjugated) pri_ab->sec_ab detection 11. Chemiluminescent Detection sec_ab->detection imaging 12. Image Acquisition detection->imaging densitometry 13. Densitometry Analysis (Normalization to Loading Control) imaging->densitometry

Caption: Experimental workflow for Western blot analysis of TgDHFR-TS expression.

Folate_Pathway DHF Dihydrofolate (DHF) TgDHFR_TS TgDHFR-TS DHF->TgDHFR_TS THF Tetrahydrofolate (THF) Amino_Acids Amino Acid Synthesis THF->Amino_Acids dUMP dUMP dUMP->TgDHFR_TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TgDHFR_TS->THF DHFR Domain TgDHFR_TS->dTMP   TS Domain TRC19 This compound TRC19->TgDHFR_TS Inhibition

Caption: Folate metabolism pathway in T. gondii and the inhibitory action of this compound.

References

Application Note: Assessing the Efficacy of TRC-19 on Plasmodium falciparum Viability Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for assessing the viability of the malaria parasite, Plasmodium falciparum, following treatment with the novel anti-parasitic compound TRC-19. The method utilizes a dual-staining flow cytometry assay for rapid and quantitative analysis of parasite viability.

Introduction

The emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents. This compound is a novel investigational compound with potential anti-parasitic activity. Evaluating the efficacy of such compounds requires robust, high-throughput methods to accurately determine parasite viability. Traditional methods like microscopy of Giemsa-stained smears are laborious and subjective.[1] Flow cytometry offers a powerful alternative, enabling rapid, objective, and multi-parametric analysis of thousands of cells on a single-cell basis.[2][3]

This application note describes a flow cytometry-based assay to measure the effect of this compound on the viability of intraerythrocytic stages of P. falciparum. The assay uses two fluorescent dyes:

  • SYBR Green I: A nucleic acid stain that permeates both live and dead parasite membranes, staining the parasite's DNA. This allows for the clear distinction between infected red blood cells (iRBCs) and uninfected RBCs (uRBCs), which are enucleated.[4][5]

  • Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells, as it only enters cells with compromised membrane integrity.[6][7]

By combining these two dyes, it is possible to simultaneously quantify the total parasite population (parasitemia) and differentiate between live and dead parasites in response to this compound treatment.

Experimental Workflow and Principle

The overall experimental process involves culturing the parasites, treating them with various concentrations of this compound, staining the cells with fluorescent dyes, and analyzing the samples on a flow cytometer. The principle relies on the differential staining of live and dead parasites within erythrocytes.

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis P_culture 1. P. falciparum Culture (Synchronized Rings) Drug_prep 2. Prepare this compound Serial Dilutions Incubate 3. Co-incubate Parasites with this compound (48h) Drug_prep->Incubate Harvest 4. Harvest Cells Incubate->Harvest Stain 5. Stain with SYBR Green I & PI FCM 6. Acquire on Flow Cytometer Stain->FCM Data 7. Gate & Analyze Data (Live/Dead Parasites) FCM->Data

Figure 1: Experimental workflow for assessing this compound efficacy.

Detailed Protocol

3.1 Materials and Reagents

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Complete RPMI 1640 medium (with AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Propidium Iodide (PI) solution (1 mg/mL)

  • 96-well microplate

  • Flow cytometer (e.g., BD FACSCalibur™ or similar, with 488 nm laser)

  • Flow cytometry tubes

3.2 Experimental Procedure

  • Parasite Culture Preparation:

    • Maintain a continuous culture of P. falciparum. Synchronize the culture to the ring stage (e.g., using 5% D-sorbitol treatment).

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium in a 96-well plate. Ensure the final DMSO concentration is ≤0.1% in all wells to avoid solvent toxicity.

    • Include a "no drug" (vehicle control, 0.1% DMSO) and a "no parasite" (uninfected RBCs) control.

  • Drug Treatment:

    • Add 100 µL of the parasite suspension from step 1 to each well of the drug plate.

    • Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. This duration allows parasites to progress through one full intraerythrocytic cycle.

  • Staining:

    • Prepare a fresh staining solution in PBS containing SYBR Green I (1:5000 final dilution) and Propidium Iodide (5 µg/mL final concentration).[4][6]

    • After incubation, gently resuspend the cells in each well. Transfer 20 µL from each well into a new 96-well plate or individual flow cytometry tubes.

    • Add 180 µL of the staining solution to each sample.

    • Incubate for 20-30 minutes at room temperature in the dark.[4] Do not wash the cells after staining.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer to detect forward scatter (FSC), side scatter (SSC), green fluorescence (FL1, ~530 nm, for SYBR Green I), and red fluorescence (FL2 or FL3, >650 nm, for PI).

    • Use the uninfected RBC control to set the FSC and SSC gates to identify the red blood cell population and to confirm background fluorescence levels.

    • Acquire at least 50,000 events per sample within the RBC gate.

3.3 Data Analysis

  • Gating Strategy:

    • Gate on the main RBC population using an FSC vs. SSC plot to exclude debris and cell aggregates.

    • From the gated RBCs, create a dot plot of green fluorescence (SYBR Green I) vs. red fluorescence (PI).

    • Use the "no drug" control to set quadrants that define four populations:

      • Q1 (SYBR-/PI+): Dead uRBCs (should be minimal)

      • Q2 (SYBR+/PI+): Dead Infected RBCs (Dead Parasites)

      • Q3 (SYBR-/PI-): Live uRBCs

      • Q4 (SYBR+/PI-): Live Infected RBCs (Live Parasites)

    • The total parasitemia is the sum of the percentages in Q2 and Q4.

    • The percentage of viable parasites is calculated as: (% in Q4) / (% in Q2 + % in Q4) * 100.

Results

The following tables summarize hypothetical data from an experiment assessing the dose-dependent effect of this compound on P. falciparum viability after a 48-hour incubation period.

Table 1: Flow Cytometry Population Percentages for this compound Treatment

This compound Conc. (nM) Total Parasitemia (%) Live Parasites (%) (Q4) Dead Parasites (%) (Q2) % Viability
0 (Vehicle) 4.85 4.75 0.10 97.9
1 4.60 4.42 0.18 96.1
5 4.15 3.53 0.62 85.1
10 3.50 2.10 1.40 60.0
25 2.20 0.55 1.65 25.0
50 1.10 0.10 1.00 9.1

| 100 | 0.45 | 0.02 | 0.43 | 4.4 |

Table 2: Calculated IC50 and IC90 Values for this compound

Parameter Value (nM)
IC50 (Growth Inhibition) 12.5
IC50 (Viability) 10.0

| IC90 (Viability) | 45.0 |

Note: Growth Inhibition IC50 is calculated from the reduction in total parasitemia compared to the vehicle control. Viability IC50 is calculated from the reduction in the percentage of viable parasites.

These results indicate that this compound inhibits parasite proliferation and induces parasite death in a dose-dependent manner, with a potent effect observed in the low nanomolar range.

Hypothetical Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, preliminary data suggests it may function by inhibiting the parasite's thioredoxin reductase, a key enzyme in its antioxidant defense system.[8] Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic-like cell death.

G TRC19 This compound TrxR Thioredoxin Reductase (TrxR) TRC19->TrxR Inhibits ROS Reactive Oxygen Species (ROS) Accumulation TrxR->ROS Leads to Mito Mitochondrial Dysfunction ROS->Mito Membrane Membrane Integrity Loss Mito->Membrane Death Parasite Death Membrane->Death

Figure 2: Hypothetical signaling pathway for this compound action.

Conclusion

The dual-staining flow cytometry assay presented here is a rapid, robust, and highly quantitative method for evaluating the efficacy of novel anti-parasitic compounds like this compound. It provides detailed information on both growth inhibition and the direct cytotoxic effects of the compound, making it an invaluable tool for drug discovery and development in the fight against parasitic diseases.

References

Application Notes & Protocols: Murine Models for Efficacy Testing of TRC-19 Against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. While typically asymptomatic in immunocompetent individuals, toxoplasmosis can lead to severe neurological disease in immunocompromised patients and cause congenital defects if acquired during pregnancy. Current treatments, such as the combination of pyrimethamine and sulfadiazine, are effective against the acute tachyzoite stage but are less effective against the chronic bradyzoite cyst stage and can be associated with significant side effects.

TRC-19 is an investigational small molecule inhibitor designed to target a key parasitic process, distinct from the folate pathway targeted by standard therapies. These application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound using established murine models of acute and chronic toxoplasmosis. The protocols outlined below describe animal infection, compound administration, and methods for assessing therapeutic outcomes, including survival, parasite burden, and host immune response.

Proposed Mechanism of Action of this compound

This compound is hypothesized to inhibit the secretion of rhoptry proteins (ROPs) by T. gondii tachyzoites. Rhoptry proteins are crucial effector molecules that the parasite injects into the host cell during invasion to co-opt host functions and establish the parasitophorous vacuole (PV). By blocking ROP secretion, this compound is expected to prevent successful host cell invasion and parasite replication.

TRC19_Mechanism_of_Action cluster_parasite T. gondii Tachyzoite cluster_host Host Cell Rhoptry Rhoptry Organelle ROP_Secretion ROP Secretion Rhoptry->ROP_Secretion Contains ROPs Invasion Host Cell Invasion ROP_Secretion->Invasion Essential For TRC19 This compound TRC19->ROP_Secretion Inhibits PV_Formation PV Formation & Immune Modulation Invasion->PV_Formation Leads to Experimental_Workflow cluster_endpoints Endpoint Analysis P1 Parasite Culture (T. gondii ME49 Strain) P2 Infection of Mice (e.g., C57BL/6) P1->P2 P3 Group Allocation (Vehicle, this compound Doses, Standard Drug) P2->P3 P4 Treatment Administration (e.g., Daily Oral Gavage) P3->P4 A1 Acute Model (30-Day Survival) P4->A1 A2 Chronic Model (Brain Cyst Burden @ 4-6 Weeks) P4->A2 A3 Parasite Load (qPCR on Tissues) A2->A3 A4 Histopathology & Immune Profiling A2->A4

Troubleshooting & Optimization

TRC-19 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of TRC-19 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (DHFR). It is a hydrophobic organic compound, which inherently leads to low solubility in water-based solutions like buffers and cell culture media. This can pose significant challenges during experiments, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for creating a concentrated stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. A stock solution in DMSO can typically be stored at -20°C for several months.

Q3: How should I prepare a working solution of this compound in my experimental buffer?

A working solution should be prepared by serially diluting the high-concentration DMSO stock solution into your aqueous buffer (e.g., PBS or cell culture media) immediately before use. This two-step dissolution method is crucial. It ensures the compound is fully solvated in DMSO before being dispersed at a low final concentration in the aqueous medium. It is important to keep the final concentration of DMSO in your experiment as low as possible, as it can be toxic to cells.

Q4: My this compound precipitated out of solution when I diluted the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the solubility limit of this compound in the final buffer has been exceeded. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: this compound Precipitates from Aqueous Solution

Possible Cause 1: Final concentration is too high. The working concentration of this compound may be above its solubility limit in the aqueous buffer, even with a small amount of DMSO present.

  • Solution: Try preparing a more dilute working solution. Determine the maximum achievable concentration in your specific buffer system by performing a solubility test.

Possible Cause 2: Improper dilution technique. Adding the DMSO stock directly to the full volume of the aqueous buffer can cause localized high concentrations, leading to precipitation.

  • Solution: Use a stepwise dilution method. Add a small volume of the aqueous buffer to your DMSO stock, vortex to mix, and then add this intermediate dilution to the remaining buffer volume.

Possible Cause 3: The aqueous buffer is not optimal. The pH, ionic strength, and presence of other components in the buffer can significantly impact the solubility of this compound.

  • Solution: Experiment with different buffer formulations. For example, adjusting the pH or adding a small percentage of a co-solvent might improve solubility. Refer to the experimental protocols section for determining solubility in various buffers.

Possible Cause 4: The solution was not adequately mixed. The compound may not be fully dispersed in the aqueous solution.

  • Solution: To help redissolve precipitates, you can try vortexing the solution, sonicating it in a water bath for a few minutes, or gently warming it to 37°C.

Quantitative Solubility Data

The following tables summarize the approximate solubility of this compound in various conditions. This data is intended as a guideline; actual solubility should be determined empirically for your specific experimental setup.

Table 1: this compound Solubility in Common Solvents

SolventApproximate Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Effect of pH on this compound Solubility in Aqueous Buffers

Buffer (50 mM)pHApproximate Solubility (at 25°C)
Citrate5.0~0.2 mg/mL
Phosphate7.0< 0.1 mg/mL
Tris8.0< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration.

    • Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

    • Use the working solution immediately after preparation.

Protocol 2: Determination of this compound Aqueous Solubility
  • Add an excess amount of this compound powder to a known volume of the aqueous buffer to be tested.

  • Incubate the suspension at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • The measured concentration represents the solubility of this compound in that specific buffer and at that temperature.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Aliquot and Store at -20°C vortex_stock->store thaw Thaw Stock Aliquot store->thaw For Experiment serial_dilute Serial Dilution in Aqueous Buffer thaw->serial_dilute use_immediately Use Immediately serial_dilute->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism DHFR->THF NADPH -> NADP+ TRC19 This compound TRC19->DHFR Inhibition

Technical Support Center: TRC-19 In Vitro Parasite Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TRC-19. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound for in vitro parasite inhibition studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in a standard in vitro parasite inhibition assay?

For initial screening, a broad concentration range is recommended to determine the potency of this compound against the target parasite. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This range can be adjusted based on the expected potency of the compound and the sensitivity of the parasite species.

2. How should I dissolve this compound for use in my experiments?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). This stock solution can then be diluted in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the parasite or host cells, typically below 0.5%.

3. What are the optimal incubation times when treating parasites with this compound?

The optimal incubation time will vary depending on the parasite's life cycle and the assay being performed. For many protozoan parasites, a standard incubation period of 48 to 72 hours is sufficient to observe significant inhibition of growth or viability. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific parasite and assay.

4. Can this compound be used in combination with other anti-parasitic agents?

Yes, this compound can be tested in combination with other compounds to assess potential synergistic, additive, or antagonistic effects. A checkerboard assay is a common method for evaluating drug combinations. This involves creating a matrix of concentrations for both this compound and the other agent to determine the fractional inhibitory concentration (FIC) index.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent cell seeding or parasite density.- Pipetting errors during drug dilution.- Edge effects in the microplate.- Ensure a homogenous parasite suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium.
No parasite inhibition observed, even at high concentrations of this compound. - The parasite species is resistant to this compound.- The compound has degraded.- The assay is not sensitive enough.- Test this compound against a known sensitive parasite strain to confirm compound activity.- Prepare fresh stock solutions of this compound.- Use a more sensitive viability or growth indicator (e.g., a fluorescent or luminescent reporter).
Significant host cell toxicity is observed. - The concentration of this compound is too high.- The host cell line is particularly sensitive to the compound or the solvent (DMSO).- Perform a cytotoxicity assay on the host cells alone to determine the 50% cytotoxic concentration (CC50).- Calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window.- Lower the final DMSO concentration in the culture.
Precipitation of this compound in the culture medium. - The final concentration of this compound exceeds its solubility in the aqueous medium.- Lower the starting concentration of the this compound stock solution.- Increase the percentage of serum in the culture medium, if appropriate for the parasite, as it can sometimes aid solubility.

Experimental Protocols

Standard In Vitro Parasite Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a variety of parasites grown in culture.

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock solution. Store at -20°C.

  • Parasite Culture: Culture the target parasite species according to standard protocols to achieve a healthy, actively replicating population.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the appropriate culture medium.

    • Create a serial dilution of the this compound stock solution in the plate to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a negative control (no treatment).

  • Parasite Seeding: Add the parasite suspension to each well at a predetermined density.

  • Incubation: Incubate the plate under a controlled atmosphere (temperature, CO2, humidity) for 48-72 hours.

  • Quantify Parasite Growth: Measure parasite viability or proliferation using a suitable method, such as:

    • Microscopy (e.g., Giemsa staining and counting).

    • Fluorometric or colorimetric assays (e.g., SYBR Green, resazurin).

    • Luminometric assays (e.g., luciferase reporters).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 20 mM this compound Stock in DMSO plate_setup Prepare 96-well Plate with Serial Dilutions prep_stock->plate_setup culture_parasite Culture Parasites seed_parasites Seed Parasites into Plate culture_parasite->seed_parasites plate_setup->seed_parasites incubation Incubate for 48-72 hours seed_parasites->incubation quantify Quantify Parasite Growth (e.g., SYBR Green) incubation->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50

Caption: Workflow for a standard in vitro parasite inhibition assay.

troubleshooting_logic start High Variability in Replicates? check_seeding Verify Parasite Seeding Consistency start->check_seeding Yes check_pipetting Calibrate and Check Pipetting Technique check_seeding->check_pipetting use_inner_wells Use Inner Wells of Plate check_pipetting->use_inner_wells end_node Variability Reduced use_inner_wells->end_node

Caption: Troubleshooting logic for high replicate variability.

signaling_pathway TRC19 This compound TargetEnzyme Parasite-Specific Kinase (PSK) TRC19->TargetEnzyme Pathway Essential Survival Pathway TargetEnzyme->Pathway Inhibition Inhibition TargetEnzyme->Inhibition Blocks Phosphorylation Pathway->Inhibition GrowthArrest Parasite Growth Arrest and Death Inhibition->GrowthArrest

Caption: Hypothesized signaling pathway for this compound action.

Troubleshooting off-target effects of TRC-19 in host cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering potential off-target effects of TRC-19 in host cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the novel serine/threonine kinase, Target Kinase 1 (TK1). TK1 is a key component of the Pro-Survival Pathway, which is frequently dysregulated in various cancer types. By inhibiting TK1, this compound is designed to suppress downstream signaling, leading to decreased cell proliferation and induction of apoptosis in malignant cells.

Q2: We are observing a higher-than-expected level of cytotoxicity in our cell line at the recommended concentration of this compound. What could be the cause?

While this compound is highly selective for TK1, off-target activity can occur, particularly at higher concentrations. The observed cytotoxicity may be due to the inhibition of other kinases essential for normal cell function. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.

Below is a summary of the selectivity profile for this compound against its primary target (TK1) and a panel of common off-target kinases.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. TK1Potential Phenotype of Inhibition
TK1 (Primary Target) 5 1x Decreased proliferation, apoptosis
Kinase A25050xG2/M cell cycle arrest
Kinase B800160xInhibition of autophagy
Kinase C1,500300xDisruption of actin cytoskeleton
Kinase D>10,000>2,000xNone observed at typical concentrations
Q3: Our cells treated with this compound are showing a distinct G2/M phase arrest, which is not the expected phenotype for TK1 inhibition. How can we troubleshoot this?

A G2/M phase arrest is a common off-target effect associated with the inhibition of kinases that regulate the cell cycle, such as Kinase A. Based on the selectivity profile (Table 1), this compound has a 50-fold selectivity for TK1 over Kinase A. It is possible that in your specific cell model, either Kinase A is expressed at high levels or the cellular context makes it more sensitive to this compound inhibition.

To confirm this, we suggest the following experimental workflow:

G2M_Arrest_Troubleshooting start Observed G2/M Arrest with this compound wb_p_histone Western Blot for p-Histone H3 (Ser10) start->wb_p_histone Confirm Mitotic Arrest dose_response Dose-Response Experiment (this compound Concentration Gradient) start->dose_response Determine Potency of Arrest kinase_a_knockdown Kinase A Knockdown (siRNA/shRNA) dose_response->kinase_a_knockdown If arrest correlates with IC50 of Kinase A rescue_exp Rescue Experiment (Overexpress wild-type Kinase A) kinase_a_knockdown->rescue_exp If knockdown prevents G2/M arrest conclusion Conclusion: Off-target effect on Kinase A confirmed rescue_exp->conclusion If rescue experiment restores phenotype

Caption: Troubleshooting workflow for G2/M arrest.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)

This protocol is used to confirm mitotic arrest as a potential off-target effect.

  • Cell Seeding and Treatment: Seed cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0 nM, 5 nM, 50 nM, 250 nM, 1 µM) for 24 hours.

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use total Histone H3 or a housekeeping protein like GAPDH as a loading control.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagram illustrates the intended on-target pathway of this compound and a potential off-target pathway.

TRC19_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor TK1 TK1 receptor->TK1 downstream_on Downstream Effector TK1->downstream_on proliferation Cell Proliferation & Survival downstream_on->proliferation Kinase_A Kinase A cdc25c Cdc25C Kinase_A->cdc25c cdk1 CDK1/Cyclin B cdc25c->cdk1 g2m_arrest G2/M Arrest cdk1->g2m_arrest TRC19 This compound TRC19->TK1 TRC19->Kinase_A

Caption: On-target and off-target pathways of this compound.

How to prevent degradation of TRC-19 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of TRC-19 during experimental use. The information is presented in a question-and-answer format to directly address common challenges.

This compound Chemical Information:

  • IUPAC Name: 5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine[1]

  • Molecular Formula: C₂₀H₂₂N₆[1]

  • Molecular Weight: 346.44 g/mol [1]

  • Description: this compound is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (DHFR), with an IC50 of 9 nM and 89-fold selectivity over human DHFR.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[3]Store in a dry, dark environment.[1]
0 - 4°CShort-term (days to weeks)[1]
In Solvent -80°CUp to 1 year[3]Aliquot to avoid repeated freeze-thaw cycles.
0 - 4°CShort-term (days to weeks)[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: What are the primary factors that can cause this compound degradation in an experimental setting?

Several factors can contribute to the degradation of small molecule inhibitors like this compound:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Highly acidic or alkaline conditions can promote hydrolysis of susceptible functional groups.

  • Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive compounds.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species can lead to oxidative degradation.

  • Enzymatic Degradation: In cell-based assays, metabolic enzymes can modify and inactivate the compound.

Troubleshooting Guide

Issue 1: I am observing a decrease in this compound activity over the course of my multi-day cell culture experiment.

  • Possible Cause: The compound may be degrading in the cell culture medium at 37°C or being metabolized by the cells.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an analytical method like HPLC-MS.

    • Evaluate Metabolic Stability: Perform a similar time-course experiment in the presence of cells. A more rapid decrease in the concentration of this compound compared to the cell-free control suggests cellular metabolism.

    • Replenish the Compound: If instability is confirmed, consider replenishing the compound with partial media changes at regular intervals during the experiment.

Issue 2: I see a precipitate forming when I dilute my this compound stock solution into my aqueous assay buffer.

  • Possible Cause: The compound has poor solubility in the aqueous buffer, leading to precipitation.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%).

    • Adjust Buffer pH: For ionizable compounds, adjusting the pH of the buffer may improve solubility.

    • Incorporate Solubilizing Agents: Consider the cautious use of biocompatible solubilizing agents, such as cyclodextrins or non-ionic detergents (e.g., Tween-80), after validating their compatibility with your assay.

Issue 3: My experimental results with this compound are inconsistent between batches.

  • Possible Cause: The compound may have degraded during storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored correctly as per the recommendations (see FAQ 1).

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes light exposure, such as using amber vials or wrapping tubes in foil.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • For aqueous-based assays, perform serial dilutions of the stock solution in the final assay buffer to achieve the desired working concentration. Ensure rapid and thorough mixing during dilution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Dilution cluster_exp Experiment A This compound Powder C 10 mM Stock Solution A->C B Anhydrous DMSO B->C E Working Solution (<0.5% DMSO) C->E D Aqueous Assay Buffer D->E F Experimental System (e.g., Cell Culture) E->F

Caption: Workflow for preparing this compound working solutions.

proposed_degradation_pathway TRC19 This compound (Arylpiperazine-Diaminopyrimidine) Oxidation Oxidation of Piperazine Ring TRC19->Oxidation Oxidizing Agents Hydrolysis Hydrolysis of Amine Groups TRC19->Hydrolysis Extreme pH Photodegradation Photodegradation of Biphenyl Moiety TRC19->Photodegradation UV/Light Exposure Dimerization Dimerization TRC19->Dimerization Concentration/Solvent

Caption: Proposed degradation pathways for this compound.

References

Navigating Experimental Variability in Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability in bioassays. While the specific designation "TRC-19" does not correspond to a publicly documented bioassay, the principles and troubleshooting strategies outlined here are broadly applicable to common cell-based and immunological assays used in drug development.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to variability in your bioassay results.

Question: My assay results show high variability between replicate wells. What are the potential causes and how can I fix this?

Answer: High variability between replicate wells, often observed as a high coefficient of variation (%CV), can stem from several factors during the assay setup.

  • Pipetting Errors: Inconsistent volumes of cells, reagents, or test articles can lead to significant differences between wells.

    • Solution: Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions. For critical steps, consider using a multichannel pipette or an automated liquid handler to minimize human error.

  • Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir of the pipette or reagent boat. After seeding, allow the plate to sit at room temperature for a short period before incubation to promote even cell settling.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.

    • Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer.[1]

  • Incomplete Reagent Mixing: Failure to properly mix reagents before adding them to the wells can lead to inconsistent results.

    • Solution: Gently vortex or invert reagent solutions before use to ensure they are homogenous.

Question: I am observing significant day-to-day or analyst-to-analyst variability in my assay results. What could be the cause?

Answer: Inter-assay and inter-analyst variability can be more complex to diagnose but often relates to subtle inconsistencies in the experimental process.[2]

  • Cell Culture Conditions: Variations in cell passage number, confluence, and overall health can dramatically impact assay performance.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. Maintain detailed cell culture logs and ensure cells are in a logarithmic growth phase when harvested for the assay.[1] It is crucial to use authenticated, low-passage reference materials to ensure data integrity and reproducibility.

  • Reagent Preparation and Storage: Inconsistent preparation of reagents or improper storage can lead to degradation and altered activity.

    • Solution: Prepare fresh reagents whenever possible and follow storage instructions precisely. For critical reagents, consider preparing a large, single batch to be used across multiple experiments to reduce lot-to-lot variability.[2]

  • Incubation Times and Temperatures: Minor deviations in incubation times or temperature fluctuations within the incubator can affect the biological response.[1]

    • Solution: Use calibrated timers and thermometers to ensure consistency. For temperature-sensitive steps, allow plates to equilibrate to the correct temperature before proceeding.

  • Operator Technique: Differences in how individual analysts perform the assay can introduce variability.[2]

    • Solution: A detailed and unambiguous standard operating procedure (SOP) is essential. Ensure all analysts are thoroughly trained on the SOP and that any deviations are documented.

Question: My positive and negative controls are not performing as expected. What should I do?

Answer: Control failures are a clear indication that the assay is not performing correctly and the results are not valid.

  • No or Low Signal in Positive Control:

    • Possible Causes: Inactive or degraded positive control reagent, incorrect concentration, or a problem with the detection system.

    • Troubleshooting Steps:

      • Verify the concentration and preparation of the positive control.

      • Use a new aliquot of the positive control to rule out degradation.

      • Check the expiration date of all reagents.

      • Ensure the plate reader or detection instrument is functioning correctly and using the appropriate settings.

  • High Signal in Negative Control:

    • Possible Causes: Contamination of reagents or cell culture, non-specific binding, or issues with the buffer/media.

    • Troubleshooting Steps:

      • Test all reagents for contamination.

      • Use fresh, sterile reagents and media.

      • Ensure proper aseptic technique during cell culture and assay setup.

      • If non-specific binding is suspected, you may need to optimize blocking steps or reagent concentrations.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of variability in a bioassay?

A1: The acceptable level of variability, often measured by the %CV, depends on the type of assay and its intended purpose. For potency assays used in late-stage drug development, a %CV of less than 15% is often required. However, for earlier stage research or more complex biological assays, a higher %CV may be acceptable.[3]

Q2: How can I improve the reproducibility of my bioassay?

A2: Improving reproducibility requires a systematic approach that addresses all potential sources of variability. Key strategies include:

  • Standardization: Develop and strictly adhere to a detailed SOP.

  • Reagent Management: Use high-quality, validated reagents and manage them to minimize lot-to-lot variability.[4][5]

  • Cell Line Maintenance: Implement a robust cell banking system and use cells with consistent characteristics.[6]

  • Training: Ensure all personnel are thoroughly trained on the assay protocol and proper laboratory techniques.

  • Data Analysis: Use appropriate statistical methods to analyze your data and monitor assay performance over time.

Q3: What are the key parameters to consider when validating a bioassay?

A3: Bioassay validation is a formal process to demonstrate that the assay is suitable for its intended purpose. The key parameters to evaluate include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further broken down into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation

Table 1: Example Assay Performance Parameters

ParameterAcceptance CriteriaDescription
Intra-Assay Precision (%CV) ≤ 15%Variability within a single assay plate.
Inter-Assay Precision (%CV) ≤ 20%Variability between different assays performed on different days.
Accuracy (% Recovery) 80% - 120%The closeness of the measured value to the nominal value.
Linearity (R²) ≥ 0.98The correlation coefficient for the dose-response curve.

Experimental Protocols

Generalized Protocol for a Cell-Based Bioassay

This protocol provides a general framework. Specific details will need to be optimized for your particular assay.

  • Cell Culture and Seeding:

    • Culture cells under standardized conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density in the appropriate assay medium.

    • Seed the cells into a 96-well microplate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test article and reference standard.

    • Remove the culture medium from the cells and add the diluted compounds.

    • Include positive and negative controls on each plate.

    • Incubate the plate for the specified period.

  • Signal Detection:

    • Add the detection reagent (e.g., a substrate that measures cell viability or a specific cellular response).

    • Incubate for the required time to allow for signal development.

    • Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background signal (from blank wells).

    • Normalize the data to the controls.

    • Fit the dose-response data to a suitable model (e.g., a four-parameter logistic curve) to determine the EC₅₀ or relative potency.

Visualizations

experimental_workflow cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Cell_Culture Cell Culture (Passage, Confluence) Cell_Seeding Cell Seeding (Density, Distribution) Cell_Culture->Cell_Seeding v1 Variability Point: Cell Health Cell_Culture->v1 Reagent_Prep Reagent Preparation (Concentration, Storage) Compound_Addition Compound Addition (Pipetting, Dilution) Reagent_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation (Time, Temperature) Compound_Addition->Incubation v2 Variability Point: Pipetting Compound_Addition->v2 Detection Signal Detection (Reagent Addition, Timing) Incubation->Detection v3 Variability Point: Edge Effects Incubation->v3 Data_Acquisition Data Acquisition (Plate Reader Settings) Detection->Data_Acquisition v4 Variability Point: Timing Detection->v4 Data_Analysis Data Analysis (Curve Fitting, Normalization) Data_Acquisition->Data_Analysis

Caption: Experimental workflow highlighting critical points where variability can be introduced.

troubleshooting_decision_tree Start High Assay Variability Observed Check_Controls Are Controls Within Specification? Start->Check_Controls Check_Intra_Assay High Intra-Assay Variability (%CV > 15%)? Check_Controls->Check_Intra_Assay Yes Control_Failure Troubleshoot Control Failure: - Reagent Integrity - Contamination - Instrument Settings Check_Controls->Control_Failure No Check_Inter_Assay High Inter-Assay Variability (%CV > 20%)? Check_Intra_Assay->Check_Inter_Assay No Intra_Assay_Causes Investigate Intra-Assay Causes: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects - Reagent Mixing Check_Intra_Assay->Intra_Assay_Causes Yes Inter_Assay_Causes Investigate Inter-Assay Causes: - Cell Culture Consistency - Reagent Lot-to-Lot Variation - Analyst Technique - Incubation Conditions Check_Inter_Assay->Inter_Assay_Causes Yes Review_SOP Review and Revise SOP Check_Inter_Assay->Review_SOP No Control_Failure->Review_SOP Intra_Assay_Causes->Review_SOP Inter_Assay_Causes->Review_SOP

Caption: A decision tree for troubleshooting common sources of bioassay variability.

References

Technical Support Center: Minimizing TRC-19 Toxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding the cytotoxic effects of TRC-19 in mammalian cell lines. The information is presented through frequently asked questions and troubleshooting guides to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

This compound is an experimental small molecule designed to selectively bind to and activate the TRAIL-R2 (TNF-related apoptosis-inducing ligand receptor 2), also known as DR5 (Death Receptor 5). This interaction mimics the natural ligand, TRAIL, initiating the extrinsic apoptosis pathway. Upon binding, activated TRAIL-R2 recruits the adaptor protein FADD (Fas-associated death domain), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their auto-processing and activation.[1][2][3] Active caspase-8 then initiates a downstream caspase cascade, leading to programmed cell death (apoptosis).

Q2: What are the expected morphological and biochemical changes in cells undergoing this compound-induced apoptosis?

Cells treated with this compound are expected to exhibit classic signs of apoptosis, including:

  • Morphological Changes: Cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

  • Biochemical Changes:

    • Phosphatidylserine (PS) externalization to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.

    • Activation of initiator caspase-8 and executioner caspases like caspase-3 and -7.[4]

    • DNA fragmentation, which can be visualized using a TUNEL assay.

    • Loss of mitochondrial membrane potential.[4]

Q3: Could the solvent for this compound be contributing to the observed toxicity?

Yes, if this compound is dissolved in solvents like DMSO, the solvent itself can be toxic to cells, especially at higher concentrations.[5] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%.[5] Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) in your experiments to distinguish between solvent-induced and compound-induced toxicity.[5]

Q4: Are there potential off-target effects of this compound?

While this compound is designed for high selectivity to TRAIL-R2, off-target effects are possible, particularly at higher concentrations.[6] These could involve interactions with other death receptors or unrelated kinases, potentially leading to non-specific cytotoxicity.[6] To investigate this, consider using a cell line that does not express TRAIL-R2 or employing a structurally different TRAIL-R2 agonist to see if the same phenotype is observed.[5]

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity is observed across multiple cell lines.

  • Possible Cause 1: Off-Target Effects.

    • Solution: Perform a dose-response cell viability assay to determine the cytotoxic concentration (CC50).[6] Compare the CC50 to the concentration required for TRAIL-R2 inhibition (IC50). If these values are very close, off-target effects might be contributing to cell death.[6] Consider using siRNA to knock down TRAIL-R2 expression; a significant reduction in this compound-induced cell death would confirm on-target activity.

  • Possible Cause 2: Suboptimal Cell Culture Conditions.

    • Solution: Ensure that your cells are healthy and not under stress from factors like high confluency, nutrient depletion, or contamination. Stressed cells can be more susceptible to drug-induced toxicity.[7]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure uniform cell seeding density across all wells and plates. Cell density can influence the cellular response to a compound.

  • Possible Cause 2: Assay Interference.

    • Solution: If using colorimetric assays like MTT, be aware that components of the culture medium, such as phenol red, can interfere with absorbance readings.[7] It is advisable to use a phenol red-free medium for the duration of the assay.[7]

Issue 3: Low or no apoptotic response in a TRAIL-R2 expressing cell line.

  • Possible Cause 1: High Expression of Anti-Apoptotic Proteins.

    • Solution: The cell line may have high endogenous levels of anti-apoptotic proteins like c-FLIP, which can inhibit caspase-8 activation.[1][8] Analyze the expression levels of key apoptotic regulatory proteins via Western blot.

  • Possible Cause 2: Inactive Compound.

    • Solution: Verify the integrity and activity of your this compound stock solution. Improper storage or handling can lead to degradation.

Data Presentation

Table 1: Hypothetical IC50 and CC50 Values for this compound in Various Cell Lines

Cell LineTarget (TRAIL-R2) ExpressionThis compound IC50 (nM)This compound CC50 (nM)Notes
JurkatHigh50500Sensitive to on-target effects.
HeLaModerate2001500Moderate sensitivity.
TRAIL-R2 KONone>10,000>10,000Resistant, confirming on-target specificity.
HT-29High75600Sensitive to on-target effects.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium and add fresh medium containing different concentrations of this compound. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Caspase-8 Activity Assay

This assay quantifies the activity of caspase-8, the initiator caspase in the this compound signaling pathway.

  • Cell Lysis:

    • Treat cells with this compound.

    • Lyse the cells using a lysis buffer provided with a commercial caspase-8 activity assay kit.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-8 substrate (e.g., IETD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

  • Data Analysis:

    • Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-8 activity.

4. siRNA-Mediated Knockdown of Caspase-8

This protocol is used to confirm that this compound-induced apoptosis is dependent on caspase-8.

  • Transfection:

    • Seed cells to be 50-60% confluent on the day of transfection.

    • Transfect the cells with caspase-8 specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation:

    • Incubate for 24-48 hours to allow for knockdown of the target protein.

  • Verification of Knockdown:

    • Verify the reduction in caspase-8 expression by Western blot or qPCR.

  • This compound Treatment and Analysis:

    • Treat the transfected cells with this compound.

    • Assess cell viability or apoptosis as described in the protocols above. A significant reduction in this compound-induced cell death in the caspase-8 siRNA-treated cells compared to the control siRNA-treated cells confirms the role of caspase-8.

Visualizations

TRC19_Signaling_Pathway TRC19 This compound TRAILR2 TRAIL-R2/DR5 TRC19->TRAILR2 Binds and Activates DISC DISC Formation TRAILR2->DISC Casp8 Active Caspase-8 DISC->Casp8 Auto-activation ProCasp8 Pro-caspase-8 ProCasp8->DISC Recruitment ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves and Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_0 Initial Toxicity Screen cluster_1 Mechanism of Action cluster_2 Target Validation DoseResponse Dose-Response (MTT Assay) IC50 Determine IC50 DoseResponse->IC50 ApoptosisAssay Annexin V/PI Staining IC50->ApoptosisAssay CaspaseAssay Caspase-8 Activity Assay IC50->CaspaseAssay siRNA siRNA Knockdown of Caspase-8 ApoptosisAssay->siRNA RescueAssay Rescue Viability Assay siRNA->RescueAssay Troubleshooting_Tree Start High Cytotoxicity Observed CheckVehicle Is Vehicle Control Toxic? Start->CheckVehicle SolventToxicity Optimize Solvent Concentration (<0.5%) CheckVehicle->SolventToxicity Yes HealthyCells Are Cells Healthy? CheckVehicle->HealthyCells No CheckConcentration Is this compound Concentration >10x IC50? OffTarget Potential Off-Target Effects. Perform TRAIL-R2 KO/siRNA validation. CheckConcentration->OffTarget Yes OnTarget High On-Target Activity. Consider reducing concentration. CheckConcentration->OnTarget No HealthyCells->CheckConcentration Yes OptimizeCulture Optimize Cell Culture Conditions HealthyCells->OptimizeCulture No

References

Technical Support Center: Overcoming TRC-19 Resistance in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel anti-Toxoplasma compound, TRC-19. As information on this compound is emerging, this guide is based on established mechanisms of drug resistance observed in Toxoplasma gondii against other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary data suggests it inhibits a key signaling pathway essential for parasite replication, potentially involving a parasite-specific protein kinase. Further studies are required to fully elucidate its molecular target.

Q2: How can I determine if my Toxoplasma gondii strain is resistant to this compound?

A2: Resistance to this compound is primarily identified through in vitro drug susceptibility assays. A significant increase in the 50% inhibitory concentration (IC50) value of this compound for your T. gondii strain compared to a known sensitive, wild-type strain is the primary indicator of resistance.

Q3: What are the common molecular mechanisms that could lead to this compound resistance?

A3: Based on known drug resistance mechanisms in T. gondii, resistance to this compound could arise from:

  • Target Modification: Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively. This is a common mechanism of resistance for drugs like pyrimethamine, which targets the dihydrofolate reductase (DHFR) enzyme.[1][2]

  • Altered Drug Uptake/Efflux: The parasite may reduce the intracellular concentration of this compound by decreasing its uptake or actively pumping it out. This can be mediated by changes in transporter proteins on the parasite's plasma membrane.[3]

  • Metabolic Bypass: The parasite might develop alternative metabolic pathways to circumvent the inhibitory effect of this compound.

  • Gene Amplification: Increased copy number of the gene encoding the drug target can lead to higher levels of the target protein, requiring a higher concentration of the drug to achieve the same inhibitory effect.

Q4: Is this compound resistance associated with specific T. gondii genotypes?

A4: Currently, there is no established correlation between specific T. gondii genotypes and resistance to this compound. However, some studies on other drugs have shown variability in susceptibility between different strains, although a direct link to genotype is not always clear.[4][5] Continuous monitoring and data collection are necessary to determine any such associations for this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Increased IC50 of this compound in my T. gondii culture. Your parasite strain may have developed resistance to this compound.1. Confirm the finding by repeating the in vitro susceptibility assay with careful controls. 2. Sequence the putative target gene of this compound in your parasite strain to check for mutations. 3. Perform a comparative gene expression analysis between your strain and a sensitive strain to identify upregulation of potential efflux pumps or target genes.
My this compound treatment is no longer effective in my animal model of toxoplasmosis. The parasite may have acquired resistance in vivo.1. Isolate the parasites from the treated animals. 2. Perform an in vitro susceptibility assay to confirm resistance. 3. Analyze the genetic makeup of the isolated parasites for resistance markers.
I am unable to generate a this compound resistant T. gondii line in the lab. The selective pressure may be too high or too low. The mutation rate for resistance might be very low.1. Try a stepwise increase in the concentration of this compound over a prolonged period. 2. Consider using a chemical mutagen to increase the mutation frequency before applying drug pressure.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Susceptibility of T. gondii Strains to this compound

Strain Genotype This compound IC50 (µM) ± SD Resistance Level
RH (Wild-Type)Type I0.05 ± 0.01Sensitive
ME49 (Wild-Type)Type II0.08 ± 0.02Sensitive
TRC19-R1 (Lab-derived)Type I5.2 ± 0.4High
TRC19-R2 (Lab-derived)Type II2.8 ± 0.3Moderate
Clinical Isolate AAtypical0.10 ± 0.03Sensitive
Clinical Isolate BAtypical8.9 ± 0.7High

Table 2: Hypothetical Mutations in the Putative this compound Target Gene

Strain Resistance Level Mutation Predicted Effect on Protein
RHSensitiveNoneWild-type function
TRC19-R1HighG123AGlycine to Alanine substitution in the putative binding pocket
TRC19-R2ModeratePromoter -50 C>TPotential increase in gene expression
Clinical Isolate BHighG123AGlycine to Alanine substitution in the putative binding pocket

Experimental Protocols

1. In Vitro this compound Susceptibility Assay

This protocol is adapted from methods used to assess the susceptibility of T. gondii to other antimicrobial agents.[4][6]

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against T. gondii.

  • Materials:

    • Host cells (e.g., human foreskin fibroblasts - HFFs)

    • T. gondii tachyzoites (your strain and a sensitive control)

    • This compound stock solution

    • Culture medium

    • 96-well plates

    • Reagents for a parasite growth assay (e.g., β-galactosidase assay for engineered parasites, or DNA-based quantification like qPCR).

  • Procedure:

    • Seed host cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in culture medium.

    • Infect the host cell monolayer with T. gondii tachyzoites.

    • Immediately after infection, add the different concentrations of this compound to the wells. Include a no-drug control.

    • Incubate the plates for 48-72 hours.

    • Quantify parasite growth using your chosen method.

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration.

2. Sequencing of the Putative this compound Target Gene

  • Objective: To identify mutations in the putative target gene of this compound that may confer resistance.

  • Materials:

    • Genomic DNA extracted from sensitive and potentially resistant T. gondii strains.

    • Primers designed to amplify the entire coding sequence and flanking regions of the target gene.

    • PCR reagents.

    • DNA sequencing service.

  • Procedure:

    • Design and validate primers for the target gene.

    • Perform PCR to amplify the target gene from the genomic DNA of both sensitive and resistant parasites.

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

    • Align the sequences from the resistant and sensitive strains to identify any nucleotide changes.

Visualizations

TRC19_Signaling_Pathway cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain TRC-19_ext This compound Transporter_S Drug Transporter TRC-19_ext->Transporter_S Uptake TRC-19_int_S Intracellular this compound Transporter_S->TRC-19_int_S Target_S Target Protein (Wild-Type) TRC-19_int_S->Target_S Inhibition Pathway_S Essential Pathway Target_S->Pathway_S Replication_S Parasite Replication Pathway_S->Replication_S TRC-19_ext_R This compound Transporter_R Drug Transporter TRC-19_ext_R->Transporter_R Uptake TRC-19_int_R Intracellular this compound Transporter_R->TRC-19_int_R Target_R Target Protein (Mutated) TRC-19_int_R->Target_R Ineffective Inhibition Pathway_R Essential Pathway Target_R->Pathway_R Replication_R Parasite Replication Pathway_R->Replication_R

Caption: Hypothetical signaling pathway targeted by this compound in sensitive vs. resistant strains.

Experimental_Workflow Start Suspected this compound Resistance IC50 Perform In Vitro Susceptibility Assay (IC50) Start->IC50 Compare Compare IC50 to Wild-Type Strain IC50->Compare No_Resistance No Significant Change: Not Resistant Compare->No_Resistance No Resistance Significant Increase: Resistance Confirmed Compare->Resistance Yes gDNA Extract Genomic DNA Resistance->gDNA Sequence Sequence Putative Target Gene gDNA->Sequence Analyze_Seq Analyze Sequence for Mutations Sequence->Analyze_Seq Mutation_Found Mutation Identified Analyze_Seq->Mutation_Found No_Mutation No Mutation in Target Gene Mutation_Found->No_Mutation No Functional_Study Functional Analysis of Mutation (e.g., CRISPR/Cas9) Mutation_Found->Functional_Study Yes Other_Mechanisms Investigate Other Mechanisms: - Gene Expression (qPCR) - Drug Uptake/Efflux Assays No_Mutation->Other_Mechanisms

Caption: Experimental workflow for identifying this compound resistance mechanisms.

Troubleshooting_Tree Start Experiment with this compound Fails Check_Culture Is the parasite culture healthy and the drug concentration correct? Start->Check_Culture Fix_Basics Review experimental setup: - Check cell viability - Verify drug concentration Check_Culture->Fix_Basics No IC50_Test Perform IC50 assay on the current parasite stock Check_Culture->IC50_Test Yes Compare_IC50 Is the IC50 higher than for the parental sensitive strain? IC50_Test->Compare_IC50 Contamination Possible contamination or experimental artifact. Restart with fresh stocks. Compare_IC50->Contamination No Resistance_Suspected Resistance is likely. Proceed with resistance characterization workflow. Compare_IC50->Resistance_Suspected Yes

Caption: Decision tree for troubleshooting this compound resistance in experiments.

References

Improving the signal-to-noise ratio in TRC-19 enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in TRC-19 enzymatic assays. The following information is based on best practices for general enzymatic assays and may require optimization for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme concentration to use in my this compound assay?

A1: The optimal enzyme concentration should be determined experimentally by running a titration. As a general guideline, the enzyme concentration should be significantly lower than the substrate concentration, often in the nanomolar range.[1] The goal is to be in a range where the initial reaction velocity is directly proportional to the enzyme concentration, ensuring the substrate is not instantly depleted.[1]

Q2: How do I determine the optimal substrate concentration for my this compound assay?

A2: The optimal substrate concentration is typically around the Michaelis-Menten constant (Km) of the enzyme.[2][3] To determine this, you should perform a substrate titration experiment, measuring the initial reaction velocity at various substrate concentrations while keeping the this compound concentration constant.[4] For routine assays, using a substrate concentration of 2-5 times the Km is often recommended to ensure the reaction rate is near its maximum (Vmax) and less sensitive to minor substrate depletion.[4]

Q3: What are the essential controls to include in my this compound assay?

A3: To ensure the validity of your results, the following controls are critical:

  • No-Enzyme Control: This contains all reaction components except for the this compound enzyme. This control helps determine the background signal from substrate auto-hydrolysis or other interfering substances.[3][5]

  • No-Substrate Control: This well contains the this compound enzyme and all other reagents except for the substrate. This helps to identify any background signal originating from the enzyme preparation or other assay components.[6]

  • Positive Control: A known activator or a high concentration of substrate that produces a maximal signal.

  • Negative Control (or Vehicle Control): This contains all reaction components, including the solvent (e.g., DMSO) used to dissolve any test compounds. This control accounts for any effects of the solvent on the enzyme's activity.[5]

Q4: My signal-to-noise ratio is low. What are the first things I should check?

A4: A low signal-to-noise ratio can be caused by either a weak signal or high background. Start by evaluating your controls. If the "No-Enzyme" control shows a high signal, you may have an issue with substrate stability or buffer contamination.[6] If your positive control shows a weak signal, your enzyme may be inactive, or your substrate concentration might be too low. Also, verify your instrument settings, such as excitation and emission wavelengths and gain settings, are optimal for your fluorophore.[6]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the this compound enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence of Assay Components Test each buffer component and reagent individually in the fluorometer to identify the source of fluorescence. Prepare fresh buffers using high-purity water and reagents.[6]
Substrate Instability/Spontaneous Hydrolysis Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. If the signal increases, the substrate is unstable. Consider adjusting the buffer pH or temperature.[6]
Contaminated Enzyme Preparation Run a "No-Substrate" control. If the background is high, the enzyme preparation may be contaminated. Consider purifying the enzyme further.
Well-to-Well Crosstalk Use black, opaque-walled microplates for fluorescence assays to minimize light leakage between wells.[6]
Incorrect Plate Reading Settings Ensure the plate reader's excitation and emission wavelengths are set correctly for the specific fluorophore used in the assay.[6]
Issue 2: Low or No Signal

A weak or absent signal indicates a problem with the enzymatic reaction itself or the detection method.

Potential Cause Recommended Solution
Inactive this compound Enzyme Verify the storage conditions and age of the enzyme. Test the enzyme activity with a known positive control or a reference substrate. Prepare fresh enzyme dilutions for each experiment.
Sub-optimal Substrate Concentration The substrate concentration may be too low, resulting in a weak signal. Perform a substrate titration to determine the optimal concentration, ideally at or above the Km.[2][4]
Incorrect Assay Buffer Conditions (pH, Ionic Strength) The activity of this compound is likely dependent on pH and ionic strength. Systematically vary the pH and salt concentration of the assay buffer to find the optimal conditions.
Presence of Inhibitors The sample itself or one of the assay components may contain an inhibitor of this compound. Run a control with a known amount of purified product to ensure the detection system is working.
Fluorescence Quenching Components in the assay buffer or the test compounds could be quenching the fluorescent signal. To test for quenching, add your sample components to a solution of the free fluorophore and measure the fluorescence.[6]
Insufficient Incubation Time The reaction may not have proceeded long enough to generate a detectable amount of product. Perform a time-course experiment to determine the linear range of the reaction.[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Prepare Reagents: Prepare a concentrated stock of this compound enzyme and your substrate in the assay buffer.

  • Serial Dilution of Enzyme: Perform a serial dilution of the this compound enzyme in the assay buffer. A typical starting range might be from 1 µM down to 1 pM.

  • Set up Reactions: In a microplate, add a fixed, saturating concentration of the substrate (e.g., 5-10 times the estimated Km) to each well.

  • Initiate Reaction: Add the different concentrations of the this compound enzyme to their respective wells to start the reaction.

  • Measure Signal: Immediately measure the fluorescence signal over time in a kinetic plate reader.

  • Analyze Data: Plot the initial reaction rate (the linear portion of the progress curve) against the enzyme concentration. The optimal concentration will be within the linear range of this plot.

Protocol 2: Determining the Michaelis-Menten Constant (Km) for a this compound Substrate
  • Prepare Reagents: Prepare a concentrated stock of the substrate and a fixed, optimal concentration of this compound enzyme (determined from Protocol 1) in the assay buffer.

  • Serial Dilution of Substrate: Perform a serial dilution of the substrate. The concentration range should ideally span from 0.2x to 5x the estimated Km.[4]

  • Set up Reactions: To the wells of a microplate, add the different concentrations of the substrate.

  • Initiate Reaction: Add the fixed concentration of this compound enzyme to each well to start the reaction.

  • Measure Signal: Measure the initial reaction velocity for each substrate concentration.

  • Analyze Data: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

TRC19_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor TRC19 This compound Receptor->TRC19 Activates Product Product TRC19->Product Catalyzes Extracellular_Ligand Extracellular Ligand Extracellular_Ligand->Receptor Binds Substrate Substrate Substrate->TRC19 Downstream_Effector Downstream Effector Product->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Leads to

Caption: Hypothetical signaling pathway involving this compound activation.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Controls Evaluate Controls: - No-Enzyme - No-Substrate Start->Check_Controls High_BG High Background? Check_Controls->High_BG Low_Signal Low Signal? High_BG->Low_Signal No Troubleshoot_BG Troubleshoot High Background (see Guide 1) High_BG->Troubleshoot_BG Yes Troubleshoot_Signal Troubleshoot Low Signal (see Guide 2) Low_Signal->Troubleshoot_Signal Yes Optimize_Assay Optimize Assay Parameters: - Enzyme/Substrate Conc. - Buffer Conditions Low_Signal->Optimize_Assay No Troubleshoot_BG->Optimize_Assay Troubleshoot_Signal->Optimize_Assay End Improved S/N Ratio Optimize_Assay->End

Caption: Logical workflow for troubleshooting low signal-to-noise ratio.

References

Technical Support Center: Control Experiments for Anti-Parasitic Compound-X (hypothetically TRC-19) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with a novel anti-parasitic compound, herein referred to as Compound-X. The following sections address common issues encountered during in vitro and in vivo experimental stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: In Vitro Experimentation

Question 1: My Compound-X shows high efficacy against the parasite in my primary screen, but the results are not reproducible. What are the common causes and how can I troubleshoot this?

Answer: Lack of reproducibility is a common challenge in early-stage drug discovery. Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Verify Compound Integrity and Handling:

    • Purity and Stability: Confirm the purity of your Compound-X batch using methods like HPLC-MS. Degradation can occur during storage.

    • Solubility: Poor solubility is a frequent cause of inconsistent results. Visually inspect your stock solutions and working dilutions for any precipitation. Determine the optimal solvent and concentration for your compound.

    • Solvent Effects: The solvent used to dissolve Compound-X (e.g., DMSO) can have independent effects on the parasite or host cells.[1] It is crucial to include a "vehicle control" in all experiments, which consists of the solvent at the same concentration used for the compound treatment, but without the compound itself.

  • Standardize Assay Conditions:

    • Parasite Culture Health: Ensure your parasite cultures are in a consistent growth phase and density. Variations in parasite viability at the start of the experiment can significantly impact the results.

    • Incubation Times and Conditions: Precisely control incubation times, temperature, and gas concentrations (e.g., CO2, O2).

    • Reagent Quality: Use fresh, quality-controlled reagents and media for all experiments.

  • Implement Robust Controls:

    • Positive Control: Include a known anti-parasitic drug with a well-characterized mechanism of action.[2] This control validates that the assay is capable of detecting an anti-parasitic effect.

    • Negative Control: This is typically an untreated parasite population that demonstrates the baseline viability and growth.

    • Vehicle Control: As mentioned, this control accounts for any effects of the compound's solvent.[1]

Question 2: How do I determine if Compound-X is specifically targeting the parasite or is just generally cytotoxic?

Answer: Distinguishing between specific anti-parasitic activity and general cytotoxicity is a critical step. This is achieved by performing a counter-screen using a relevant host cell line.

Experimental Protocol: Host Cell Cytotoxicity Assay

This protocol outlines a standard method to assess the toxicity of Compound-X against a mammalian cell line (e.g., Vero, HepG2) to determine its selectivity.

Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., Vero cells) in appropriate media and conditions until they reach approximately 80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound-X. Add the dilutions to the cells. Remember to include the following controls:

    • Untreated Cells (Negative Control): Cells with media only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used for Compound-X.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that mirrors the duration of your anti-parasitic assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead staining assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for the host cells. The selectivity index (SI) is then calculated as:

    • Selectivity Index (SI) = CC50 (Host Cells) / IC50 (Parasite)

    • A higher SI value indicates greater selectivity for the parasite.

ParameterDescriptionExample Value
IC50 (Parasite) 50% inhibitory concentration against the parasite.1 µM
CC50 (Host Cell) 50% cytotoxic concentration against the host cell line.50 µM
Selectivity Index (SI) Ratio of CC50 to IC50. A higher value is desirable.50
Section 2: In Vivo Experimentation

Question 3: My Compound-X was highly effective in vitro, but it shows no efficacy in my animal model. What are the potential reasons for this discrepancy?

Answer: The transition from in vitro to in vivo is a significant hurdle where many promising compounds fail.[3] This discrepancy is often due to pharmacokinetic and pharmacodynamic (PK/PD) issues.

Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting Steps start In Vitro Efficacy Observed in_vivo_fail No In Vivo Efficacy start->in_vivo_fail Discrepancy pk_pd Assess Pharmacokinetics (PK) / Pharmacodynamics (PD) in_vivo_fail->pk_pd Investigate formulation Check Compound Formulation & Solubility pk_pd->formulation route Evaluate Route of Administration pk_pd->route metabolism Investigate Host Metabolism pk_pd->metabolism target Confirm Target Engagement In Vivo pk_pd->target G cluster_experiments Control Experiments hypothesis Hypothesis: Compound-X inhibits Pathway A knockout Use parasite with genetically modified Pathway A (e.g., knockout/knockdown) hypothesis->knockout inhibitor Use a known inhibitor of Pathway A hypothesis->inhibitor rescue Attempt to 'rescue' phenotype by adding downstream product of Pathway A hypothesis->rescue outcome1 Compound-X has reduced effect on modified parasite knockout->outcome1 Test outcome2 Known inhibitor phenocopies Compound-X effect inhibitor->outcome2 Compare outcome3 Downstream product reverses Compound-X effect rescue->outcome3 Test conclusion Conclusion: Evidence supports hypothesis outcome1->conclusion outcome2->conclusion outcome3->conclusion

References

Technical Support Center: Enhancing the Bioavailability of TRC-19 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the investigational compound TRC-19, a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. Given the limited publicly available data on this compound's specific physicochemical properties, this guide addresses common challenges associated with poorly soluble compounds and offers established strategies to improve their oral absorption and systemic exposure.

Troubleshooting Guides

This section provides solutions to specific issues that researchers may encounter during the in-vivo application of this compound, focusing on formulation and experimental design.

Issue 1: Low Oral Bioavailability and High Variability in Plasma Concentrations

Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?

Answer: Low and variable oral bioavailability is a frequent challenge for compounds with poor aqueous solubility.[1][2][3] The primary reasons are often poor dissolution in gastrointestinal fluids and/or significant first-pass metabolism.[4] A systematic approach is recommended to identify and address the root cause.

Recommended Troubleshooting Steps:

  • Physicochemical Characterization:

    • Solubility Assessment: Determine the equilibrium solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). This will help understand its dissolution potential in the gastrointestinal tract.

    • Permeability Assessment: Utilize an in-vitro model like the Caco-2 cell permeability assay to evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters such as P-glycoprotein (P-gp).

  • Formulation Optimization:

    • Particle Size Reduction: Decreasing the particle size of a drug can increase its surface area, leading to a higher dissolution rate.[5] Techniques like micronization and nanomilling are effective for this purpose.[4]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[6][7][8]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[9][10] These systems form fine emulsions in the gastrointestinal tract, presenting the drug in a solubilized state.

  • In Vivo Study Design Refinement:

    • Vehicle Selection: Ensure the vehicle used for oral administration is optimized for this compound's solubility. A range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400), surfactant-based formulations, or lipid-based systems, should be tested.[4]

    • Standardize Experimental Conditions: Factors such as the fasting state of the animals can significantly impact gastric pH and transit time, which in turn affects drug dissolution and absorption.[4] Ensure consistent experimental protocols across all study groups.

Experimental Protocols

This section provides detailed methodologies for the key bioavailability enhancement techniques mentioned in the troubleshooting guides.

Protocol 1: Preparation of this compound Nanoparticles by Wet Milling

Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate and bioavailability.

Methodology:

  • Preparation of the Suspension:

    • Prepare a suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like hydroxypropyl cellulose and a surfactant like sodium lauryl sulfate).[11]

    • The concentration of this compound and the stabilizers should be optimized to ensure physical stability of the nanosuspension.

  • Milling Process:

    • Transfer the suspension to a milling chamber containing milling media (e.g., zirconia beads of 0.1 to 0.5 mm in diameter).[12][13]

    • The milling is performed using a high-energy mill, such as a planetary ball mill or a stirred media mill, at a controlled temperature.[13]

    • The milling time and speed are critical parameters that need to be optimized to achieve the desired particle size.[14]

  • Particle Size Analysis:

    • Monitor the particle size distribution of the suspension at regular intervals using techniques like dynamic light scattering (DLS) or laser diffraction.[12]

  • Downstream Processing:

    • The resulting nanosuspension can be used directly for in vivo studies or can be further processed into a solid dosage form by techniques like spray drying or lyophilization.

Protocol 2: Formulation of this compound as an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.

Methodology:

  • Solution Preparation:

    • Dissolve this compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone K30, HPMC-AS) in a common volatile solvent or a mixture of solvents (e.g., methanol, acetone).[15]

  • Spray Drying Process:

    • The solution is fed into a spray dryer and atomized into fine droplets through a nozzle.[15][16]

    • The droplets are passed through a heated stream of drying gas (e.g., nitrogen), which leads to rapid evaporation of the solvent.[16]

    • The solid particles are then separated from the gas stream using a cyclone.[17]

  • Characterization of the ASD:

    • The resulting powder should be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • The dissolution rate of the ASD should be compared to that of the crystalline this compound in biorelevant media.

Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, construct pseudo-ternary phase diagrams with different combinations of oil, surfactant, and co-surfactant to identify the self-emulsifying region.[18]

  • Preparation of the SEDDS Formulation:

    • Select a formulation from the self-emulsifying region and dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.[19]

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Add the SEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting microemulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform in vitro dissolution studies in biorelevant media to assess the drug release profile from the SEDDS formulation.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the impact of different formulation strategies on the bioavailability of various poorly soluble drugs, providing a reference for the potential improvements that could be achieved for this compound.

Table 1: Enhancement of Bioavailability through Particle Size Reduction

DrugFormulationAnimal ModelFold Increase in Bioavailability (AUC)Reference
ImidazolidinedioneHomogenization + Sonication vs. HomogenizationMice~1.8-fold[9]
CilostazolNanocrystals vs. Crystalline DrugBeagle Dogs4.6-fold[2]

Table 2: Improvement of Bioavailability with Amorphous Solid Dispersions (ASDs)

DrugPolymer CarrierAnimal ModelFold Increase in Bioavailability (AUC)Reference
NobiletinMethyl Hesperidin (Hot Melt Extrusion)Not SpecifiedNot specified, but dissolution rate increased up to 7.5 times[7]
ItraconazoleHPMCRats~4-fold[20]

Table 3: Bioavailability Enhancement using Lipid-Based Formulations

DrugFormulation TypeAnimal ModelFold Increase in Bioavailability (AUC)Reference
VenetoclaxSupersaturated LBF vs. Drug PowderPigs3.8-fold[21]
Cyclosporin ASEDDS (Neoral®) vs. Oil Solution (Sandimmune®)Humans~2 to 3-fold[22]

Frequently Asked Questions (FAQs)

Q1: What is ADME and why is it important in drug development?

A1: ADME stands for Absorption, Distribution, Metabolism, and Excretion.[23][24] It describes the disposition of a drug within an organism. Understanding a compound's ADME properties is crucial for predicting its pharmacokinetic profile, efficacy, and potential toxicity.[24][25]

Q2: What is bioavailability and how is it measured?

A2: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] It is a key pharmacokinetic parameter that determines the dose required to achieve a therapeutic concentration. Bioavailability is typically determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration, where bioavailability is 100%.[26]

Q3: What are the Biopharmaceutics Classification System (BCS) classes and why are they relevant?

A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability This classification helps to predict the in vivo performance of drugs and to identify potential challenges in formulation development.[2] For example, for BCS Class II drugs, bioavailability is often limited by their poor solubility and dissolution rate.

Q4: Can a single formulation strategy work for all poorly soluble compounds?

A4: No, the optimal formulation strategy is highly dependent on the specific physicochemical properties of the drug candidate.[4] Factors such as the drug's lipophilicity (LogP), melting point, and chemical stability need to be considered when selecting a bioavailability enhancement technique. A systematic screening of different formulation approaches is often necessary to identify the most effective one for a particular compound.

Signaling Pathway and Experimental Workflow Diagrams

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of this compound Action PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA TRC19 This compound DHFR_Enzyme DHFR Enzyme TRC19->DHFR_Enzyme Inhibits

Caption: Inhibition of the folate metabolism pathway by this compound.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Phase cluster_formulation Formulation Strategies cluster_evaluation Evaluation Phase Start Low in vivo Bioavailability of this compound Solubility Solubility & Dissolution Studies Start->Solubility Permeability Permeability Assay (e.g., Caco-2) Start->Permeability ParticleSize Particle Size Reduction (Micronization/Nanomilling) Solubility->ParticleSize ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Lipid Lipid-Based Formulation (e.g., SEDDS) Solubility->Lipid Permeability->Lipid If efflux is an issue InVitro In Vitro Dissolution & Drug Release ParticleSize->InVitro ASD->InVitro Lipid->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Select promising formulations Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis Analysis->Start If still low, re-evaluate Optimized Optimized Formulation with Enhanced Bioavailability Analysis->Optimized

Caption: A systematic workflow for diagnosing and addressing poor bioavailability.

Workflow for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS_Workflow cluster_char Characterization Steps Start Start: Develop SEDDS for this compound Screening 1. Excipient Screening (Solubility of this compound in oils, surfactants, co-surfactants) Start->Screening PhaseDiagram 2. Construct Pseudo-Ternary Phase Diagrams Screening->PhaseDiagram Formulation 3. Select Formulation from Self-Emulsifying Region PhaseDiagram->Formulation Preparation 4. Prepare SEDDS by mixing This compound with excipients Formulation->Preparation Characterization 5. Characterization Preparation->Characterization SelfEmulsify Self-Emulsification Test DropletSize Droplet Size Analysis DrugRelease In Vitro Drug Release Study SelfEmulsify->DropletSize DropletSize->DrugRelease End End: Optimized SEDDS Formulation DrugRelease->End

Caption: Workflow for the development and characterization of a SEDDS formulation.

References

Validation & Comparative

TRC-19 and Pyrimethamine: A Comparative Analysis of Efficacy Against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the novel dihydrofolate reductase (DHFR) inhibitor, TRC-19, and the established anti-toxoplasmosis drug, pyrimethamine. The analysis focuses on their efficacy against Toxoplasma gondii, the causative agent of toxoplasmosis, and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Toxoplasmosis, a parasitic disease affecting a significant portion of the global population, is primarily treated with a combination therapy including the DHFR inhibitor pyrimethamine. While effective, pyrimethamine's therapeutic window is narrowed by its limited selectivity for the parasite's enzyme over the human equivalent, leading to potential host toxicity. Recent research has led to the development of this compound, a potent and highly selective inhibitor of Toxoplasma gondii DHFR (TgDHFR). This guide synthesizes available experimental data to compare the potency, selectivity, and in vivo efficacy of this compound and its optimized analogs with pyrimethamine, offering insights into a promising new therapeutic candidate.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Both this compound and pyrimethamine function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of purines, pyrimidines, and certain amino acids, which are vital for DNA synthesis and cellular replication. By blocking DHFR, these inhibitors prevent the conversion of dihydrofolate to tetrahydrofolate, ultimately halting the proliferation of T. gondii tachyzoites, the rapidly replicating stage of the parasite responsible for acute infection.[1][2]

Folate_Biosynthesis_Pathway DHP Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHP->DHPS DHF Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate TS Thymidylate Synthase (TS) THF->TS Precursors Nucleic Acid Precursors DHPS->DHF DHFR->THF TS->Precursors TRC19 This compound TRC19->DHFR PYR Pyrimethamine PYR->DHFR

Figure 1. Inhibition of the Toxoplasma gondii folate biosynthesis pathway by this compound and pyrimethamine.

Quantitative Comparison of In Vitro Efficacy

Experimental data demonstrates that this compound and its optimized analog, referred to as compound 3, exhibit significantly greater potency and selectivity for TgDHFR compared to pyrimethamine.

CompoundTgDHFR IC₅₀ (nM)hDHFR IC₅₀ (nM)Selectivity (hDHFR/TgDHFR)
Pyrimethamine 139 ± 49~1668~12-fold
This compound (Compound 2) 8.76 ± 1.0~69279-fold
Compound 3 (Optimized this compound) 1.57 ± 0.11~308196-fold
Table 1: Comparison of in vitro potency and selectivity against T. gondii DHFR (TgDHFR) and human DHFR (hDHFR). IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data extracted from "Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis" (J Med Chem 2019).[1]

In Vivo Efficacy: Murine Models of Acute Toxoplasmosis

In vivo studies in murine models of acute toxoplasmosis have substantiated the promising in vitro profile of the optimized this compound analog, compound 3.

TreatmentDosageSurvival RateParasite Burden
Pyrimethamine 6.25 - 200 mg/kg/dayDose-dependent survival; 100% survival at serum levels ≥500 ng/ml[3]No parasites detected at serum levels ≥500 ng/ml[3]
Pyrimethamine + Sulfadiazine 18.5 mg/kg/day (PYR) + 375 mg/kg/day (SDZ)100%Parasites undetectable during treatment[4]
Compound 3 (Optimized this compound) Not specifiedHighly effective in controlling acute infectionNot specified
Table 2: Summary of in vivo efficacy in murine models of acute toxoplasmosis. Direct comparison of dosages and parasite burden for Compound 3 with pyrimethamine is limited by the available published data.

Experimental Protocols

In Vitro DHFR Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against recombinant TgDHFR and human DHFR (hDHFR).

Methodology:

  • Enzyme Source: Recombinant TgDHFR and hDHFR are expressed and purified.

  • Assay Principle: The assay measures the conversion of dihydrofolate to tetrahydrofolate, which is coupled to the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

  • Procedure:

    • A reaction mixture containing buffer, NADPH, and the respective enzyme (TgDHFR or hDHFR) is prepared.

    • Varying concentrations of the inhibitor (this compound or pyrimethamine) are added to the reaction mixture.

    • The reaction is initiated by the addition of dihydrofolate.

    • The rate of NADPH oxidation is measured by monitoring the change in absorbance at 340 nm over time.

    • IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Acute Toxoplasmosis

Objective: To evaluate the in vivo efficacy of test compounds in controlling acute T. gondii infection in mice.

In_Vivo_Workflow cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis Infection Mice infected with T. gondii tachyzoites (e.g., RH strain, intraperitoneally) Treatment Initiation of treatment with test compound (e.g., this compound analog or pyrimethamine) or vehicle control Infection->Treatment 24 hours post-infection Monitoring Daily monitoring for clinical signs and survival Treatment->Monitoring Daily for duration of study Analysis Endpoint analysis: - Survival rate determination - Parasite burden quantification (e.g., in peritoneal fluid, blood, organs) Monitoring->Analysis At study termination

Figure 2. General experimental workflow for in vivo efficacy testing in a murine model of acute toxoplasmosis.

Methodology:

  • Animal Model: Typically, susceptible mouse strains such as CD-1 or C57BL/6 are used.

  • Parasite Strain: A virulent strain of T. gondii, such as the RH strain, is used to induce acute infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of tachyzoites (e.g., 10⁴ tachyzoites).[3][4]

  • Treatment: Treatment with the test compound (e.g., optimized this compound analog or pyrimethamine) or a vehicle control is initiated, often 24 hours post-infection, and administered for a defined period (e.g., daily for 10 days).[4][5]

  • Efficacy Evaluation:

    • Survival: Mice are monitored daily, and survival rates are recorded.

    • Parasite Burden: At the end of the study or at specific time points, parasite load in various tissues (e.g., peritoneal fluid, blood, brain, lungs) is quantified. This can be done through methods such as plaque assays on fibroblast monolayers or quantitative PCR.[4]

Conclusion

The available data strongly suggest that this compound and its optimized derivatives are highly potent and selective inhibitors of Toxoplasma gondii DHFR, surpassing the performance of the current standard-of-care drug, pyrimethamine, in in vitro assays. The enhanced selectivity for the parasite enzyme presents a significant potential for a wider therapeutic window and reduced host toxicity. Preliminary in vivo data for an optimized this compound analog further supports its promise as a clinical candidate. Further comprehensive in vivo studies directly comparing optimized this compound analogs with pyrimethamine are warranted to fully elucidate its therapeutic potential for the treatment of toxoplasmosis.

References

Evaluating TRC-19: A Comparative Guide to In Vivo Efficacy in a Chronic Toxoplasmosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of novel therapeutic candidates, such as TRC-19, against chronic toxoplasmosis. Due to the current lack of publicly available data on this compound, this document focuses on established and experimental treatments, offering a benchmark for future studies. The data presented here is derived from murine models of chronic Toxoplasma gondii infection, a cornerstone in the preclinical assessment of anti-toxoplasmosis drug candidates.

Comparative Efficacy of Treatments for Chronic Toxoplasmosis

The primary measure of efficacy in preclinical models of chronic toxoplasmosis is the reduction of parasite burden in the brain, where T. gondii persists as latent bradyzoite cysts. The following tables summarize the reported efficacy of current and investigational therapies.

Table 1: Efficacy of Standard and Investigational Therapies in Murine Models of Chronic Toxoplasmosis

TreatmentMouse StrainParasite StrainTreatment RegimenEfficacy (Brain Cyst Reduction)Reference(s)
Pyrimethamine + Sulfadiazine C57BL/6ME-4930-60 days post-infectionSignificant reduction in brain cyst load and neuroinflammation[1][2]
Atovaquone CBA/CaME-494 weeks of treatmentSignificant reduction in the number of tissue cysts[3]
Swiss-WebsterME-496 weeks, 15 mg/kg/daySignificant decrease in brain parasitic burden, enhanced with nanocapsule formulation[4]
Guanabenz BALB/cPrugniaud (Pru)19 days, 5 mg/kg/day65-80% reduction in brain cysts[5][6]
C57BL/6Prugniaud (Pru)3 weeks, 5 mg/kg/dayIncreased cyst burden and mortality (when used as monotherapy)[7][8]
Guanabenz + Pyrimethamine C57BL/6Prugniaud (Pru)3 weeksSynergistic effect, significant reduction in brain cysts[7]
ELQ-334 (prodrug of ELQ-316) CBA/JMS-ME492 weeks, 10 mg/kg/day (oral)67% reduction in brain cysts; 82% reduction in parasite genomes[9]
ELQ-334 + Pyrimethamine C57BL/6Not SpecifiedNot Specified95% reduction in brain cysts[7]
Thiosemicarbazone (C4) Not SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in parasite load in the heart, but not in the brain or eyes[10][11]
4-arylthiosemicarbazide derivatives Not SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in cyst formation in the brain, heart, and muscle[12]

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of therapeutic efficacy. Below are methodologies for key experiments in a chronic toxoplasmosis model.

Murine Model of Chronic Toxoplasmosis
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used due to their susceptibility to developing a chronic infection with a significant brain cyst burden.[13][14] C57BL/6 mice are also used but may exhibit different responses to both infection and treatment.[7][8]

  • Parasite Strain: The type II ME-49 or Prugniaud (Pru) strains of Toxoplasma gondii are typically used to establish chronic infection, as they are less virulent than type I strains and readily form brain cysts.[4][15]

  • Infection Procedure:

    • Mice are infected via intraperitoneal injection or oral gavage with 10-20 cysts of the chosen T. gondii strain suspended in 200 µL of sterile phosphate-buffered saline (PBS).[2][16]

    • The infection is allowed to establish for 3-4 weeks, during which the acute phase resolves, and bradyzoite cysts form in the brain and other tissues.[5][17]

Drug Administration
  • Route of Administration: For oral compounds, administration is typically performed by oral gavage.

  • Procedure for Oral Gavage:

    • The appropriate volume of the drug formulation is calculated based on the mouse's body weight (typically not exceeding 10 ml/kg).[9]

    • A sterile, ball-tipped gavage needle (18-20 gauge for adult mice) is used to deliver the substance directly into the stomach.[18]

    • The mouse is restrained, and the gavage needle is gently inserted into the esophagus. The substance is administered slowly to prevent regurgitation and aspiration.[12][19]

    • Treatment is typically administered daily for a period of 2-4 weeks.

Assessment of Efficacy: Brain Cyst Burden Quantification
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and their brains are aseptically removed.

  • Brain Homogenization:

    • Each brain is placed in a glass homogenizer with a known volume of PBS (e.g., 1-2 mL).[3][4]

    • The brain is thoroughly homogenized to create a uniform suspension.[15]

  • Cyst Counting:

    • A small aliquot (e.g., 20 µL) of the brain homogenate is placed on a microscope slide.[3][4]

    • The number of cysts in the aliquot is counted under a light microscope.

    • The total number of cysts per brain is calculated based on the total volume of the homogenate.

  • Quantitative PCR (qPCR): As an alternative or complementary method, total DNA can be extracted from a portion of the brain homogenate to quantify the parasite load by targeting a T. gondii-specific gene (e.g., the B1 gene).

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway in Toxoplasma gondii and a typical experimental workflow for evaluating a novel compound.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Efficacy Assessment animal_model Select Mouse Strain (e.g., BALB/c) parasite_strain Select Parasite Strain (e.g., ME-49) infection Infect Mice with T. gondii Cysts parasite_strain->infection chronic_phase Allow Chronic Infection to Establish (3-4 weeks) infection->chronic_phase randomization Randomize Mice into Treatment Groups chronic_phase->randomization trc19_group This compound Group randomization->trc19_group vehicle_group Vehicle Control Group randomization->vehicle_group positive_control_group Positive Control Group (e.g., Pyrimethamine) randomization->positive_control_group daily_treatment Administer Daily Treatment (e.g., Oral Gavage for 2-4 weeks) trc19_group->daily_treatment vehicle_group->daily_treatment positive_control_group->daily_treatment euthanasia Euthanize Mice daily_treatment->euthanasia brain_collection Collect Brain Tissue euthanasia->brain_collection cyst_quantification Quantify Brain Cyst Burden (Microscopy or qPCR) brain_collection->cyst_quantification data_analysis Statistical Analysis and Comparison cyst_quantification->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of a novel compound.

Caption: Role of cAMP signaling in T. gondii bradyzoite differentiation.

References

A Comparative Analysis of TRC-19 and Other Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and selectivity of novel antifolate agents against Toxoplasma gondii.

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, remains a significant global health concern, particularly for immunocompromised individuals and in congenital cases. The current standard of care often involves a combination of pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, and sulfadiazine.[1][2] However, the therapeutic window of pyrimethamine is narrowed by its associated toxicity, which stems from a lack of selectivity for the parasite's DHFR enzyme over the human ortholog.[3] This has spurred the development of new, more selective inhibitors, among which TRC-19 has emerged as a promising lead compound.[1][3] This guide provides a comprehensive comparison of this compound with other DHFR inhibitors, supported by experimental data, to inform future research and drug development efforts in the fight against toxoplasmosis.

The Folate Synthesis Pathway: A Key Drug Target

Toxoplasma gondii, like many protozoan parasites, possesses a bifunctional thymidylate synthase-dihydrofolate reductase (TS-DHFR) enzyme, a key player in the folate synthesis pathway.[4][5] This pathway is crucial for the synthesis of pyrimidines, purines, and certain amino acids, which are essential for DNA synthesis and parasite replication.[1] The bifunctional nature of the parasite's enzyme, in contrast to the monofunctional enzymes in humans, presents a valuable opportunity for the design of species-specific inhibitors.[4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for numerous metabolic processes.[6] Inhibition of DHFR disrupts the folate cycle, leading to a depletion of essential metabolites and ultimately, parasite death.[1]

Folate_Pathway cluster_parasite Toxoplasma gondii Folate Metabolism cluster_inhibitors Inhibitors DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHPS->DHF TS_DHFR Bifunctional TS-DHFR dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DHF   THF Tetrahydrofolate (THF) DHF->THF DHFR Sulfadiazine Sulfadiazine Sulfadiazine->DHPS inhibits Pyrimethamine Pyrimethamine Pyrimethamine->TS_DHFR inhibits TRC19 This compound TRC19->TS_DHFR inhibits

Figure 1: Simplified Folate Synthesis Pathway in T. gondii.

Comparative Efficacy and Selectivity of DHFR Inhibitors

The development of novel DHFR inhibitors for toxoplasmosis aims to improve upon the potency and, critically, the selectivity of existing drugs like pyrimethamine. A higher selectivity index (the ratio of the 50% inhibitory concentration for human DHFR to that for T. gondii DHFR) indicates a greater therapeutic window and potentially fewer side effects. This compound was designed based on in silico modeling of the structural differences between the parasite and human DHFR active sites.[1][3]

CompoundTgDHFR IC50 (nM)hDHFR IC50 (nM)Selectivity Index (hDHFR/TgDHFR)T. gondii EC50 (µM)
This compound 915901770.08
Pyrimethamine 139 ± 491670 ± 590120.45
Trimethoprim 33,100>500,00015>10
Methotrexate 78.34.740.061Not Reported

Table 1: Comparative in vitro activity of DHFR inhibitors. Data compiled from multiple sources.[1][7][8]

As shown in Table 1, this compound demonstrates significantly greater potency against Toxoplasma gondii DHFR (TgDHFR) compared to pyrimethamine, with an IC50 value in the low nanomolar range.[3] More importantly, it exhibits a 16-fold higher selectivity for the parasite enzyme over human DHFR (hDHFR) than pyrimethamine.[9] This enhanced selectivity is a key attribute that suggests a potentially improved safety profile. Trimethoprim, another DHFR inhibitor, is considerably less potent against TgDHFR.[1] Methotrexate, while a potent hDHFR inhibitor, shows poor selectivity for the parasite enzyme.[1]

In Vivo Efficacy

Preclinical studies in a murine model of acute toxoplasmosis have demonstrated the in vivo potential of this compound and its analogs. A lead compound from the same series as this compound, designated as compound 3 , which is an optimized version of this compound, was highly effective in controlling acute infection by virulent strains of T. gondii.[9] This provides crucial proof-of-concept for the therapeutic potential of this class of inhibitors.

Experimental Methodologies

The evaluation of DHFR inhibitors for toxoplasmosis involves a series of standardized in vitro and in vivo assays.

DHFR Inhibition Assay

The enzymatic activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow start Start recombinant_enzyme Purified Recombinant TgDHFR or hDHFR start->recombinant_enzyme incubation Incubate Enzyme with Inhibitor recombinant_enzyme->incubation inhibitor_prep Prepare Serial Dilutions of Inhibitor (e.g., this compound) inhibitor_prep->incubation reaction_mix Prepare Reaction Mixture: Buffer, DHF, NADPH initiate_reaction Initiate Reaction by Adding Substrate Mix reaction_mix->initiate_reaction incubation->initiate_reaction spectrophotometer Monitor Absorbance at 340 nm over Time initiate_reaction->spectrophotometer data_analysis Calculate Initial Velocities and Determine IC50 spectrophotometer->data_analysis end End data_analysis->end

Figure 2: General Workflow for a DHFR Inhibition Assay.

Protocol:

  • Enzyme Preparation: Recombinant T. gondii TS-DHFR and human DHFR are expressed and purified.[1]

  • Inhibitor Preparation: The test compounds (e.g., this compound, pyrimethamine) are serially diluted to a range of concentrations.

  • Reaction Setup: The reaction is typically carried out in a 96-well plate. The reaction buffer, dihydrofolate (DHF), and NADPH are added to each well.

  • Enzyme-Inhibitor Incubation: The purified enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate mix. The decrease in absorbance at 340 nm is monitored in real-time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1]

In Vitro Toxoplasma gondii Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the proliferation of T. gondii within a host cell culture.

Protocol:

  • Cell Culture: A suitable host cell line, such as human foreskin fibroblasts (HFFs), is cultured in 96-well plates to form a confluent monolayer.

  • Parasite Infection: The host cells are infected with a reporter strain of T. gondii, often one that expresses a reporter gene like luciferase.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • Lysis and Luminescence Measurement: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting luminescence, which is proportional to the number of viable parasites, is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.[1]

In Vivo Efficacy Studies

Animal models, typically mice, are used to evaluate the in vivo efficacy of promising compounds.

Protocol:

  • Infection: Mice are infected with a lethal dose of a virulent strain of T. gondii.

  • Treatment: A treatment group receives the test compound (e.g., an analog of this compound) via a specific route of administration (e.g., oral gavage) for a defined period. A control group receives a placebo.

  • Monitoring: The mice are monitored for survival and signs of illness.

  • Endpoint Analysis: The primary endpoint is typically the survival rate of the treated mice compared to the control group. In some studies, parasite burden in various tissues may also be assessed.[9]

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of this compound and its analogs as next-generation DHFR inhibitors for the treatment of toxoplasmosis. The improved potency and, most importantly, the enhanced selectivity of this compound over pyrimethamine address the key limitations of the current standard of care. The successful in vivo proof-of-concept for this class of compounds further underscores their therapeutic promise.[9]

Future research should focus on the continued optimization of the pharmacokinetic and pharmacodynamic properties of this compound derivatives to identify a clinical candidate. Further in vivo studies are warranted to assess the efficacy of these compounds in chronic models of toxoplasmosis and to establish a comprehensive safety profile. The structure-based design approach that led to the discovery of this compound serves as a powerful example for the development of novel and selective inhibitors against other parasitic targets.

References

Cross-Validation of TRC-19 Activity Against Diverse Toxoplasma gondii Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of the novel anti-parasitic compound TRC-19 against various strains of Toxoplasma gondii. As specific experimental data for this compound is not yet publicly available, this document serves as a template, utilizing established methodologies and comparative data from well-researched anti-Toxoplasma agents to illustrate a robust validation process. The primary objective is to underscore the critical importance of assessing drug efficacy across genetically diverse parasite lineages to ensure broader therapeutic potential.

Toxoplasma gondii exhibits significant genetic diversity, with strains classified into distinct genotypes (e.g., Type I, II, and III) that can vary in virulence and drug susceptibility.[1][2] Therefore, cross-validation of a drug candidate like this compound is an indispensable step in its preclinical development. Failure to account for strain-specific differences can lead to misleading efficacy results and hinder the development of broadly effective treatments.[3]

Comparative Efficacy of Anti-Toxoplasma Compounds

To contextualize the potential performance of this compound, the following tables summarize the activity of known anti-Toxoplasma compounds against different parasite strains. This data highlights the variable efficacy that can be observed and provides a benchmark for future studies on this compound.

Table 1: In Vitro Activity of Select Compounds Against T. gondii Strains

CompoundT. gondii StrainAssay TypeIC50 (µM)Selectivity Index (SI)Reference
PyrimethamineRH (Type I)Plaque Assay0.1>10[4]
SulfadiazineRH (Type I)Plaque Assay25>4[4]
GuanabenzNot SpecifiedBradyzoite Viability~5Not Reported[5]
ELQ-334Not SpecifiedBradyzoite Viability~0.01Not Reported[5]
DihydroquinineRH (Type I)Growth Inhibition0.67 (48h)149[6]
Compound 24 (BKI)Not SpecifiedProliferationSubmicromolarNot Reported[1]

Table 2: In Vivo Efficacy of Combination Therapies in Mouse Models

TreatmentMouse StrainT. gondii StrainEfficacy OutcomeReference
Pyrimethamine + GuanabenzC57BL/6Not SpecifiedSynergistic reduction in brain cyst burden[5]
Pyrimethamine + GuanabenzBALB/cNot SpecifiedNo improvement over guanabenz alone[5]
ELQ-334 + PyrimethamineC57BL/6Not Specified95% reduction in brain cyst burden[5]
Guanabenz + ELQ-334Not SpecifiedNot SpecifiedAntagonistic effect observed[5]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following methodologies are standard in the field for assessing anti-Toxoplasma drug efficacy.

In Vitro Susceptibility Assays

1. Plaque Assay:

  • Objective: To determine the ability of a compound to inhibit the lytic cycle of T. gondii tachyzoites.

  • Methodology:

    • Host cells (e.g., human foreskin fibroblasts - HFFs) are seeded in 6-well plates and grown to confluence.

    • Confluent monolayers are infected with a low number of tachyzoites (e.g., 100-200 per well) of the desired strain (e.g., RH, ME49).

    • Following parasite invasion (2-4 hours), the medium is replaced with fresh medium containing serial dilutions of this compound.

    • Plates are incubated for 7-10 days to allow for plaque formation (zones of host cell lysis).

    • Monolayers are fixed and stained (e.g., with crystal violet), and the number and size of plaques are quantified relative to a vehicle control. The IC50 is the concentration that inhibits plaque formation by 50%.

2. β-Galactosidase Reporter Assay:

  • Objective: A quantitative, colorimetric method to assess parasite proliferation.

  • Methodology:

    • This assay utilizes T. gondii strains engineered to express β-galactosidase (e.g., RH-β-gal).[7]

    • Host cells are seeded in 96-well plates and infected with the reporter strain.

    • The infected cells are treated with various concentrations of this compound for 48-72 hours.

    • The substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) is added.

    • The absorbance, which is proportional to the number of viable parasites, is measured using a plate reader.

In Vivo Efficacy Models

1. Acute Toxoplasmosis Model:

  • Objective: To evaluate the ability of this compound to protect against mortality in a lethal infection model.

  • Methodology:

    • Mice (e.g., C57BL/6 or BALB/c) are infected intraperitoneally with a high dose of a virulent T. gondii strain (e.g., RH).

    • Treatment with this compound or a vehicle control is initiated shortly after infection and continued for a defined period (e.g., 10 days).

    • Survival rates are monitored daily.

2. Chronic Toxoplasmosis (Cyst Burden) Model:

  • Objective: To assess the efficacy of this compound against the chronic, encysted stage of the parasite.

  • Methodology:

    • Mice are infected with a cyst-forming strain of T. gondii (e.g., ME49).

    • The infection is allowed to establish for several weeks (e.g., 3-4 weeks) to ensure the formation of brain cysts.

    • Mice are then treated with this compound for an extended period (e.g., 21-28 days).

    • Following treatment, brains are harvested, and the number of cysts is quantified by microscopy. A 95% reduction in brain cyst burden is considered a significant effect.[5]

Visualizing Experimental and Logical Frameworks

Diagrams are essential for representing complex workflows and biological pathways, providing a clear and concise overview.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Analysis & Decision invitro_start Prepare T. gondii Strains (Type I, II, III) plaque_assay Plaque Assay invitro_start->plaque_assay reporter_assay Reporter Gene Assay (e.g., β-galactosidase) invitro_start->reporter_assay toxicity_assay Host Cell Cytotoxicity Assay invitro_start->toxicity_assay calc_ic50 Calculate IC50 & Selectivity Index plaque_assay->calc_ic50 reporter_assay->calc_ic50 toxicity_assay->calc_ic50 acute_model Acute Infection Model (e.g., RH strain) calc_ic50->acute_model Select Lead Compound chronic_model Chronic Infection Model (e.g., ME49 strain) calc_ic50->chronic_model assess_survival Assess Survival Rate acute_model->assess_survival assess_cysts Quantify Brain Cyst Burden chronic_model->assess_cysts compare_data Compare In Vitro & In Vivo Data assess_survival->compare_data assess_cysts->compare_data go_nogo Go/No-Go Decision for Preclinical Candidacy compare_data->go_nogo

Caption: Workflow for cross-validation of a novel anti-Toxoplasma compound.

G TRC19 This compound TargetProtein Hypothetical Target (e.g., TgCDPK1) TRC19->TargetProtein Inhibition Microneme Microneme Secretion TargetProtein->Microneme CaSignal Calcium Signaling CaSignal->TargetProtein Activation Invasion Host Cell Invasion Microneme->Invasion Replication Parasite Replication Invasion->Replication Block->Microneme X

Caption: Hypothetical signaling pathway targeted by this compound in T. gondii.

Conclusion

The successful development of this compound as a potent anti-Toxoplasma agent hinges on a thorough and systematic cross-validation against a panel of genetically diverse T. gondii strains. As demonstrated by the variable efficacy of existing drugs, a "one-size-fits-all" approach is insufficient for this complex parasite.[3][5] By employing the standardized protocols and comparative frameworks outlined in this guide, researchers can build a comprehensive profile of this compound's activity, identify its therapeutic potential and limitations, and make informed decisions for its advancement as a clinical candidate. This rigorous approach is paramount to developing new therapies capable of combating the global health challenge of toxoplasmosis.

References

Independent Analysis of TRC-19: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pre-clinical dihydrofolate reductase (DHFR) inhibitor, TRC-19, against the current standard-of-care, pyrimethamine, for the treatment of toxoplasmosis. The data presented here is compiled from published discovery and lead optimization studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.

Executive Summary

This compound is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), an essential enzyme for the parasite's survival.[1][2][3][4] Current treatments for toxoplasmosis, primarily utilizing the DHFR inhibitor pyrimethamine, are associated with toxicity due to a lack of selectivity for the parasite's enzyme over the human equivalent.[2][3][4] Structure-based drug design has led to the development of this compound, which demonstrates significantly improved potency and selectivity for TgDHFR in initial studies.[2][3][4]

Comparative Efficacy and Selectivity

The following table summarizes the key quantitative data from in vitro enzymatic assays comparing the performance of this compound with pyrimethamine.

CompoundTgDHFR IC50 (nM)hDHFR IC50 (nM)Selectivity Index (hDHFR/TgDHFR)
This compound 9>80089
Pyrimethamine230--

Data sourced from Welsch et al., 2016.[2][3][5]

Experimental Protocols

The following section details the key experimental methodologies used to generate the comparative data.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The half-maximal inhibitory concentration (IC50) for both Toxoplasma gondii DHFR (TgDHFR) and human DHFR (hDHFR) was determined using a diaphorase-coupled assay.[5] This spectrophotometric method measures the rate of NADPH consumption by the DHFR enzyme. The assay mixture typically contains the respective recombinant DHFR enzyme, dihydrofolate as the substrate, and NADPH as a cofactor. The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored in the presence of varying concentrations of the inhibitor (this compound or pyrimethamine). The IC50 value is then calculated as the inhibitor concentration that results in a 50% reduction in enzyme activity.

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the targeted signaling pathway and the discovery workflow for this compound.

G cluster_0 Folate Metabolism in Toxoplasma gondii DHF Dihydrofolate (DHF) TgDHFR Toxoplasma gondii Dihydrofolate Reductase (TgDHFR) DHF->TgDHFR Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis THF->DNA_synthesis Essential for TgDHFR->THF Product TRC19 This compound TRC19->TgDHFR Inhibits PYR Pyrimethamine PYR->TgDHFR Inhibits

Caption: Targeted signaling pathway of this compound.

G cluster_1 This compound Discovery Workflow start Identify Target: TgDHFR vs hDHFR in_silico In Silico Screening & Structure-Based Design start->in_silico synthesis Chemical Synthesis of Lead Compounds in_silico->synthesis in_vitro In Vitro Enzymatic Assays (TgDHFR & hDHFR) synthesis->in_vitro lead_id Lead Identification: This compound in_vitro->lead_id

Caption: Logical workflow for the discovery of this compound.

References

A Comparative Guide to TRC-19 and Trimethoprim-Sulfamethoxazole for Toxoplasmosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed data specifically identifying a compound designated "TRC-19" for the treatment of toxoplasmosis could not be located. Therefore, this guide has been structured to compare the established standard-of-care, Trimethoprim-Sulfamethoxazole (TMP-SMX), with a representative novel experimental compound (herein referred to as "Novel Compound/TRC-19"). The data and protocols presented for the novel compound are based on common methodologies used in the discovery pipeline for anti-Toxoplasma agents. This document serves as a framework for researchers to evaluate emerging therapies against the current standard.

Introduction

Toxoplasma gondii, an obligate intracellular protozoan parasite, infects up to one-third of the global population, causing toxoplasmosis. While typically asymptomatic in immunocompetent individuals, the infection can lead to severe and life-threatening disease, such as toxoplasmic encephalitis, in immunocompromised patients (e.g., those with HIV/AIDS) and can cause significant congenital defects if acquired during pregnancy.[1][2] Current treatments primarily target the rapidly replicating tachyzoite stage but are ineffective against the dormant bradyzoite cysts, leading to lifelong chronic infection and the potential for reactivation.[3][4][5]

The combination of pyrimethamine and sulfadiazine has long been the gold standard treatment. However, its use is often limited by significant side effects, including bone marrow suppression.[3][5][6] Trimethoprim-sulfamethoxazole (TMP-SMX) has emerged as a common and effective alternative with a more favorable safety profile.[6][7] This guide provides a comparative overview of TMP-SMX and the typical evaluation pathway for a novel investigational compound, this compound, for the treatment of toxoplasmosis.

Mechanism of Action

Trimethoprim-Sulfamethoxazole (TMP-SMX)

TMP-SMX acts synergistically to inhibit the folic acid synthesis pathway in Toxoplasma gondii, which is essential for DNA synthesis and parasite replication.[6][8]

  • Sulfamethoxazole: A structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme dihydropteroate synthase (DHPS).

  • Trimethoprim: A potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folate pathway.

This sequential blockade is highly effective against the parasite's tachyzoite stage.[9]

cluster_FolatePath T. gondii Folate Synthesis Pathway cluster_Drugs Drug Inhibition PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA Purine & Pyrimidine Synthesis (DNA) THF->DNA SMX Sulfamethoxazole SMX->DHPS Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Caption: Mechanism of action for TMP-SMX in T. gondii.
Novel Compound / this compound (Hypothetical Targets)

Novel compounds undergo extensive investigation to elucidate their mechanism of action. Potential targets in T. gondii are diverse and include pathways distinct from folate synthesis to overcome resistance and improve efficacy, particularly against bradyzoites. These may include:

  • Calcium-Dependent Protein Kinases (CDPKs): Essential for parasite motility, invasion, and egress.[2]

  • Mitochondrial Respiration: The electron transport chain is a validated target (e.g., atovaquone).[4]

  • Histone Deacetylases (HDACs): Inhibitors like apicidin affect parasite gene expression and differentiation.[2]

  • Aspartyl Proteases (ASPs): Crucial for processing effector proteins that manipulate the host cell.[2]

Quantitative Data Comparison: Preclinical Efficacy

The following tables summarize typical preclinical data points used to compare the efficacy of a novel compound against a standard treatment.

Table 1: In Vitro Efficacy Against T. gondii
ParameterNovel Compound / this compound (Representative Data)Trimethoprim-Sulfamethoxazole (TMP-SMX)Reference Drug (Pyrimethamine)
Target Stage Tachyzoite / BradyzoiteTachyzoiteTachyzoite
IC50 (Tachyzoite) < 1 - 10 µMIC50 varies by ratio; often studied in combination~0.02 - 1 µM
IC50 (Bradyzoite) Data NeededIneffectiveIneffective
Host Cell Cytotoxicity (CC50) > 50 µMLow cytotoxicity at therapeutic doses> 200 µM
Selectivity Index (SI = CC50/IC50) > 10High> 200

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. A higher Selectivity Index indicates greater specificity for the parasite with less toxicity to host cells.[10][11]

Table 2: In Vivo Efficacy in Murine Models of Acute Toxoplasmosis
ParameterNovel Compound / this compound (Representative Goals)Trimethoprim-Sulfamethoxazole (TMP-SMX)
Animal Model C57BL/6 or Swiss Webster miceC57BL/6 or Swiss Webster mice
Parasite Strain Type I (e.g., RH) or Type II (e.g., ME49)Type I (e.g., RH) or Type II (e.g., ME49)
Treatment Regimen Varies (e.g., 50 mg/kg/day)160/800 mg/kg/day
Survival Rate (%) Goal: > 80%~90-100%
Parasite Burden Reduction (Brain/Spleen) Goal: > 2 log reductionSignificant reduction in parasite DNA copies
Cyst Burden Reduction (Chronic Model) Primary Goal for Novel DrugsIneffective against established cysts

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic agents.

In Vitro Drug Susceptibility Assay Protocol

This protocol outlines a standard method for determining the IC50 of a compound against T. gondii tachyzoites.[10][12][13]

  • Cell Culture: Human foreskin fibroblasts (HFFs) or Vero cells are cultured to confluence in 96-well plates.[11][13]

  • Parasite Infection: Confluent cell monolayers are infected with tachyzoites of a reporter strain (e.g., expressing β-galactosidase or GFP) at a specific multiplicity of infection (MOI), typically 1:5 (parasite:host cell).[10][13]

  • Compound Application: After a 2-4 hour incubation to allow for parasite invasion, extracellular parasites are washed away. The test compound (e.g., this compound) and reference drugs (TMP-SMX, Pyrimethamine) are added in a serial dilution series.[13]

  • Incubation: Plates are incubated for 48-72 hours to allow for parasite replication within the host cells.

  • Quantification: Parasite proliferation is measured. For β-galactosidase strains, a colorimetric substrate is added, and absorbance is read. For GFP strains, fluorescence is quantified.[12]

  • Data Analysis: Dose-response curves are generated to calculate the IC50 value. A parallel assay on uninfected cells is run to determine the CC50.

cluster_workflow In Vitro Drug Screening Workflow A 1. Culture Host Cells (e.g., HFF) in 96-well plate B 2. Infect with Reporter T. gondii Tachyzoites A->B C 3. Wash & Add Serial Dilutions of Compounds B->C D 4. Incubate for 72 hours C->D E 5. Quantify Parasite Growth (Colorimetric/Fluorescence Assay) D->E F 6. Calculate IC50 and CC50 E->F

Caption: Standard workflow for in vitro anti-Toxoplasma drug screening.
In Vivo Murine Model Protocol for Acute Toxoplasmosis

This protocol describes a typical experiment to assess drug efficacy in a lethal infection model.[14][15]

  • Animal Grouping: Mice (e.g., Swiss Webster) are divided into groups: Vehicle Control, TMP-SMX Positive Control, and this compound Treatment Group(s).

  • Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of tachyzoites (e.g., 10,000 RH strain parasites).[15]

  • Treatment Administration: Treatment begins shortly after infection (e.g., 15 minutes post-infection) and continues daily for a set period (e.g., 7-10 days). Drugs are administered via oral gavage or parenteral injection.[15]

  • Monitoring: Mice are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur) and survival.

  • Endpoint Analysis:

    • Survival: The primary outcome is the survival rate over a 30-day period.

    • Parasite Burden: At a set time point (e.g., Day 7), a subset of mice may be euthanized. Tissues (brain, spleen, liver) are harvested, and parasite load is quantified by qPCR targeting a T. gondii-specific gene.[14][16]

cluster_workflow In Vivo Efficacy Workflow (Acute Murine Model) A 1. Group Mice (Vehicle, TMP-SMX, this compound) B 2. Infect with Lethal Dose of T. gondii Tachyzoites (i.p.) A->B C 3. Administer Daily Treatment (e.g., Oral Gavage for 7 Days) B->C D 4. Monitor Survival & Clinical Signs for 30 Days C->D E 5. Endpoint Analysis: Survival Curves & Tissue Parasite Burden (qPCR) D->E

Caption: Standard workflow for in vivo drug efficacy testing.

Clinical Efficacy and Safety

Trimethoprim-Sulfamethoxazole (TMP-SMX)
  • Toxoplasmic Encephalitis (TE): Multiple studies and meta-analyses have shown that the efficacy of TMP-SMX is similar to the classic pyrimethamine-sulfadiazine regimen for treating TE in HIV-infected patients.[7][17][18] A meta-analysis reported a clinical response rate of approximately 97% for TMP-SMX, comparable to pyrimethamine-sulfadiazine.[17]

  • Ocular Toxoplasmosis: TMP-SMX is considered a safe and effective alternative for treating active toxoplasmic retinochoroiditis.[19][20] Studies have demonstrated resolution of active lesions and improved vision in patients treated with TMP-SMX.[19] Furthermore, long-term, intermittent prophylactic use of TMP-SMX has been shown to significantly reduce the risk of recurrence of toxoplasmic retinochoroiditis.[8][20][21]

  • Safety Profile: While generally better tolerated than pyrimethamine-sulfadiazine, adverse effects can occur, including skin rash and gastrointestinal impairment.[17] The risk of adverse events is a key consideration in drug selection.[20]

Novel Compound / this compound

A novel compound would need to progress through rigorous Phase I, II, and III clinical trials to establish its safety and efficacy profile in humans. Key endpoints would include:

  • Phase I: Safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: Efficacy in a small group of patients with toxoplasmosis (e.g., ocular or TE), dose-ranging studies.

  • Phase III: Large-scale, randomized controlled trials comparing the novel compound to the standard of care (e.g., TMP-SMX or pyrimethamine-sulfadiazine).

Conclusion

Trimethoprim-sulfamethoxazole is a well-established, effective treatment for various manifestations of toxoplasmosis, offering similar efficacy to pyrimethamine-sulfadiazine with a generally more manageable safety profile. The development of new drugs, represented here by the hypothetical this compound, is driven by the need to overcome the limitations of current therapies, most notably the inability to eradicate the chronic cyst stage of the parasite. An ideal novel compound would demonstrate potent activity against both tachyzoites and bradyzoites, possess a high selectivity index, exhibit favorable pharmacokinetics, and prove safe and effective in human clinical trials. The experimental frameworks outlined in this guide represent the standard pathway for determining if a new candidate can meet these critical objectives and improve upon the current standard of care.

References

A Head-to-Head Comparison of Novel Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis: TRC-19 and Its Chemical Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of TRC-19, a potent inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), and its advanced chemical analog, designated here as Compound 3. The performance of these novel compounds is benchmarked against pyrimethamine, a long-standing clinical treatment for toxoplasmosis. This analysis is based on key experimental data from preclinical studies, offering insights into their potential as safer and more effective therapeutic agents.

Executive Summary

Toxoplasma gondii, an obligate intracellular parasite, is the causative agent of toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during congenital infection. The parasite's folate synthesis pathway is a clinically validated target for chemotherapy. Dihydrofolate reductase (DHFR), a crucial enzyme in this pathway, is inhibited by the current standard-of-care drug, pyrimethamine. However, the therapeutic window of pyrimethamine is narrowed by its comparable affinity for both the parasite and human DHFR, leading to potential host toxicity.

Recent structure-based drug design efforts have led to the development of a new series of arylpiperazine-based inhibitors with improved selectivity and potency for TgDHFR. This guide focuses on a comparative analysis of:

  • This compound (Analog 2): A promising lead compound identified through in silico modeling.

  • Compound 3: An optimized analog of this compound with significantly enhanced potency and selectivity.

  • Pyrimethamine (Compound 1): The established clinical comparator.

Comparative Performance Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the three compounds.

In Vitro Activity and Selectivity
CompoundTgDHFR IC50 (nM)hDHFR IC50 (nM)Selectivity Index (hDHFR/TgDHFR)
Pyrimethamine (1) 139 ± 49[1]~167012[1]
This compound (Analog 2) 8.76 ± 1.0[1][2]~69279[1][2]
Compound 3 1.57 ± 0.11[1]~308196[1]

Table 1: In vitro inhibitory activity against Toxoplasma gondii and human DHFR, and the calculated selectivity index.

In Vitro Drug-like Properties
CompoundKinetic Solubility (μM)Human Liver Microsomal Stability (CLint, μL/min/mg)
Pyrimethamine (1) >200<10
This compound (Analog 2) <4>100
Compound 3 2050

Table 2: Comparison of key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis
CompoundDose (mg/kg, oral, once daily)Mean Survival Time (days)Percent Survival (at end of study)
Vehicle Control -90%
Pyrimethamine (1) 12.51640%
251860%
Compound 3 251520%
50>2080%

Table 3: In vivo efficacy of pyrimethamine and Compound 3 in a lethal mouse model of acute toxoplasmosis.[1][2]

Signaling Pathway and Mechanism of Action

The antifolate drugs discussed herein target the folate biosynthesis pathway in Toxoplasma gondii, which is essential for the synthesis of nucleic acids and certain amino acids. Specifically, they inhibit the enzyme dihydrofolate reductase (DHFR).

Folate_Pathway

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the DHFR enzyme.

Methodology:

  • Enzyme and Compound Preparation: Recombinant T. gondii DHFR-TS and human DHFR are purified. Test compounds are serially diluted in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: The assay is conducted in a 96-well plate. The reaction buffer typically contains potassium chloride, β-mercaptoethanol, and sodium phosphate at a physiological pH.

  • Incubation: The enzyme is pre-incubated with the test compound for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, dihydrofolate (DHF) and the cofactor NADPH.

  • Data Acquisition: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

DHFR_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Purified DHFR Enzyme (TgDHFR or hDHFR) start->prepare_enzyme prepare_compounds Serial Dilutions of Test Compounds start->prepare_compounds mix_incubate Pre-incubate Enzyme and Compound prepare_enzyme->mix_incubate prepare_compounds->mix_incubate add_substrates Add DHF and NADPH to Initiate Reaction mix_incubate->add_substrates measure_absorbance Monitor Absorbance at 340 nm (Spectrophotometer) add_substrates->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End: Determine Potency calculate_ic50->end

In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis

This experiment evaluates the ability of a test compound to protect mice from a lethal infection with T. gondii.

Methodology:

  • Animal Model: Female mice (e.g., CD-1 strain) are used.

  • Infection: On day 0, mice are infected intraperitoneally with a lethal dose of virulent T. gondii tachyzoites (e.g., RH strain). A control group is injected with the vehicle only.

  • Treatment: Treatment with the test compound or vehicle control begins shortly after infection (e.g., 4 hours post-infection) and continues for a specified duration (e.g., once daily for 7-10 days). The compound is typically administered orally.

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 30 days).

  • Endpoint: The primary endpoint is the survival time of the mice. The percentage of surviving mice at the end of the study is also a key metric.

InVivo_Efficacy_Workflow start Day 0: Infection infect_mice Intraperitoneal Injection of T. gondii Tachyzoites start->infect_mice treatment_start Initiate Treatment (Test Compound vs. Vehicle) infect_mice->treatment_start daily_treatment Daily Oral Administration treatment_start->daily_treatment daily_monitoring Monitor Survival and Clinical Signs daily_treatment->daily_monitoring Days 1-10 daily_monitoring->daily_monitoring Daily end_of_study Day 30: Study Endpoint daily_monitoring->end_of_study data_analysis Analyze Survival Data end_of_study->data_analysis

Conclusion

The head-to-head comparison reveals a clear progression in the development of novel DHFR inhibitors for toxoplasmosis. This compound (Analog 2) demonstrates a significant improvement in both potency and selectivity over the established drug, pyrimethamine. The subsequent optimization leading to Compound 3 resulted in a molecule with exceptional in vitro characteristics, boasting an almost 200-fold selectivity for the parasite enzyme over the human counterpart and a sub-nanomolar potency.

Crucially, this enhanced in vitro profile translated to superior in vivo efficacy, with Compound 3 providing a higher survival rate at a comparable dose to pyrimethamine and near-complete protection at a higher dose. While this compound showed promise, its poorer drug-like properties, such as low solubility and high metabolic clearance, were successfully addressed in the design of Compound 3.

These findings underscore the potential of structure-based drug design to yield highly selective and potent clinical candidates. Compound 3 represents a promising lead for further preclinical development as a next-generation treatment for toxoplasmosis, potentially offering a safer and more effective alternative to current therapies.

References

Preclinical Treatment Landscape for Toxoplasmosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on therapeutic candidates for Toxoplasma gondii infection reveals a dynamic landscape of drug discovery, moving beyond traditional therapies to explore novel compounds and repurposed drugs. While a specific compound designated "TRC-19" was not identified in the available preclinical literature, a significant body of research exists on various agents targeting this widespread parasite. This guide provides a comparative analysis of established and emerging preclinical treatments for toxoplasmosis, supported by available experimental data.

Initial searches for preclinical studies on a compound referred to as "this compound" for toxoplasmosis did not yield any specific results. It is possible that "TRC" was intended to refer to Toxoplasma retinochoroiditis, a common manifestation of toxoplasmosis. This guide will therefore focus on the broader preclinical research into treatments for this parasitic infection.

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, affects a significant portion of the global population. While often asymptomatic in immunocompetent individuals, it can cause severe and life-threatening disease in immunocompromised patients and during congenital infection. The current standard of care, a combination of pyrimethamine and sulfadiazine, is effective against the acute (tachyzoite) stage of the infection but is associated with significant side effects and does not eliminate the chronic (bradyzoite) cyst stage.[1][2][3][4] This has spurred the search for safer and more effective therapeutic alternatives.

Comparison of Preclinical Anti-Toxoplasma Agents

The following table summarizes the preclinical data on various compounds investigated for the treatment of toxoplasmosis.

Therapeutic Agent/ClassKey Preclinical FindingsEfficacy MarkersLimitations & Adverse Effects Noted in Preclinical/Clinical Context
Standard Therapy
Pyrimethamine-SulfadiazineGold standard treatment targeting the acute stage of infection.[2] Synergistically inhibits folic acid synthesis in the parasite.[2][5]Inhibition of tachyzoite replication.[2]Ineffective against the chronic cyst stage.[2] Can cause bone marrow suppression and teratogenic effects.[6]
SpiramycinUsed to prevent materno-fetal transmission during pregnancy.[2][5] Accumulates in the placenta.[5]Reduced risk of vertical transmission.[7][8]Less effective than pyrimethamine-sulfadiazine once fetal infection is established.[7][8] Does not cross the placenta.[2]
Repurposed Drugs
MMV Pathogen Box Compounds (e.g., MMV675968, MMV022478, MMV021013)Identified through screening of a library of bioactive compounds.[6] Showed strong antiproliferative activity against T. gondii in vitro.[6]Inhibition of parasite proliferation and interference with the lytic cycle in human trophoblastic cells.[6]Further in vivo studies are required to establish efficacy and safety.
Ethaverine, Almitrine, Fluspirilene, Thiethylperazine, PB38, NebivololIdentified from screening the COVID Box library.[9] Showed high selectivity in killing the parasite over host cells.[9] Almitrine reduced brain parasite load in mice with chronic toxoplasmosis.[9]Significant reduction in brain parasite load (Almitrine).[9]More extensive preclinical trials are needed before they can be considered for repurposing.[9]
Herbal/Natural Compounds
Thymoquinone, Berberine, Allicin, ArtemisininDemonstrated significant reductions in parasite load in preclinical models.[1] Many exhibit immunomodulatory and antioxidant effects.[1]Reduction in parasite load, particularly the tachyzoite stage.[1] Enhanced host immunity (e.g., increased IFN-γ, IL-12).[1]Findings are predominantly from preclinical and in vitro studies; standardized clinical trials are lacking.[1]

Experimental Methodologies

The following outlines a general experimental workflow for the preclinical screening of anti-toxoplasma compounds, based on methodologies described in the reviewed literature.

In Vitro Efficacy and Cytotoxicity Assays:

  • Cell Culture: Human foreskin fibroblasts (HFF) or other suitable host cell lines are cultured in appropriate media.

  • Parasite Culture: Tachyzoites of a laboratory strain of T. gondii (e.g., RH strain) are maintained by serial passage in the host cell line.

  • Inhibition Assay: Host cell monolayers are infected with tachyzoites and subsequently treated with various concentrations of the test compound. Parasite proliferation is assessed after a set incubation period (e.g., 72 hours) using methods such as the β-galactosidase assay, where parasites are engineered to express this enzyme.

  • Cytotoxicity Assay: The toxicity of the compounds to the host cells is evaluated in parallel using assays such as the MTT assay, which measures cell viability. The selectivity index (SI), the ratio of the cytotoxic concentration to the inhibitory concentration, is then calculated to assess the compound's specificity for the parasite.

In Vivo Efficacy Studies:

  • Animal Model: Typically, mice are used as the animal model for toxoplasmosis.

  • Infection: Mice are infected with a virulent strain of T. gondii.

  • Treatment: Following infection, mice are treated with the test compound, often administered orally or via intraperitoneal injection, for a specified duration.

  • Outcome Measures: Efficacy is assessed by monitoring survival rates and determining the parasite burden in various organs (e.g., brain, spleen) at the end of the experiment using techniques like quantitative PCR (qPCR) to measure parasite DNA.

Visualizing Preclinical Research Pathways

Diagram 1: General Workflow of Preclinical Drug Screening for Toxoplasmosis

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Library E Treatment with Test Compounds A->E B Host Cell Culture (e.g., HFF) D Infection of Host Cells B->D C T. gondii Tachyzoite Culture C->D D->E F Parasite Proliferation Assay (e.g., β-galactosidase) E->F G Host Cell Cytotoxicity Assay (e.g., MTT) E->G H Determination of IC50 and Selectivity Index F->H G->H I Selection of Lead Compounds H->I L Treatment with Lead Compounds I->L J Mouse Model of Toxoplasmosis K Infection of Mice J->K K->L M Monitoring of Survival Rates L->M N Quantification of Parasite Burden (e.g., qPCR in brain, spleen) L->N O Evaluation of Therapeutic Efficacy M->O N->O G cluster_0 T. gondii Folic Acid Synthesis Pathway cluster_1 Drug Intervention A Dihydropteroate B Dihydrofolate A->B Dihydropteroate Synthase (DHPS) C Tetrahydrofolate B->C Dihydrofolate Reductase (DHFR) D Purine & Pyrimidine Synthesis C->D E Parasite DNA Replication D->E F Sulfadiazine F->B Inhibits G Pyrimethamine G->C Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for TRC-19: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase, utilized in research settings.[1] While this compound is shipped as a non-hazardous chemical, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1] This guide provides detailed procedures for the safe handling and disposal of this compound and its associated waste streams.

This compound Waste Characterization

The first step in proper disposal is to characterize the waste. This compound waste can be broadly categorized as follows:

  • Unused or Expired this compound: Pure, solid powder form of the chemical.[1]

  • Contaminated Labware: Items such as pipette tips, gloves, and bench paper that have come into contact with this compound.[2]

  • Liquid Waste: Solutions containing this compound, which may include aqueous solutions or solutions with organic solvents.

It is imperative to consider all components of the waste stream, as the disposal method is determined by the most hazardous component.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the disposal of this compound.

ParameterValue/GuidelineSource
This compound Molecular Weight 346.44 g/mol [1]
Chemical Formula C20H22N6[1]
Recommended Storage (Long-term) -20°C[1]
Recommended Storage (Short-term) 0 - 4°C[1]
Aqueous Solution pH for Drain Disposal Between 5.5 and 10.5[3]

Experimental Protocol: Neutralization of Acidic this compound Solutions

For aqueous solutions of this compound that are acidic, pH neutralization is required before drain disposal.

Objective: To adjust the pH of an acidic this compound aqueous solution to a neutral range (5.5-10.5) for safe drain disposal.

Materials:

  • Acidic this compound aqueous solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Place the container with the acidic this compound solution on a stir plate in a fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly add small amounts of sodium bicarbonate or dropwise add dilute sodium hydroxide to the solution.

  • Monitor the pH of the solution continuously with a pH meter or periodically with pH strips.

  • Continue adding the neutralizing agent until the pH is stably within the 5.5-10.5 range.[3]

  • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[3]

Disposal Procedures

The appropriate disposal procedure depends on the waste category.

4.1 Unused or Expired this compound (Solid)

Solid, unadulterated this compound is considered non-hazardous.[1]

  • Disposal: Dispose of in the original container, if possible, and place in the dry chemical waste stream.[2] The container should be clearly labeled.[2]

4.2 Contaminated Labware (Solid Waste)

This category includes items like gloves, pipette tips, and absorbent paper.

  • Disposal: Double-bag the waste in clear plastic bags and place it in the designated laboratory trash for non-hazardous materials.[2] If the labware is contaminated with other hazardous materials, it must be disposed of as hazardous waste.

4.3 Liquid Waste

The disposal of liquid waste containing this compound is dependent on the solvent.

  • Aqueous Solutions: If the solution only contains this compound in water and the pH is between 5.5 and 10.5, it may be permissible to dispose of it down the drain with a large amount of water.[3] Always check with your institution's Environmental Health & Safety (EH&S) department first.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous waste.[4]

    • Collect the waste in a compatible, leak-proof container with a screw-on cap.[2]

    • Label the container clearly with "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s).[5]

    • Store the waste in a designated hazardous waste storage area, ensuring segregation from incompatible materials.[2][4]

    • Arrange for pickup by your institution's hazardous waste management service.[2]

Visualizing Disposal Workflows

This compound Disposal Decision Tree

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound or Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid dry_chemical_waste Dry Chemical Waste solid_waste->dry_chemical_waste is_hazardous Is the solvent hazardous? liquid_waste->is_hazardous aqueous Aqueous Solution is_hazardous->aqueous No hazardous_solvent Hazardous Solvent Solution is_hazardous->hazardous_solvent Yes check_ph Check pH aqueous->check_ph hazardous_waste_collection Collect for Hazardous Waste Pickup hazardous_solvent->hazardous_waste_collection neutral_ph pH is 5.5 - 10.5 check_ph->neutral_ph Yes non_neutral_ph pH is outside 5.5 - 10.5 check_ph->non_neutral_ph No drain_disposal Drain Disposal (with copious water) neutral_ph->drain_disposal neutralize Neutralize pH non_neutral_ph->neutralize neutralize->neutral_ph

Caption: A decision tree for the proper disposal of this compound waste.

This compound Signaling Pathway Inhibition and Disposal Logic

cluster_pathway This compound Mechanism of Action cluster_disposal Disposal Logic DHFR T. gondii Dihydrofolate Reductase Waste This compound Waste Stream DHFR->Waste leads to experimental waste This compound This compound This compound->DHFR inhibits Non-Hazardous Non-Hazardous Disposal Waste->Non-Hazardous Pure or in aqueous solution (neutral pH) Hazardous Hazardous Disposal Waste->Hazardous Mixed with hazardous solvents

Caption: The relationship between this compound's mechanism and its disposal logic.

References

Essential Safety and Handling Protocols for the Novel Substance TRC-19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance designated "TRC-19" is not characterized in publicly available safety literature. Therefore, this document provides essential safety and logistical guidance based on established best practices for handling novel or uncharacterized chemical and biological substances with unknown hazards. All personnel must conduct a thorough, material-specific risk assessment before beginning any experimental work.[1][2]

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring personnel safety and regulatory compliance.

Mandatory Pre-Handling Risk Assessment

Before any acquisition or handling of this compound, a comprehensive risk assessment is mandatory.[3] This process is critical for identifying potential hazards and implementing appropriate control measures. The assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Risk Assessment for this compound

  • Information Gathering:

    • Review all available data on this compound, including its chemical structure, synthesis pathway, or biological origin.

    • Identify any structural alerts that suggest potential reactivity, toxicity, corrosivity, or instability.[2]

    • Consult Safety Data Sheets (SDS) for any analogous compounds or precursors used in its synthesis.[2][4]

  • Hazard Identification:

    • In the absence of concrete data, assume this compound is a Particularly Hazardous Substance (PHS).[5] This means treating it as potentially carcinogenic, mutagenic, a reproductive toxin, and having high acute toxicity.[5][6]

    • Consider all potential routes of exposure: inhalation, dermal contact, ingestion, and injection.[2]

    • Evaluate physical hazards such as flammability, reactivity, or explosivity.[7]

  • Exposure & Risk Evaluation:

    • Define the scope of work, including the quantities of this compound to be used and the duration and frequency of handling.[8]

    • Assess the potential for aerosol, dust, or vapor generation.[9]

  • Control Measure Implementation:

    • Implement the hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).[1]

    • Develop a written Standard Operating Procedure (SOP) specific to the planned experiments.[6]

cluster_Plan Phase 1: Planning & Assessment cluster_Prep Phase 2: Preparation cluster_Exec Phase 3: Execution & Disposal start Start: New Experiment with this compound info Gather All Available Data (Analogs, Synthesis Pathway) start->info [1] assess Conduct Formal Risk Assessment info->assess [2] sop Develop Specific Standard Operating Procedure (SOP) assess->sop [3] controls Verify Engineering Controls (Fume Hood, Ventilation) sop->controls [4] ppe Select & Inspect Required PPE controls->ppe [5] emergency Confirm Access to Safety Equipment (Eyewash, Spill Kit) ppe->emergency [6] handle Handle this compound per SOP in Designated Area emergency->handle [7] decon Decontaminate Surfaces & Equipment handle->decon [8] waste Segregate & Label Hazardous Waste decon->waste [9] end End: Secure Storage & Waste Pickup waste->end [10]

Caption: Risk Assessment and Handling Workflow for Novel Substance this compound.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a conservative approach to PPE selection is required to protect against all potential routes of exposure.[1] The minimum required PPE must be supplemented based on the specific procedures outlined in the risk assessment.[10]

Table 1: Minimum PPE Requirements for Handling this compound

Protection Type Minimum Recommendation Rationale & Key Specifications
Eye & Face Chemical splash goggles and a full-face shield.[10][11] Goggles protect against splashes and aerosols; a face shield provides an additional barrier. All eye and face protection must be ANSI Z87.1-compliant.[10][12]
Hand Double-gloving: inner chemo-rated nitrile glove, outer heavy-duty nitrile or butyl rubber glove.[1][5] Provides robust protection against potential dermal absorption and chemical breakthrough. Check manufacturer's compatibility charts.[8]
Body Flame-retardant lab coat and a chemical-resistant apron.[1] A solid-front lab coat protects the torso and arms from incidental contact. An apron provides an additional barrier against spills of corrosive or toxic liquids.[8]
Respiratory All handling must occur within a certified chemical fume hood or other appropriate ventilated enclosure.[1][5] Primary engineering control to prevent inhalation exposure. A respirator (e.g., N95 or higher) may be required for spill cleanup or if work outside a hood is unavoidable, as determined by EHS.[11]

| Footwear | Closed-toe, non-perforated shoes made of a durable, chemical-resistant material.[1][10] | Protects feet from spills and falling objects. |

cluster_ppe_selection PPE Selection Logic for this compound start Task Involves this compound base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves - Closed-Toe Shoes q_aerosol Potential for Splash or Aerosol? q_skin Significant Dermal Exposure Risk? q_aerosol->q_skin No goggles_shield Upgrade to: - Chemical Goggles - Face Shield q_aerosol->goggles_shield Yes q_inhalation Work Outside Fume Hood? q_skin->q_inhalation No double_glove Upgrade to: - Double Gloves - Chemical Apron q_skin->double_glove Yes respirator Mandatory: - Consult EHS - Respirator Required q_inhalation->respirator Yes final_ppe Final PPE Ensemble Assembled q_inhalation->final_ppe No base_ppe->q_aerosol Assess Task goggles_shield->q_skin double_glove->q_inhalation respirator->final_ppe

Caption: PPE Selection Logic for Uncharacterized Substance this compound.

Operational Plan: Safe Handling and Emergency Procedures

Adherence to a strict operational plan is essential for minimizing risk.

Procedural Steps for Handling this compound:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a specific chemical fume hood, that is clearly marked with warning signs.[1][13]

  • Pre-Handling Checks:

    • Verify that the chemical fume hood is functioning correctly (check certification date and airflow monitor).

    • Ensure a safety shower and eyewash station are accessible and have been recently tested.[1]

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Have a spill kit appropriate for the hazards and quantities of this compound readily available.[14]

  • Handling:

    • Don all required PPE before entering the designated area.

    • Perform all manipulations of this compound at least 6 inches inside the fume hood sash to ensure proper containment.

    • Keep containers of this compound closed when not in immediate use.[15]

  • Post-Handling Decontamination:

    • Decontaminate all surfaces and equipment using a validated method or a broad-spectrum disinfectant/cleaner.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

    • Thoroughly wash hands with soap and water after removing gloves.[16]

Emergency Procedures:

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[5]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.[1]

  • Spill Response:

    • For minor spills within a fume hood, use a chemical spill kit to absorb the material.[14]

    • For larger spills or any spill outside of primary containment, evacuate the area, alert others, and contact emergency personnel and EHS immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Hazardous Waste Management

All materials contaminated with this compound must be treated as hazardous waste.[17] Improper disposal can pose a significant threat to human health and the environment.[15]

Procedural Steps for Waste Disposal:

  • Container Selection: Use waste containers that are chemically compatible with this compound and any solvents used. Containers must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[15][18]

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, lab coats, aprons), absorbent materials, and other solid items must be collected in a designated, lined hazardous waste container.[19]

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Do not mix incompatible waste streams.[18][20]

    • Sharps: Needles, contaminated glassware, or other sharp items must be placed in a designated, puncture-proof sharps container.[19]

  • Labeling:

    • Label all waste containers with the words "Hazardous Waste" as soon as waste is added.[17][18]

    • List all chemical constituents by their full name, including "this compound (Uncharacterized)" and any solvents or reagents, with estimated percentages.[18] Do not use abbreviations or chemical formulas.[15]

  • Storage and Disposal:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[18][20]

    • Ensure secondary containment is used for liquid waste containers.[15]

    • When a container is full, complete the date on the label and schedule a pickup with your institution's EHS department.[17][18]

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[15][17] Only then can the defaced container be disposed of as regular trash or recycling.[20]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.